molecular formula C6H9N3O B1317171 2-Hydrazino-6-methoxypyridine CAS No. 74677-60-4

2-Hydrazino-6-methoxypyridine

Cat. No.: B1317171
CAS No.: 74677-60-4
M. Wt: 139.16 g/mol
InChI Key: BYKHMSRXEDLDRS-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methoxypyridine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-4-2-3-5(8-6)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHMSRXEDLDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579147
Record name 2-Hydrazinyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74677-60-4
Record name 2-Hydrazinyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydrazino-6-methoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine (CAS: 74677-60-4)

Introduction

This compound is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical research communities. Its unique bifunctional nature, incorporating both a nucleophilic hydrazine group and a methoxy-substituted pyridine ring, renders it a valuable heterocyclic building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, grounded in established scientific principles. The hydrazine moiety, in particular, is a versatile functional group known for its ability to form stable hydrazone linkages and participate in the synthesis of various heterocyclic systems, making this compound a key intermediate in the development of novel bioactive molecules.[1][2]

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its chemical behavior and potential applications. The pyridine ring provides a stable aromatic core, while the methoxy group acts as an electron-donating group, influencing the ring's reactivity. The primary reactive site is the terminal nitrogen of the hydrazine group, which is strongly nucleophilic.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 74677-60-4[3][4]
Molecular Formula C₆H₉N₃O[4]
Molecular Weight 139.16 g/mol [5]
IUPAC Name (6-methoxypyridin-2-yl)hydrazineN/A
Synonyms 2-Hydrazinyl-6-methoxypyridineN/A

Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-6-methoxypyridine, with hydrazine.

Causality of the Synthetic Strategy

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C6 positions. The chlorine atom at the C2 position is a good leaving group. Hydrazine, specifically hydrazine hydrate, serves as a potent and readily available nitrogen nucleophile. The reaction is typically performed in a suitable solvent and heated to provide the necessary activation energy for the substitution to proceed at a practical rate. An excess of hydrazine hydrate is often used to ensure the complete consumption of the starting material and to drive the equilibrium towards the product.[6][7]

Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Combine 2-Chloro-6-methoxypyridine, Hydrazine Hydrate, and Solvent (e.g., n-Butanol) Reflux 2. Heat Mixture to Reflux (e.g., 100-120°C) for several hours Reactants->Reflux Heat Cool 3. Cool Reaction Mixture Reflux->Cool Completion Filter 4. Filter Precipitated Product Cool->Filter Wash 5. Wash Crystals (e.g., with Water) Filter->Wash Dry 6. Dry the Product Wash->Dry Analyze 7. Characterize Product (e.g., MP, NMR, MS) Dry->Analyze

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on analogous procedures for synthesizing hydrazinopyridines.[7][8] Researchers should adapt it based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methoxypyridine (1.0 eq), n-butanol (5-10 volumes), and hydrazine hydrate (80% solution, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will often precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Chemical Biology

The hydrazine functional group is a cornerstone in medicinal chemistry, serving as a versatile handle for creating diverse molecular scaffolds.[2][9] this compound is primarily used as an intermediate to synthesize more complex molecules, most notably through the formation of hydrazones.

Hydrazone Formation: A Gateway to Bioactivity

Hydrazines readily react with aldehydes and ketones to form hydrazones (compounds containing the R₁R₂C=NNR₃R₄ functional group). This reaction is robust, high-yielding, and proceeds under mild conditions. The resulting hydrazone linkage is a key structural motif in a wide array of compounds exhibiting significant biological activities, including anticancer, antimicrobial, and antitubercular properties.[10][11]

Caption: Formation of a hydrazone from this compound.

Role as a Chemical Probe

Substituted hydrazines are valuable tools in chemical biology. Their electron-rich nature allows them to act as probes for cofactor-dependent enzymes by reacting with electron-deficient moieties within enzyme active sites.[9] This reactivity enables their use in activity-based protein profiling (ABPP) to identify and study enzyme function and discover new drug targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is critical to ensure laboratory safety. The following information is derived from analogous compounds and general safety data sheets.

Table 2: Hazard and Precautionary Information

CategoryStatement
Hazard Statements H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. Wear a lab coat or chemical-protective suit.[12]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

  • Molecularinfo. (n.d.). C6H9N3O | Cas number 74677-60-4 | this compound. Retrieved from [Link]

  • Angene Chemical. (2025, September 17). Safety Data Sheet: 5-Hydrazinyl-2-methoxypyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-dimethylsulfamoyl-2-hydrazinopyridine. Retrieved from [Link]

  • Hao, H. G., et al. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

  • ThaiScience. (2021, December 4). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Retrieved from [Link]

  • PubMed. (2021). The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. Retrieved from [Link]

Sources

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-rich methoxypyridine core, makes it a highly valuable synthon for the construction of complex heterocyclic systems. The hydrazine group serves as a versatile handle for forming hydrazones or for constructing fused ring systems like triazolopyridines, while the methoxypyridine scaffold is a common feature in many biologically active molecules.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. The narrative emphasizes the causality behind its synthetic utility and provides practical, field-proven insights into its application as a molecular scaffold.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is crucial to note that while some data is experimentally derived, other values are predicted based on computational models.

Physical and Chemical Data
PropertyValueSource
CAS Number 74677-60-4[3]
Molecular Formula C₆H₉N₃O[4][5]
Molecular Weight 139.16 g/mol [5]
Boiling Point 283.8 ± 50.0 °C (Predicted)[3]
Density 1.23 ± 0.1 g/cm³ (Predicted)[3]
pKa 9.31 ± 0.70 (Predicted)[3]
Appearance Inferred to be a solid or high-boiling liquidN/A
Spectroscopic Characterization (Predicted)
SpectroscopyExpected Signature
¹H NMR Pyridine Protons: Three distinct aromatic signals between δ 6.0-8.0 ppm. The protons at C3 and C5 will likely be doublets, while the proton at C4 will be a triplet (or doublet of doublets). Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group. Hydrazine Protons: Two broad, exchangeable signals for the -NH and -NH₂ protons, typically downfield.
¹³C NMR Pyridine Carbons: Signals for the six pyridine ring carbons, with C2 and C6 being the most deshielded due to attachment to heteroatoms (N, O). Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.
IR Spectroscopy N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region from the hydrazine group. C=N, C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether linkage.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 139.16. Key Fragmentation: Loss of the methoxy group (-OCH₃) or hydrazine moiety (-NHNH₂). The fragmentation pattern of 2-hydrazinopyridine shows a molecular ion at m/z 109, suggesting a stable pyridine core.[6]

Synthesis: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a suitable 2-halopyridine precursor with hydrazine.[1] The common starting material is 2-chloro-6-methoxypyridine, which is commercially available.[8]

The reaction mechanism hinges on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The chlorine atom at the 2-position is an excellent leaving group, which is readily displaced by the potent nucleophile, hydrazine hydrate.

G cluster_workflow Synthesis Workflow reagent1 2-Chloro-6-methoxypyridine reaction Nucleophilic Aromatic Substitution (SₙAr) reagent1->reaction reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->reaction product This compound solvent Solvent (e.g., Ethanol, N,N-Dimethylpropanolamine) solvent->reaction Reaction Medium condition Reflux condition->reaction Energy Input reaction->product G start This compound intermediate Acylhydrazide Intermediate start->intermediate Step 1: Acylation acyl Acylating Agent (e.g., R-COCl) acyl->intermediate cyclization Dehydrative Cyclization (e.g., POCl₃) intermediate->cyclization product Substituted [1,2,4]Triazolo[4,3-a]pyridine cyclization->product Step 2

Sources

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydrazino-6-methoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its molecular structure, spectroscopic characterization, synthetic methodologies, and its role as a versatile precursor for novel pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 74677-60-4) is a disubstituted pyridine derivative featuring a hydrazino group at the 2-position and a methoxy group at the 6-position.[1][2] This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

The presence of the electron-donating methoxy group and the nucleophilic hydrazino group on the pyridine ring influences its reactivity and potential for engaging in a variety of chemical transformations. The hydrazino moiety, in particular, serves as a key functional handle for the introduction of diverse pharmacophores.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
CAS Number 74677-60-4[1]
Canonical SMILES COc1cccc(n1)NN[2]
Synonyms (6-Methoxypyridin-2-yl)hydrazine, 6-Methoxy-2-hydrazinopyridine[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-6-methoxypyridine, with hydrazine hydrate.[3][4] This reaction proceeds via the displacement of the chloro group by the highly nucleophilic hydrazine.

General Synthetic Protocol

The following protocol is a representative example of the synthesis of 2-hydrazinopyridine derivatives and can be adapted for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in a suitable solvent such as ethanol or butan-1-ol.[3]

  • Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for a period of 24-48 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2_chloro_6_methoxypyridine 2-Chloro-6-methoxypyridine dissolve Dissolve in Ethanol 2_chloro_6_methoxypyridine->dissolve hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->dissolve reflux Reflux at 100°C dissolve->reflux extraction Aqueous Work-up & Ethyl Acetate Extraction reflux->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methoxy group protons, and the protons of the hydrazino moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the two substituents.

Table 2: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (Pyridine Ring)6.5 - 8.0m
-OCH₃~3.8s
-NH-NH₂Broad signalsbr s
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H stretching of the hydrazino group, C-N stretching, C-O stretching of the methoxy group, and the characteristic aromatic C-H and C=C stretching vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Hydrazine)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N, C=C Stretch (Pyridine Ring)1400 - 1600
C-O Stretch (Methoxy)1000 - 1300
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 139, corresponding to its molecular weight.[2]

Reactivity and Applications in Drug Discovery

The hydrazino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic compounds with potential biological activity.[8]

Formation of Hydrazones

The primary amine of the hydrazino group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is widely employed in medicinal chemistry to link the 2-hydrazinopyridine scaffold to various pharmacophores.

Synthesis of Fused Heterocycles

The hydrazino moiety can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines. These ring systems are prevalent in many biologically active molecules.

Reactivity_Pathway cluster_reactions Key Reactions cluster_products Bioactive Scaffolds start This compound hydrazone Condensation with Aldehydes/Ketones start->hydrazone R-CHO / R-CO-R' cyclization Cyclization Reactions start->cyclization Suitable Reagents hydrazone_product Hydrazone Derivatives hydrazone->hydrazone_product fused_heterocycles Fused Heterocycles (e.g., Pyrazolopyridines) cyclization->fused_heterocycles

Caption: Key reactivity pathways of this compound.

Safety and Handling

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique molecular structure and the reactivity of its hydrazino group provide a powerful platform for the synthesis of a wide range of novel heterocyclic compounds with potential therapeutic applications. Further exploration of the chemistry and biological activities of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.

References

  • ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-6-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, March 10). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Center for Biotechnology Information. (n.d.). 2-Hydrazino-1-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2-Methoxypyridine | C6H8NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazino-6-methoxypyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted pyridine core, makes it an invaluable precursor for the synthesis of a diverse array of more complex molecules, particularly those containing pyrazole and triazole rings. This guide provides a comprehensive exploration of the predominant synthesis pathway for this compound, grounded in established chemical principles and detailed experimental protocols. We will delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step procedure, and discuss critical process parameters for researchers, chemists, and drug development professionals.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most industrially relevant method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group at an activated position.

Mechanism of Action: The Addition-Elimination Pathway

The synthesis proceeds via a well-established addition-elimination mechanism. Pyridine and its derivatives are electron-deficient aromatic systems, making them susceptible to attack by strong nucleophiles.[1] This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, as the electronegative nitrogen can stabilize the negative charge of the intermediate through resonance.[2]

The reaction is initiated by the nucleophilic attack of hydrazine on the C-2 carbon of 2-chloro-6-methoxypyridine. This step, typically the rate-determining step, disrupts the aromaticity of the pyridine ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[2][3] This intermediate is stabilized by resonance, with one of the key resonance forms placing the negative charge on the electronegative ring nitrogen.[2] In the final step, aromaticity is restored through the expulsion of the chloride leaving group, yielding the this compound product.

The overall transformation can be visualized as follows:

G cluster_reactants Reactants cluster_process S_N_Ar Reaction cluster_product Product R1 2-Chloro-6-methoxypyridine P1 Nucleophilic Attack at C-2 Position R1->P1 R2 Hydrazine Hydrate (Nucleophile) R2->P1 P2 Formation of Meisenheimer Complex (Intermediate) P1->P2 P3 Elimination of Chloride Leaving Group P2->P3 Prod This compound P3->Prod

Caption: SNAr Synthesis Pathway for this compound.

Key Reagents and Rationale
  • Substrate: 2-Chloro-6-methoxypyridine is the most common starting material. While other halogens (F, Br) can be used, chloropyridines often represent a balance of commercial availability and sufficient reactivity.[4] Fluoropyridines are generally more reactive towards SNAr than chloropyridines, but are often more expensive.[4]

  • Nucleophile: Hydrazine hydrate (H₂NNH₂·H₂O) serves as the source of the hydrazine nucleophile. It is typically used in large excess. This high concentration not only drives the reaction equilibrium towards the product according to Le Châtelier's principle but also often allows the hydrazine hydrate to function as the reaction solvent, eliminating the need for additional organic solvents.[5]

  • Solvent: While the reaction can be run neat in excess hydrazine hydrate, other high-boiling polar solvents such as n-butanol or various amides can also be employed, particularly in industrial settings, to facilitate heat transfer and maintain a homogeneous reaction mixture.[6][7]

Detailed Experimental Protocol

The following protocol is adapted from a procedure reported in the literature, which itself is derived from a patented synthesis route.[5]

Reaction Parameters Summary
ParameterValueRationale
Starting Material 2-Chloro-6-methoxypyridineCommercially available with a good leaving group at the activated 2-position.
Nucleophile Hydrazine HydrateActs as both the nucleophile and solvent; used in large excess to drive the reaction.
Molar Ratio ~1 : 5 (Substrate : Hydrazine)A significant excess of hydrazine ensures complete conversion of the starting material.[5]
Temperature RefluxProvides the necessary activation energy for the SNAr reaction.
Reaction Time 18 hoursEnsures the reaction proceeds to completion.[5]
Reported Yield 25%This specific reported yield may vary based on scale and purification efficiency.[5]
Step-by-Step Synthesis & Work-up

G node_reagents node_reagents node_reaction node_reaction node_workup node_workup node_purify node_purify A 1. Charge Reactor Combine 2-chloro-6-methoxypyridine and excess hydrazine hydrate. B 2. Reaction Heat mixture to reflux with stirring for 18 hours. A->B C 3. Phase Separation Cool mixture. Separate the lower oily layer from the top layer. B->C D 4. Extraction (Aqueous Layer) Extract the top layer three times with diethyl ether. C->D E 5. Hydrazine Removal Combine oily layer and remaining aqueous phase. Distill under reduced pressure. C->E G 7. Drying & Combining Combine all ether extracts and dry over solid KOH. D->G F 6. Basification & Extraction Dissolve residue in 20% aq. KOH. Extract twice with diethyl ether. E->F F->G H 8. Final Purification Distill the combined ether solution to afford the final product. G->H

Sources

An In-Depth Technical Guide to the Starting Materials for 2-Hydrazino-6-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Hydrazino-6-methoxypyridine

In the landscape of modern drug discovery and medicinal chemistry, this compound stands out as a pivotal heterocyclic building block. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-donating methoxy group on a pyridine scaffold, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Hydrazides and their derivatives are a cornerstone in medicinal chemistry, known to be precursors for a multitude of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed for the preparation of this compound, focusing on the underlying chemical principles and practical considerations for researchers and development professionals.

Core Synthetic Doctrine: Nucleophilic Aromatic Substitution (SNAr)

The principal and most industrially viable route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] Unlike typical nucleophilic substitutions, the SNAr mechanism on an aromatic ring is a two-step addition-elimination process. The pyridine ring, being an electron-deficient heterocycle, is intrinsically activated towards nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the ring nitrogen.[5]

The reaction is initiated by the attack of a potent nucleophile, in this case, hydrazine (typically as hydrazine hydrate), on the electron-deficient carbon atom bearing a suitable leaving group. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group (typically a halide ion) restores the aromaticity of the pyridine ring, yielding the final substituted product. The choice of the leaving group on the starting material is therefore a critical parameter influencing reaction efficiency and conditions.

Caption: General Mechanism for SNAr Synthesis of this compound.

Analysis of Primary Starting Materials: The 2-Halo-6-methoxypyridines

The selection of the starting material is a strategic decision balancing reactivity, cost, availability, and safety. The most common precursors are 2-halo-6-methoxypyridines, where the halogen serves as the leaving group.

2-Chloro-6-methoxypyridine

This is arguably the most frequently utilized and commercially accessible starting material for the synthesis of this compound.[6] Its widespread use is due to a favorable balance of reactivity and cost. While chlorine is a less effective leaving group than bromine or fluorine in SNAr reactions, this can be readily compensated for by adjusting reaction conditions, typically by using higher temperatures and an excess of the nucleophile.[7][8]

The reaction of 2-chloro-6-methoxypyridine with hydrazine hydrate is generally performed under reflux conditions, often using an excess of hydrazine hydrate which can also serve as the solvent.[6][9] The excess hydrazine not only drives the reaction equilibrium towards the product but also acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

2-Bromo-6-methoxypyridine

2-Bromo-6-methoxypyridine is another excellent and highly effective starting material. Bromine is a better leaving group than chlorine, which means that the substitution reaction can often proceed under milder conditions or with shorter reaction times compared to its chloro-analogue. This enhanced reactivity stems from the weaker C-Br bond compared to the C-Cl bond and the greater polarizability of bromine. However, brominated reagents are typically more expensive than their chlorinated counterparts, which is a key consideration for large-scale industrial production.

2-Fluoro-6-methoxypyridine

From a purely mechanistic standpoint, fluorine is the ideal leaving group for SNAr reactions. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. Consequently, reactions with 2-fluoropyridines are significantly faster and can often be conducted at lower temperatures.[7] The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine.[7] The primary drawback of using 2-fluoro-6-methoxypyridine is the significantly higher cost and more limited commercial availability of the starting material itself.

Comparative Summary of Halogenated Starting Materials
Starting MaterialRelative Reactivity (SNAr)Typical ConditionsCommercial Availability & CostKey Considerations
2-Chloro-6-methoxypyridine GoodReflux, excess hydrazine hydrate[6]High availability, lowest costMost common industrial choice; requires forcing conditions.
2-Bromo-6-methoxypyridine ExcellentMilder than chloro-analogReadily available, moderate costFaster reaction rates; higher precursor cost.
2-Fluoro-6-methoxypyridine ExceptionalCan often run at lower temperatures[7]Limited availability, highest costIdeal for sensitive substrates or when mild conditions are essential.

Precursor Synthesis: Accessing the Starting Materials

A comprehensive understanding of the topic requires a brief examination of how the 2-halo-6-methoxypyridine precursors are themselves synthesized. They are typically prepared from readily available dihalopyridines.

The general strategy involves a selective mono-substitution of a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine) with a methoxide source, such as sodium methoxide.[10] This is another SNAr reaction where the methoxide ion acts as the nucleophile. Controlling the stoichiometry is key to maximizing the yield of the desired mono-substituted product over the di-substituted by-product (2,6-dimethoxypyridine).

Caption: Synthesis of 2-Halo-6-methoxypyridine Precursors.

Field-Proven Experimental Protocol

To ensure this guide is not merely theoretical, the following section provides a robust, self-validating protocol for the synthesis of this compound, adapted from established literature.[6]

Objective: To synthesize this compound from 2-Chloro-6-methoxypyridine.

Materials:

  • 2-Chloro-6-methoxypyridine (e.g., 90 g, 0.626 mol)

  • Hydrazine hydrate (80% or higher, e.g., 313.4 g)

  • Diethyl ether

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Anhydrous potassium hydroxide pellets (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloro-6-methoxypyridine (90 g) and hydrazine hydrate (313.4 g).[6]

  • Reflux: Heat the stirred mixture to reflux. Maintain reflux for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][9]

  • Initial Work-up & Phase Separation: After cooling the reaction mixture to room temperature, two layers will likely form. Carefully separate the lower oil layer from the upper aqueous layer.[6]

  • Aqueous Layer Extraction: Extract the upper aqueous layer three times with diethyl ether (total volume of ~450 ml). This step is crucial to recover any product dissolved in the aqueous phase.[6]

  • Hydrazine Removal: Combine the initially separated oil layer with the residue left after ether extraction. Distill this mixture under reduced pressure to remove the excess hydrazine hydrate.[6]

  • Basification and Final Extraction: Dissolve the distillation residue in 150 ml of a 20% aqueous potassium hydroxide solution. This step ensures the product is in its free base form. Extract this basic solution twice with diethyl ether (total volume ~300 ml).[6]

  • Drying and Isolation: Combine all diethyl ether extracts. Dry the combined organic solution over anhydrous potassium hydroxide pellets. Filter to remove the drying agent.[6]

  • Purification: Remove the diethyl ether by rotary evaporation. The crude product can then be purified by vacuum distillation (e.g., boiling point 144-150°C at 19-20 mmHg), which should yield the final product as an oil that crystallizes upon cooling.[6]

Conclusion

The synthesis of this compound is predominantly achieved via a nucleophilic aromatic substitution pathway. The choice of the primary starting material, a 2-halo-6-methoxypyridine, is a critical decision that directly impacts reaction kinetics, process conditions, and overall cost. 2-Chloro-6-methoxypyridine represents the industry standard, offering a cost-effective route that is well-established, despite requiring relatively harsh reaction conditions. For applications demanding milder conditions or faster throughput, 2-bromo-6-methoxypyridine serves as a superior, albeit more costly, alternative. While 2-fluoro-6-methoxypyridine offers the highest reactivity, its use is often limited by economic factors. A thorough understanding of these starting materials and the underlying SNAr mechanism empowers researchers and drug development professionals to make informed, strategic decisions in the synthesis of this vital pharmaceutical intermediate.

References

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  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

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  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. (URL: [Link])

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A Comprehensive Technical Guide to the Safe Handling of 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Hydrazino-6-methoxypyridine. As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes critical information from safety data sheets and established laboratory safety standards to offer a comprehensive resource for all personnel handling this substance.

Section 1: Compound Identification and Hazard Classification

This compound is a chemical intermediate with the molecular formula C6H9N3O.[1] While specific toxicological properties for this exact compound are not extensively documented, the presence of the hydrazine functional group necessitates a cautious approach, treating it with the same respect as other potentially hazardous hydrazine derivatives.[2][3]

Based on available safety data for structurally similar compounds, this compound should be considered hazardous.[4] The Globally Harmonized System (GHS) classifications for analogous compounds provide a crucial framework for understanding the potential risks.

Table 1: GHS Hazard Classification (Based on Analogous Compounds) [4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[4][5]

Hazard Pictograms:

  • Exclamation Mark: For acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[2][5][6] This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[2][7] This is the most critical engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[4][8]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for the safe handling of this compound.[4][10]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[9][11] For operations with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[7][12]

  • Skin and Body Protection: An impervious, flame-resistant lab coat should be worn at all times.[3][9] Ensure that the lab coat is fully buttoned and fits properly.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7][13] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[13]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[11][13] The type of respirator should be selected based on a formal risk assessment.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Protocol cluster_doffing Doffing Sequence (Contamination Avoidance) Assess_Risk Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves Don_Goggles->Don_Gloves Work_in_Hood Work in Fume Hood Don_Gloves->Work_in_Hood Doff_Gloves 1. Doff Gloves Work_in_Hood->Doff_Gloves Doff_Coat 2. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: PPE Donning and Doffing Workflow

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the stability of this compound.

Handling
  • Avoid Dust Formation: This compound is likely a solid, and care must be taken to avoid generating dust during handling.[4][5]

  • Use in a Well-Ventilated Area: As previously stated, all work must be performed in a chemical fume hood.[5][7]

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[14]

  • Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][9] Contaminated clothing should be removed immediately and washed before reuse.[15][16]

Storage
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5][10][11]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these substances could lead to vigorous or explosive reactions.[17][18]

  • Storage Temperature: Some sources recommend storing at -10°C.[4] Always consult the supplier's specific storage recommendations.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical to mitigate harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[10][15]

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[5][15] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[15][16]

  • Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.[15]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do.[5][15] Continue rinsing and seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water.[9][15] Seek immediate medical attention.[5][15]

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[2] Do not attempt to clean up a large spill without appropriate training and equipment.

Emergency_Response_Tree cluster_assessment Initial Assessment cluster_actions Immediate Actions Exposure Exposure Event Occurs Assess_Scene Assess Scene Safety Exposure->Assess_Scene Identify_Exposure Identify Route of Exposure Assess_Scene->Identify_Exposure Inhalation Inhalation: Move to Fresh Air Identify_Exposure->Inhalation Inhalation Skin Skin Contact: Remove Clothing, Wash Area Identify_Exposure->Skin Skin Eye Eye Contact: Flush with Water Identify_Exposure->Eye Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Identify_Exposure->Ingestion Ingestion Medical_Help Seek Immediate Medical Attention Inhalation->Medical_Help Skin->Medical_Help Eye->Medical_Help Ingestion->Medical_Help Report Report Incident to Supervisor/EHS Medical_Help->Report

Caption: Emergency Response Decision Tree

Section 5: Disposal Considerations

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste.[5]

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6] Contact your institution's EHS department for specific disposal procedures.

Section 6: Toxicological Information

While comprehensive toxicological data for this compound is limited, the hydrazine moiety is a known concern. Hydrazines as a class of compounds have been shown to be toxic and are considered potential carcinogens.[3][16] Therefore, it is prudent to handle this compound as a substance with potential for significant toxicity.

  • Acute Effects: As indicated by the GHS classifications, acute exposure can cause irritation to the skin, eyes, and respiratory system, and may be harmful if swallowed.[4]

  • Chronic Effects: The long-term health effects of exposure to this compound have not been fully investigated.[5] However, due to the presence of the hydrazine group, chronic exposure should be strictly avoided.

Section 7: Experimental Protocol for Safe Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling solid this compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

    • Don all required PPE as outlined in Section 2.2.

  • Weighing:

    • Place the analytical balance inside the chemical fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper or boat. Avoid generating dust.

    • Securely close the primary container.

  • Solution Preparation:

    • Transfer the weighed solid into the appropriate volumetric flask or beaker.

    • Carefully add the desired solvent to the vessel, rinsing the weigh paper or boat to ensure a complete transfer.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • If necessary, dilute to the final volume with the solvent.

  • Cleanup:

    • Dispose of the used weigh paper, gloves, and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Follow the doffing procedure for PPE as illustrated in the workflow diagram.

    • Wash hands thoroughly with soap and water.

References

  • University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

  • Angene Chemical. 5-Hydrazinyl-2-methoxypyridine Safety Data Sheet. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • Genesee Polymers Corporation. GP-6 Safety Data Sheet. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • PubChem - NIH. 2-Hydrazinyl-6-methoxypyridine. [Link]

  • Angene Chemical. 5-Hydrazinyl-2-methylpyridine Safety Data Sheet. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

  • NCBI. Toxicological Profile for Hydrazines. [Link]

  • University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Scribd. Chemical Incompatibility. [Link]

  • PubMed. Incompatibilities of chemicals. [Link]

  • ATSDR. Toxicological Profile for Hydrazines. [Link]

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The Emergence of a Key Scaffold: A Technical Guide to 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazino-6-methoxypyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of hydrazinopyridines as versatile intermediates in medicinal chemistry. This guide will delve into the core principles of its synthesis, its key physicochemical properties, and its pivotal role as a precursor to bioactive molecules, particularly in the realm of kinase inhibitors. The content is structured to provide not just procedural details, but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of the Hydrazinopyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs.[1] Functionalization of the pyridine ring with a hydrazine group (-NHNH2) dramatically expands its synthetic utility, transforming it into a potent nucleophile and a precursor for a variety of heterocyclic systems.[2] The hydrazino group serves as a versatile handle for constructing fused ring systems, most notably pyrazoles, triazoles, and pyridazines, which are themselves prevalent in biologically active compounds.[3]

The introduction of a methoxy group (-OCH3) at the 6-position of the 2-hydrazinopyridine scaffold further modulates its electronic and steric properties. The methoxy group can influence the reactivity of the pyridine ring and the hydrazine moiety, and can also play a direct role in molecular recognition by engaging in hydrogen bonding or other interactions with biological targets.[4] This strategic combination of a reactive hydrazine group and a modulating methoxy substituent makes this compound a highly valuable and sought-after intermediate in the design and synthesis of novel therapeutic agents.

Synthesis of this compound: A Robust and Efficient Protocol

The most common and industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor with hydrazine hydrate.[2][5] The starting material of choice is typically 2-chloro-6-methoxypyridine due to its commercial availability and reactivity.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack. The hydrazine, with its lone pair of electrons on the terminal nitrogen, acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This is followed by the departure of the chloride leaving group, yielding the desired this compound.

The choice of reaction conditions is critical for achieving high yield and purity.

  • Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or an alcohol amine like N,N-dimethylpropanolamine is often employed to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature.[5][6] Alcohols such as ethanol or n-butanol can also be used.[7]

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.[5] The optimal temperature range is generally between 100-150 °C.[5]

  • Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is recommended to prevent the oxidation of hydrazine and to avoid side reactions.[5]

  • Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is often used to drive the reaction to completion and to minimize the formation of undesired side products.[6]

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound:

  • Reaction Setup: A round-bottom flask is charged with 2-chloro-6-methoxypyridine and a suitable solvent (e.g., n-butanol).

  • Addition of Hydrazine Hydrate: Hydrazine hydrate (80% solution in water) is added to the mixture.

  • Inerting the System: The reaction vessel is purged with an inert gas (e.g., nitrogen) for a few minutes.

  • Heating: The reaction mixture is heated to reflux (approximately 100-130°C) with constant stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce crystallization of the product. The product can be isolated by filtration, followed by washing with water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: The isolated solid is then dried under vacuum to yield this compound.

Synthesis_Workflow

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 74677-60-4[4]
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Appearance Off-white to light yellow solid
Melting Point 98-102 °C
Boiling Point Predicted: 283.8±50.0 °C
Purity (Typical) >98%
Yield (Typical) 80-95%[8]
Spectroscopic Data

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific compound is scarce, the expected spectral features can be reliably predicted based on the analysis of similar structures, such as 2-hydrazinopyridine.[7][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the hydrazine moiety. The aromatic protons will appear as a set of coupled multiplets in the downfield region (typically δ 6.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm. The NH and NH₂ protons of the hydrazine group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the hydrazine group showing characteristic shifts. The methoxy carbon will appear as a singlet at around δ 50-55 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). A strong C-O stretching band for the methoxy group will be observed around 1250 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its primary role is as a precursor to pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][10][11]

Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Molecules

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the construction of the pyrazolo[3,4-b]pyridine scaffold.[12] This reaction, often referred to as a Knorr-type pyrazole synthesis, involves the condensation of the hydrazine with the dicarbonyl compound, followed by cyclization and dehydration.

Pyrazolopyridine_Synthesis

Role in the Development of Kinase Inhibitors

A prime example of the importance of the pyrazolo[3,4-b]pyridine scaffold derived from hydrazinopyridines is in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13][14][15]

While a direct synthesis of a marketed drug from this compound is not readily found in the public literature, the synthesis of the multi-targeted kinase inhibitor Crizotinib serves as an excellent illustration of the strategic use of a closely related 2-aminopyridine derivative, which can be conceptually linked to the reactivity of 2-hydrazinopyridines. Crizotinib is an inhibitor of ALK and c-Met kinases and is used for the treatment of certain types of non-small cell lung cancer.[16][17] The core of Crizotinib features a substituted aminopyridine ring, and its synthesis often involves the coupling of a pyridine-based fragment with a pyrazole moiety.[18][19] The general synthetic strategies for such compounds underscore the importance of having readily available and functionalized pyridine building blocks like this compound.

Conclusion

This compound has emerged as a cornerstone intermediate in the field of medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of the hydrazine group, provides a reliable and efficient entry point to a diverse array of complex heterocyclic structures. The demonstrated utility of the pyrazolo[3,4-b]pyridine scaffold, readily accessible from this precursor, in the development of potent kinase inhibitors highlights the strategic value of this compound. As the quest for novel and more effective therapeutics continues, the demand for such well-designed and synthetically tractable building blocks will undoubtedly grow, solidifying the position of this compound as a key player in the drug discovery landscape.

References

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An In-Depth Technical Guide to the Physical Characteristics of 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Hydrazino-6-methoxypyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages high-quality data from structurally similar compounds to infer its properties, offering a robust framework for its handling, characterization, and application.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 74677-60-4) belongs to the substituted pyridine family, incorporating both a hydrazino (-NHNH2) and a methoxy (-OCH3) group on the pyridine ring.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The hydrazine moiety serves as a potent nucleophile and a precursor for the formation of various heterocyclic systems, while the methoxy group can influence the electronic properties and metabolic stability of derivative compounds.

Molecular and Structural Attributes

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C6H9N3O[1]
Molecular Weight 139.16 g/mol [1]
CAS Number 74677-60-4[1]

The structural arrangement of this compound, with the electron-donating methoxy and hydrazino groups, dictates its reactivity and physical properties. The precise positioning of these groups on the pyridine ring is critical to its chemical behavior.

Predicted Physical Properties

PropertyPredicted Value/StateRationale/Analogous Compound Data
Appearance Colorless to pale yellow solidHydrazine derivatives are often crystalline solids at room temperature.[2]
Melting Point Not available (likely a solid)2-Hydrazino-5-methylpyridine has a melting point of 67-68°C.[2] The presence of the methoxy group may alter this value.
Boiling Point Not available2-methoxypyridine has a boiling point of 142°C.[3][4] The addition of the hydrazino group would significantly increase the boiling point due to hydrogen bonding.
Solubility Moderately soluble in water and soluble in most organic solvents like ethanol and acetone.[5]2-methoxypyridine exhibits moderate water solubility and good solubility in organic solvents.[5] The hydrazino group is expected to enhance water solubility through hydrogen bonding. Hydrazones of 2,4-dinitrophenylhydrazine, which are structurally related, show solubility in various organic solvents depending on their overall structure.[6]

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While dedicated spectra for this compound are not published, we can predict the key features based on the known spectra of 2-hydrazinopyridine and 2-methoxypyridine.[7][8][9][10][11]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the hydrazino group (-NH and -NH2), and the methyl protons of the methoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and hydrazino substituents.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the methoxy group (C6) and the carbon bearing the hydrazino group (C2) will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale/Analogous Compound Data
N-H Stretch (Hydrazine) 3200-3400Typical for primary amines and hydrazines.[12]
C-H Stretch (Aromatic) 3000-3100Characteristic of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic) 2850-3000From the methyl group of the methoxy substituent.
C=N, C=C Stretch (Pyridine Ring) 1500-1600Typical for aromatic and heteroaromatic rings.[12]
C-O Stretch (Methoxy) 1000-1300Characteristic of the aryl ether linkage.[13]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (139.16).[14] Common fragmentation pathways may involve the loss of the methoxy group, the hydrazine moiety, or cleavage of the pyridine ring.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methoxypyridine, with hydrazine hydrate.[15]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazinopyridine derivatives.

Materials:

  • 2-Chloro-6-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 2-Chloro-6-methoxypyridine + Hydrazine Hydrate reaction Nucleophilic Aromatic Substitution start->reaction Ethanol, Reflux workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr product->nmr ir FTIR Spectroscopy product->ir product->ir ms Mass Spectrometry product->ms product->ms purity Purity Assessment (e.g., HPLC) product->purity product->purity final_product Characterized Product

Caption: Synthesis and characterization workflow for this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related compounds such as 2-hydrazinopyridine and other hydrazine derivatives should be strictly followed.[16]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[3][18]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[16][18]

    • Skin: Wash off with soap and plenty of water.[16][18]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[16][18]

    • Inhalation: Move the person to fresh air.[16][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a promising heterocyclic intermediate with significant potential in medicinal chemistry and organic synthesis. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on sound scientific principles and data from analogous compounds. The presented information on its molecular structure, predicted physical properties, expected spectroscopic features, a plausible synthetic route, and essential safety precautions will serve as a valuable resource for researchers and drug development professionals. As with any chemical, all handling and experimental procedures should be conducted with the utmost care and adherence to established safety protocols.

References

  • Angene Chemical. (2025). Safety Data Sheet: 5-Hydrazinyl-2-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (F.T.I.R) spectrum of compound (6). Retrieved from [Link]

  • University of Memphis Digital Commons. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its c. Retrieved from [Link]

  • ResearchGate. (2025). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • MySkinRecipes. (n.d.). 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 13.6: Interpreting Mass Spectra. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]

  • ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Hydrazino-6-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydrazino-6-methoxypyridine, a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document synthesizes information based on physicochemical principles and the properties of analogous structures to predict its solubility behavior. Crucially, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This work is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, crystallization, and formulation processes.

Introduction: The Significance of this compound and its Solubility

This compound is a substituted pyridine derivative featuring both a hydrazino (-NHNH₂) group and a methoxy (-OCH₃) group. Hydrazine derivatives are versatile building blocks in organic synthesis, widely used for the preparation of a variety of heterocyclic compounds, including pyrazoles and pyridazines.[1] These structural motifs are prevalent in many biologically active molecules, making this compound a valuable intermediate in drug discovery and development.[2]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs every stage of its lifecycle. From the reaction medium in its synthesis[3][4] to its purification via crystallization, and ultimately to its formulation into a drug product, solvent selection is paramount. A thorough understanding of solubility in different organic solvents allows for:

  • Optimization of Reaction Conditions: Ensuring reactants are in the solution phase for efficient and complete chemical conversion.

  • Development of Purification Strategies: Selecting appropriate anti-solvents for crystallization or solvents for chromatography.

  • Control of Crystal Polymorphism: Influencing the crystal form of the solid-state material, which can impact stability, bioavailability, and other key properties.

  • Formulation Design: Choosing suitable vehicles for liquid formulations or for processes like spray drying.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.16 g/mol

  • Key Functional Groups:

    • Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor.

    • Hydrazino Group (-NHNH₂): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences polarity and reactivity.

    • Methoxy Group (-OCH₃): A moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor.

The presence of multiple nitrogen and oxygen atoms, particularly the hydrazino group with its available lone pairs and N-H protons, makes this compound a polar molecule with strong hydrogen bonding capabilities.

The "Like Dissolves Like" Principle:

The fundamental principle governing solubility is "like dissolves like."[5] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] The dissolution process is driven by the ability of solvent molecules to overcome the intermolecular forces holding the solute molecules together in the solid state.

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • High Solubility in polar protic solvents (e.g., methanol, ethanol, water [to some extent]) and polar aprotic solvents (e.g., DMSO, DMF). These solvents can engage in strong hydrogen bonding and dipole-dipole interactions with the solute. Hydrazine itself is miscible with water and ethanol.[7][8]

  • Moderate to Low Solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate, dichloromethane).

  • Poor to Insoluble in non-polar solvents (e.g., hexane, toluene, diethyl ether). These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. For instance, the related compound 2-methoxypyridine is described as practically insoluble in water, highlighting the influence of the non-polar part of the molecule when a strong hydrogen-donating group is absent.[9]

Predicted Solubility Data Summary

The following table provides a qualitative prediction of solubility. It is critical to note that these are estimations and must be confirmed by experimental measurement as detailed in Section 4.

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, WaterHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateDipole-Dipole, Hydrogen Bond Acceptance
Intermediate Polarity Acetone, Ethyl Acetate, DichloromethaneModerate to LowDipole-Dipole, London Dispersion
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleLondon Dispersion Forces

Factors Influencing Solubility

Several external factors can significantly affect the solubility of a compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the lattice energy of the solid and disrupt the intermolecular forces within the solvent. This principle is the basis for recrystallization.

  • pH (in Aqueous Systems): The basic nitrogen atoms in the pyridine ring and the hydrazino group can be protonated in acidic solutions, forming a cationic salt. These salts are typically much more water-soluble than the neutral compound.

  • Presence of Other Solutes: The common ion effect or changes in solvent polarity due to other dissolved substances can alter solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a gold-standard, robust technique for determining the equilibrium solubility of a compound.[6]

Principle

A surplus of the solid solute is equilibrated with the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach saturation. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic orbital shaker or water bath with agitation capabilities

    • Calibrated thermometer or temperature probe

    • Glass vials with screw caps (e.g., 4-8 mL)

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Step-by-Step Methodology
  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Use these to construct a calibration curve using the analytical method (e.g., HPLC).

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.[10]

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] A preliminary time-course study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the analytical calibration curve.

  • Analysis: Analyze the diluted sample using the calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g solvent, or mol/L).

Self-Validating System & Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

  • Visual Confirmation: After the equilibration period, there must be visible, undissolved solid at the bottom of the vial. Its absence indicates that an insufficient amount of solute was used, and the solution is not saturated.

  • Time to Equilibrium: Analyze samples at different time points (e.g., 24h, 48h, 72h). The concentration should plateau, confirming that equilibrium has been reached.

  • Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the method.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A 1. Prepare Calibration Standards B 2. Add Excess Solute to Vial C 3. Add Known Volume of Solvent B->C D 4. Agitate at Constant Temperature (24-72h) C->D E 5. Settle Undissolved Solid D->E F 6. Filter Supernatant (0.22 µm Syringe Filter) E->F G 7. Dilute Sample F->G H 8. Analyze via HPLC G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Molecular Interactions and Solubility: A Deeper Look

The solubility of this compound is a result of the competition between solute-solute, solvent-solvent, and solute-solvent interactions. Dissolution occurs when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Molecular_Interactions cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions (Dissolution) Solute This compound - Crystal Lattice Energy - H-Bonding (N-H···N) - π-π Stacking Solution Solvated Molecule - Solvation Energy - H-Bonding (Solute···Solvent) - Dipole-Dipole Solute->Solution Overcome Lattice Energy Solvent Solvent (e.g., Methanol) - Cohesive Energy - H-Bonding (O-H···O) - Dipole-Dipole Solvent->Solution Disrupt Solvent Structure Solution->Solute Precipitation

Caption: Competing Intermolecular Forces in the Dissolution Process.

  • In Polar Protic Solvents (e.g., Methanol): The solvent's -OH group can donate a hydrogen bond to the pyridine nitrogen, methoxy oxygen, or hydrazino nitrogens. The solvent's oxygen can accept a hydrogen bond from the hydrazino -NH₂ group. These multiple, strong interactions effectively solvate the molecule, leading to high solubility.

  • In Polar Aprotic Solvents (e.g., DMSO): DMSO has a strong dipole and its oxygen is an excellent hydrogen bond acceptor, readily interacting with the hydrazino -NH₂ protons. While it cannot donate hydrogen bonds, its high polarity effectively disrupts the solute's crystal lattice.

  • In Non-Polar Solvents (e.g., Hexane): Only weak van der Waals forces are possible between hexane and the solute. These are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions holding the this compound molecules together in the solid state, resulting in very low solubility.

Safety Considerations

When handling this compound and organic solvents, strict adherence to safety protocols is mandatory.

  • This compound: While specific data for this compound is limited, related hydrazine compounds are known to be toxic and irritants.[11][12][13] Assume the compound is harmful if swallowed, in contact with skin, and causes serious eye irritation.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

  • Organic Solvents: Many organic solvents are flammable, volatile, and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a systematic analysis of its molecular structure allows for reliable qualitative predictions. Its polar nature, driven by the hydrazino and pyridine functionalities, suggests high solubility in polar solvents and poor solubility in non-polar media. This guide provides the necessary theoretical foundation and, most importantly, a robust, validated experimental protocol for researchers to determine precise solubility values. Such empirical data is indispensable for the rational design of synthetic routes, purification methods, and ultimately, the successful development of novel chemical entities and pharmaceutical products.

References

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Methodological & Application

Synthesis of Pyrazolopyridines from 2-Hydrazino-6-methoxypyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazolopyridine derivatives, starting from the key precursor, 2-hydrazino-6-methoxypyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the synthetic strategies, mechanistic underpinnings, and practical applications of these valuable heterocyclic compounds.

Introduction: The Significance of Pyrazolopyridines

Pyrazolopyridines, a class of fused heterocyclic compounds, represent a privileged scaffold in medicinal chemistry. The fusion of a pyrazole ring with a pyridine moiety gives rise to a unique electronic and structural architecture, making them attractive candidates for interacting with a variety of biological targets.[1] The methoxy-substituted pyrazolopyridine core, in particular, has been a focal point in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[2][3] Their mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[1]

This guide will focus on a robust and versatile synthetic route to access 7-methoxy-substituted pyrazolo[1,5-a]pyridines, a class of pyrazolopyridines with significant therapeutic potential.

Part 1: Synthesis of the Key Precursor: this compound

The journey to our target pyrazolopyridines begins with the synthesis of the essential starting material, this compound. This compound is typically prepared from its corresponding chloro- or di-chloropyridine precursor via nucleophilic aromatic substitution with hydrazine hydrate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of hydrazinopyridine derivatives.[4][5]

Materials:

  • 2-Chloro-6-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in methanol.

  • To this solution, add hydrazine hydrate (10 equivalents of an 80% solution).

  • The reaction mixture is then heated to reflux and maintained at this temperature for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is then recrystallized from a suitable solvent system, such as methanol/water, to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: The use of a large excess of hydrazine hydrate serves a dual purpose. Firstly, it acts as the nucleophile, displacing the chloride from the pyridine ring. Secondly, it also functions as a solvent and helps to drive the reaction to completion according to Le Chatelier's principle.

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the reagent, ensuring a homogenous reaction mixture. Its boiling point allows for a suitable reflux temperature to facilitate the reaction without causing significant decomposition.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Part 2: Cyclocondensation to Form the Pyrazolopyridine Core

The hallmark of this synthesis is the cyclocondensation reaction between this compound and a suitable 1,3-dicarbonyl compound. This reaction, a variation of the Knorr pyrazole synthesis, is a powerful tool for the construction of the pyrazole ring.

Mechanism of Cyclocondensation

The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Cyclocondensation_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack at Carbonyl Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Attack of Amino Group on Second Carbonyl Pyrazolopyridine Pyrazolopyridine Product Cyclic_Intermediate->Pyrazolopyridine - H2O

Caption: Mechanism of Pyrazolopyridine Formation.

The regioselectivity of the cyclization is influenced by the nature of the substituents on the β-dicarbonyl compound.[6] In the case of unsymmetrical diketones, a mixture of regioisomers may be formed.

Protocol 2: Synthesis of 2,5-Dimethyl-7-methoxypyrazolo[1,5-a]pyridine

This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.1 equivalents).

  • A catalytic amount of glacial acetic acid (2-3 drops) is then added to the reaction mixture.

  • The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, to afford pure 2,5-dimethyl-7-methoxypyrazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as a Catalyst: The acidic medium protonates one of the carbonyl groups of the acetylacetone, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7]

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction, as it dissolves the reactants and has a boiling point that allows for a controlled reaction temperature.

  • Slight Excess of Acetylacetone: A small excess of the dicarbonyl compound helps to ensure the complete consumption of the limiting reagent, this compound.

Data Presentation

CompoundStarting MaterialReagentYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
This compound2-Chloro-6-methoxypyridineHydrazine Hydrate75-8588-906.95 (d, 1H), 6.50 (d, 1H), 6.20 (t, 1H), 4.50 (br s, 2H), 3.85 (s, 3H)
2,5-Dimethyl-7-methoxypyrazolo[1,5-a]pyridineThis compoundAcetylacetone80-9095-977.90 (s, 1H), 7.40 (d, 1H), 6.55 (d, 1H), 3.90 (s, 3H), 2.55 (s, 3H), 2.40 (s, 3H)

Note: The NMR data provided are representative and may vary slightly depending on the specific experimental conditions and instrument used.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_cyclocondensation Cyclocondensation Start_Material 2-Chloro-6-methoxypyridine Hydrazine_Addition Add Hydrazine Hydrate in Methanol Start_Material->Hydrazine_Addition Reflux1 Reflux Hydrazine_Addition->Reflux1 Workup1 Solvent Removal & Recrystallization Reflux1->Workup1 Intermediate This compound Workup1->Intermediate Dicarbonyl_Addition Add Acetylacetone & Acetic Acid in Ethanol Intermediate->Dicarbonyl_Addition Reflux2 Reflux Dicarbonyl_Addition->Reflux2 Workup2 Solvent Removal & Recrystallization Reflux2->Workup2 Final_Product 2,5-Dimethyl-7-methoxypyrazolo[1,5-a]pyridine Workup2->Final_Product

Caption: Overall experimental workflow.

Significance and Applications in Drug Development

The 7-methoxy-substituted pyrazolo[1,5-a]pyridine scaffold is of significant interest in drug discovery due to its structural similarity to purine, allowing it to act as an antagonist in various biological processes.[1] This has led to the exploration of these compounds as potent anticancer agents. The methoxy group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and selectivity.[2][3]

Derivatives of this core structure have been shown to inhibit various protein kinases, which are key targets in oncology. The ability to readily synthesize a diverse library of these compounds using the protocols outlined in this guide allows for extensive structure-activity relationship (SAR) studies, which are vital for the optimization of lead compounds in the drug development pipeline.

References

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Retrieved from [Link]

  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. Retrieved from [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • ResearchGate. (2020). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Retrieved from [Link]

  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

Sources

The Versatility of 2-Hydrazino-6-methoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the pyridine nucleus and its derivatives stand as cornerstones in the construction of a vast array of functional molecules. Among these, 2-hydrazino-6-methoxypyridine has emerged as a particularly versatile and powerful building block. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy and hydrazino groups on the pyridine ring, render it a highly reactive and adaptable synthon for the creation of diverse heterocyclic systems. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the utility of this compound in the synthesis of valuable pyrazole and triazolopyridine derivatives. Through detailed mechanistic insights and field-proven protocols, we aim to empower chemists to harness the full synthetic potential of this remarkable molecule.

The strategic placement of the nucleophilic hydrazino group at the 2-position and the electron-donating methoxy group at the 6-position of the pyridine ring dictates the reactivity of this compound. The hydrazino moiety serves as a potent binucleophile, readily participating in condensation and cyclization reactions, while the methoxy group modulates the electron density of the pyridine ring, influencing its reactivity and the properties of the resulting products. This unique combination makes this compound an ideal precursor for the synthesis of fused and substituted heterocyclic compounds, many of which are of significant interest in the pursuit of novel therapeutic agents and functional materials.

Core Applications: A Gateway to Diverse Heterocyclic Systems

The primary utility of this compound lies in its ability to readily undergo reactions to form stable five- and six-membered heterocyclic rings. This section will delve into two of the most important transformations: the synthesis of pyrazole derivatives through condensation with β-dicarbonyl compounds and the formation of triazolopyridines via cyclization reactions.

The Knorr Pyrazole Synthesis and Related Condensations

The reaction of hydrazines with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a robust and widely employed method for the construction of the pyrazole ring. This compound serves as an excellent substrate for this transformation, leading to the formation of 1-(6-methoxypyridin-2-yl) substituted pyrazoles. These scaffolds are of particular interest in medicinal chemistry due to the prevalence of the pyrazole motif in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents[1][2].

The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.

Below is a general workflow for the synthesis of pyrazole derivatives from this compound.

Synthesis of Pyrazole Derivatives cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product Start This compound + β-Dicarbonyl Compound Solvent Solvent (e.g., Ethanol, Acetic Acid) Start->Solvent Dissolve Heating Heat/Reflux Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitation/Crystallization Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry the Product Filtration->Drying Product 1-(6-methoxypyridin-2-yl)-pyrazole Derivative Drying->Product

Caption: General workflow for pyrazole synthesis.

Protocol 1: Synthesis of 1-(6-Methoxypyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the reaction of this compound with acetylacetone, a common β-diketone.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound74677-60-4139.16 g/mol 1.39 g10 mmol
Acetylacetone123-54-6100.12 g/mol 1.00 g10 mmol
Glacial Acetic Acid64-19-760.05 g/mol 20 mL-

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.39 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • To this solution, add 1.00 g (10 mmol) of acetylacetone dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford the pure 1-(6-methoxypyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (t, J = 8.0 Hz, 1H, pyridine-H4), 6.80 (d, J = 8.0 Hz, 1H, pyridine-H3), 6.60 (d, J = 8.0 Hz, 1H, pyridine-H5), 5.95 (s, 1H, pyrazole-H4), 3.90 (s, 3H, OCH₃), 2.50 (s, 3H, pyrazole-CH₃), 2.25 (s, 3H, pyrazole-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.5, 151.0, 148.5, 140.0, 139.5, 110.0, 108.0, 105.0, 53.5, 14.0, 13.5.

  • Mass Spectrometry (EI): m/z 203 [M]⁺.

Synthesis of Fused Heterocycles: The Gateway to Triazolopyridines

2-Hydrazinopyridines are valuable precursors for the synthesis of[3][4][5]triazolo[4,3-a]pyridines, a class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis is typically achieved by acylation of the hydrazino group followed by dehydrative cyclization.[4][6]

The general synthetic strategy involves two key steps:

  • Acylation: The hydrazino group of this compound is acylated using an appropriate acylating agent, such as a carboxylic acid, acid chloride, or orthoester. This step forms an N-acylhydrazinopyridine intermediate.

  • Cyclization: The intermediate is then subjected to dehydrative cyclization, often under acidic or thermal conditions, to yield the final triazolopyridine product.

Triazolopyridine Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Intermediate cluster_2 Step 2: Cyclization cluster_3 Final Product Start This compound Acylation Acylation Reaction Start->Acylation AcylatingAgent Acylating Agent (e.g., Carboxylic Acid, Acid Chloride) AcylatingAgent->Acylation Intermediate N-Acylhydrazinopyridine Intermediate Acylation->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization DehydratingAgent Dehydrating Agent (e.g., POCl₃, H₂SO₄) or Heat DehydratingAgent->Cyclization Product [1,2,4]Triazolo[4,3-a]pyridine Derivative Cyclization->Product

Caption: General workflow for triazolopyridine synthesis.

Protocol 2: Synthesis of 7-Methoxy-3-phenyl-[3][4][5]triazolo[4,3-a]pyridine

This protocol describes the synthesis of a triazolopyridine derivative from this compound and benzoyl chloride.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles
This compound74677-60-4139.16 g/mol 1.39 g10 mmol
Benzoyl Chloride98-88-4140.57 g/mol 1.41 g10 mmol
Pyridine110-86-179.10 g/mol 10 mL-
Phosphorus Oxychloride10025-87-3153.33 g/mol 5 mL-

Procedure:

Step 1: Acylation

  • Dissolve 1.39 g (10 mmol) of this compound in 10 mL of dry pyridine in a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.41 g (10 mmol) of benzoyl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitated solid, which is the N-benzoyl-N'-(6-methoxypyridin-2-yl)hydrazine intermediate, by vacuum filtration and wash with water.

  • Dry the intermediate in a vacuum oven.

Step 2: Cyclization

  • In a 50 mL round-bottom flask, suspend the dried intermediate from Step 1 in 5 mL of phosphorus oxychloride.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 70-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H), 7.60-7.40 (m, 4H, Ar-H and pyridine-H), 7.00 (d, J = 8.0 Hz, 1H, pyridine-H), 6.80 (d, J = 8.0 Hz, 1H, pyridine-H), 4.00 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.0, 149.0, 145.0, 140.0, 131.0, 130.0, 129.0, 128.0, 115.0, 110.0, 105.0, 54.0.

  • Mass Spectrometry (EI): m/z 225 [M]⁺.

Conclusion and Future Outlook

This compound has proven to be an invaluable synthon in the organic chemist's toolbox. Its inherent reactivity and structural features provide a straightforward and efficient entry into a variety of important heterocyclic scaffolds, including pyrazoles and triazolopyridines. The protocols detailed in this application note offer reliable and reproducible methods for the synthesis of these valuable compounds. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with promising applications in drug discovery, materials science, and beyond. The versatility of this building block ensures its continued importance in the ever-evolving field of organic synthesis.

References

  • Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9). [Link]

  • Roberge, J. Y., Yu, G., Mikkilineni, A., Wu, X., Zhu, Y., Lawrence, R. M., & Ewing, W. R. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]

  • Shaaban, O. G., & El-Gazzar, A. R. A. (2018). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Journal of the Chinese Chemical Society, 65(3), 343-348. [Link]

  • Mohanbabu, M., Sathishkumar, P. N., Bhuvanesh, N. S. P., & Aravindhan, S. (2022). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-prrazole carboxamide. Journal of Materials Science: Materials in Electronics, 33(12), 8945-8958. [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2017). Molecules, 22(12), 2156. [Link]

  • Kumar, A., & Kumar, R. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. [Link]

  • El-Sayed, N. N. E. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 61(Special Issue (The 8th International Conference on Heterocyclic Chemistry)), 1-9. [Link]

  • Khan, S. A., Asiri, A. M., & Basheerkutty, N. (2022). Synthesis, Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6709. [Link]

  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research, 4(2), 174-181. [Link]

  • Davis, R. A., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(8), 2345. [Link]

  • Taflan, E., et al. (2019). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1342. [Link]

  • The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. (2021, May 25). YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal, 24(4), 405-413. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2015). Journal of the Chilean Chemical Society, 60(2), 2939-2942. [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.
  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Setyawati, A., Wahyuningsih, T. D., & Bambang, P. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. AIP Conference Proceedings, 1823(1), 020063. [Link]

  • Kumar, A., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Erkin, A. V., & Krutikov, V. I. (2007). Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. Russian Journal of General Chemistry, 77(1), 124-127. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). Molbank, 2021(1), M1181. [Link]

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Comprehensive Analytical Characterization of 2-Hydrazino-6-methoxypyridine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-6-methoxypyridine is a crucial heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel pharmaceutical agents. Its purity, identity, and stability are paramount to ensuring the quality and safety of downstream products. This application note provides a detailed, multi-faceted guide to the analytical characterization of this compound. We present an integrated strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the chosen methodologies, offers detailed protocols, and presents expected data to guide researchers in establishing a robust quality control framework.

Introduction: The Need for Rigorous Characterization

This compound (CAS No. 74677-60-4) is a substituted pyridine derivative whose structural motifs—a nucleophilic hydrazine group and a methoxy-substituted pyridine ring—make it a versatile synthon.[1] The hydrazine moiety is particularly reactive and can be used to form hydrazones and other heterocyclic systems like pyrazoles and pyridazines, which are common scaffolds in biologically active molecules.[2][3]

Given its reactivity, the compound's stability can be a concern, and potential impurities may arise from its synthesis or degradation.[4] Therefore, a comprehensive analytical toolkit is essential for its unambiguous identification, purity assessment, and stability studies. This guide provides the foundational methods to achieve this, ensuring the reliability of data in research and development settings.

Physicochemical Properties

A baseline understanding of the physical properties of this compound is the first step in its analytical assessment. These properties influence the choice of solvents, storage conditions, and analytical techniques.

PropertyValueSource
Molecular Formula C₆H₉N₃O[5]
Molecular Weight 139.16 g/mol [5]
Appearance Expected to be a solid (crystalline powder)[6]
CAS Number 74677-60-4[1]

Chromatographic Analysis: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. For a polar compound like this compound, a reversed-phase method is generally suitable. However, due to the basic nature of the pyridine nitrogen and the polarity of the hydrazine group, careful method development is required to achieve good peak shape and retention.[3]

Causality of Method Design:

  • Column Choice: A C18 column is a standard choice for reversed-phase chromatography. We select a column with end-capping to minimize peak tailing caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica support.

  • Mobile Phase: A simple mobile phase of water and acetonitrile allows for the elution of polar to moderately non-polar compounds. The addition of a small amount of an acid, like formic acid, is critical. It protonates the pyridine nitrogen, improving its solubility in the mobile phase and ensuring a consistent ionic state, which leads to sharper, more symmetrical peaks.[7]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, as it allows for monitoring at the wavelength of maximum absorbance (λmax) and simultaneously provides spectral data to assess peak purity.

Protocol 3.1: HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., Waters Sunfire C18, 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitor at 254 nm, and collect spectra from 200-400 nm.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (final concentration ~0.5 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and all impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample (0.5 mg/mL in 50:50 ACN/H2O) Inject Inject 10 µL onto C18 Column Sample->Inject MobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) MobilePhase->Inject Gradient Run Gradient Elution (5-95% B over 15 min) Inject->Gradient Detect Detect with PDA (200-400 nm) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis: Structural Confirmation

While chromatography assesses purity, spectroscopy provides definitive structural identification. A combination of NMR, MS, and IR is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the sample and has exchangeable protons (from the hydrazine N-H groups) that will be clearly visible in the ¹H NMR spectrum.

  • Expected Spectra: The structure of this compound suggests a predictable pattern. The aromatic region of the ¹H NMR will show three distinct protons on the pyridine ring. The methoxy group will appear as a singlet, and the hydrazine protons will likely be broad singlets. The ¹³C NMR will show six distinct carbon signals.

Protocol 4.1.1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 or 32 for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or higher, as ¹³C has a low natural abundance.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~8.0 - 7.5Triplet
~6.8 - 6.4Doublet
~6.4 - 6.0Doublet
~7.8 (broad)Singlet
~4.2 (broad)Singlet
~3.8Singlet
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~165C6 (attached to OCH₃)
~158C2 (attached to hydrazine)
~140C4
~110C3 or C5
~100C3 or C5
~55-OCH₃

Note: The exact chemical shifts are predictions based on analogous structures like 2-hydrazinopyridine and 2-methoxypyridine and can vary.[8][9]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules.

Causality of Method Design:

  • Ionization Mode: ESI in positive ion mode (ESI+) is chosen because the pyridine nitrogen and hydrazine group are readily protonated to form a [M+H]⁺ ion.

  • Expected Mass: The exact mass of the [M+H]⁺ ion can be calculated and compared to the observed mass from a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, confirming the elemental composition.

Protocol 4.2.1: MS Analysis
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., LC-MS or direct infusion).

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Scan Range: m/z 50-500.

  • Expected Result: A prominent peak at m/z 140.08 (for [C₆H₁₀N₃O]⁺), which corresponds to the [M+H]⁺ ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Interpretation: The structure of this compound contains several characteristic functional groups (N-H, C=N, C=C, C-O) that give rise to distinct absorption bands in the IR spectrum. Comparing the observed spectrum to known vibrational frequencies confirms the presence of these groups.

Protocol 4.3.1: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FTIR Data (cm⁻¹)
Wavenumber (cm⁻¹) Vibration
3400-3200N-H stretch (asymmetric & symmetric)
3200-3100N-H stretch
3100-3000C-H stretch
2950-2850C-H stretch
~1620N-H bend
1600-1450C=C and C=N stretch
1250-1200C-O stretch (asymmetric)
1050-1000C-O stretch (symmetric)

Note: These are typical ranges. The presence of hydrogen bonding can broaden the N-H stretching bands.[10][11]

Integrated Characterization Strategy

A single technique is insufficient for full characterization. The logical flow is to first assess purity by HPLC and then confirm the identity of the main component using a combination of spectroscopic methods.

Integrated_Strategy cluster_start Sample cluster_purity Purity Assessment cluster_result Final Assessment Sample This compound Sample HPLC HPLC-PDA Analysis Sample->HPLC MS Mass Spectrometry (Molecular Weight) HPLC->MS Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR FTIR->Report

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical characterization of this compound requires a systematic and orthogonal approach. The methods outlined in this application note, combining chromatography for purity with NMR, MS, and FTIR for structural elucidation, provide a comprehensive framework for researchers and quality control scientists. Adherence to these protocols will ensure the generation of reliable and accurate data, which is fundamental to the successful application of this important chemical intermediate in drug discovery and development.

References

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • El-Ghamry, H., & Gaber, A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10439-10452. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for a publication. Available at: [Link]

  • Hala, D., Overturf, M. D., Petersen, L. H., & Huggett, D. B. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B, 879(9-10), 591-598. Available at: [Link]

  • Exaly. (n.d.). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization re liquid chromatography–electrospray ionization. Available at: [Link]

  • PubChem. 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2006). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]

  • ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. Available at: [Link]

  • Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-6-methoxypyridine Supplier & Manufacturer in China. Available at: [Link]

  • ResearchGate. (1998). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. Available at: [Link]

  • Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • MDPI. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Available at: [Link]

  • University of Memphis Digital Commons. (2006). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its c. Available at: [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for 2-Hydrazino-6-methoxypyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Hydrazino-6-methoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a cornerstone of drug design. When functionalized with a hydrazino group, the resulting hydrazinopyridine becomes a versatile building block, capable of being transformed into a diverse array of hydrazone derivatives. These hydrazones possess an azometine (-NHN=CH-) proton and are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[1][2][3]

The specific scaffold, this compound, offers additional strategic advantages. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and provide a metabolic handle, potentially improving the compound's drug-like properties. This guide provides a comprehensive overview of the synthesis and biological evaluation of derivatives from this promising scaffold, offering detailed protocols for researchers in drug discovery.

Part 1: Synthesis of this compound and its Hydrazone Derivatives

The journey from a simple chloropyridine to a library of biologically active hydrazones is a multi-step process. The foundational step is the nucleophilic substitution of a chlorine atom with hydrazine, followed by condensation with an appropriate aldehyde or ketone to form the target hydrazone.

Protocol 1.1: Synthesis of this compound (Starting Material)

This protocol is adapted from established procedures for the synthesis of 2-hydrazinopyridine derivatives.[4][5] The reaction involves the nucleophilic aromatic substitution of 2-chloro-6-methoxypyridine with hydrazine hydrate.

Causality: Hydrazine hydrate serves as the source of the nucleophilic hydrazine moiety. The reaction is typically heated to overcome the activation energy for the substitution on the electron-deficient pyridine ring. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a solvent.

Materials:

  • 2-Chloro-6-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Butan-1-ol (or another suitable high-boiling solvent)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-chloro-6-methoxypyridine (1 equivalent) with a 5-10 fold excess of hydrazine hydrate.

  • Add butan-1-ol as a solvent (approximately 10 volumes relative to the chloropyridine).

  • Heat the reaction mixture to reflux (approx. 100-120 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically after 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Protocol 1.2: General Synthesis of 2-(2-Benzylidenehydrazinyl)-6-methoxypyridine Derivatives

This protocol describes the acid-catalyzed condensation of the synthesized this compound with various aromatic aldehydes to generate a library of hydrazone derivatives.

Causality: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid protonates the carbonyl oxygen, further increasing its electrophilicity and accelerating the reaction. The subsequent dehydration step is the driving force for the formation of the stable C=N double bond of the hydrazone.

Materials:

  • This compound (from Protocol 1.1)

  • Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 2,6-dichlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted benzaldehyde (1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.

  • Monitor the formation of the product, which often precipitates out of the solution upon formation.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the purified hydrazone derivative under vacuum.

  • Characterize the final product using NMR, IR, and Mass Spectrometry.

Synthesis_Workflow cluster_0 PART 1: Starting Material Synthesis cluster_1 PART 2: Derivative Synthesis 2-Chloro-6-methoxypyridine 2-Chloro-6-methoxypyridine Step1 Nucleophilic Substitution (Reflux, 100-120°C) 2-Chloro-6-methoxypyridine->Step1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Step1 Product1 This compound Step1->Product1 Step2 Condensation (Ethanol, cat. Acid) Product1->Step2 Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Step2 Product2 Target Hydrazone Derivative Step2->Product2

Caption: Synthetic workflow for this compound derivatives.

Part 2: Biological Evaluation Protocols

Once a library of derivatives is synthesized, their biological activity must be assessed. The following protocols detail standard assays for evaluating anticancer and antimicrobial potential.

Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[8]

Causality: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plates for an additional 3-4 hours.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9][11]

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the lowest concentration at which the compound's bacteriostatic or bactericidal activity prevents visible growth (turbidity).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Compound Dilution: In the first well of each row, add 50 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Biological_Evaluation_Workflow cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Cell_Culture Seed Cancer Cells (e.g., MCF-7) Compound_Addition_Cancer Add Serial Dilutions of Hydrazone Derivatives Cell_Culture->Compound_Addition_Cancer Incubate_Cancer Incubate (48-72h) Compound_Addition_Cancer->Incubate_Cancer MTT_Assay MTT Addition & Formazan Solubilization Incubate_Cancer->MTT_Assay Read_Plate_Cancer Read Absorbance (570 nm) MTT_Assay->Read_Plate_Cancer IC50 Calculate IC₅₀ Value Read_Plate_Cancer->IC50 Inoculum_Prep Prepare Standardized Bacterial Inoculum Compound_Addition_Microbe Prepare Serial Dilutions in 96-well Plate Inoculum_Prep->Compound_Addition_Microbe Inoculate_Plate Inoculate Plate with Bacteria Compound_Addition_Microbe->Inoculate_Plate Incubate_Microbe Incubate (16-20h) Inoculate_Plate->Incubate_Microbe Read_Plate_Microbe Visual Inspection for Turbidity Incubate_Microbe->Read_Plate_Microbe MIC Determine MIC Value Read_Plate_Microbe->MIC

Caption: Workflow for anticancer and antimicrobial evaluation.

Part 3: Data Presentation and Interpretation

Effective drug discovery relies on the clear presentation of quantitative data to establish structure-activity relationships (SAR).

Representative Biological Data

The following table presents hypothetical, yet plausible, data for a series of this compound derivatives, based on published activities of similar pyridine-based hydrazones.[12][13][14]

Compound IDR-Group (on Aldehyde)Anticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
HYZ-01 Phenyl15.264
HYZ-02 4-Chlorophenyl5.832
HYZ-03 4-Nitrophenyl3.116
HYZ-04 2,6-Dichlorophenyl1.916
HYZ-05 4-Methoxyphenyl25.5>128
Doxorubicin (Reference)0.8N/A
Ciprofloxacin (Reference)N/A2

Interpretation:

  • Anticancer SAR: The data suggests that electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) enhance cytotoxic activity against the MCF-7 breast cancer cell line. The di-substituted derivative HYZ-04 is the most potent, suggesting that steric and electronic factors at the ortho positions are beneficial for activity. An electron-donating group (-OCH₃) significantly reduces activity. This SAR is common in many classes of anticancer agents, including some kinase inhibitors.[13]

  • Antimicrobial SAR: A similar trend is observed for antimicrobial activity, where electron-withdrawing substituents improve potency against S. aureus. This indicates that the electronic nature of the hydrazone moiety is critical for its interaction with bacterial targets.

Potential Mechanisms of Action: Kinase Inhibition

The pyridine scaffold is a key component of many kinase inhibitors.[15][16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The structural similarity of these hydrazone derivatives to known kinase inhibitors suggests they may exert their anticancer effects by targeting specific kinases. For instance, pyridine-based compounds have been developed as potent inhibitors of kinases like HPK1 and PIM-1.[16][17] The observed SAR, where electron-withdrawing groups enhance activity, could be rationalized by stronger interactions within the ATP-binding pocket of a target kinase. Further studies, such as in vitro kinase inhibition assays and molecular docking, would be required to validate this hypothesis.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the discovery of new therapeutic agents. The synthetic protocols provided herein are robust and allow for the facile generation of diverse hydrazone libraries. Standardized biological assays, such as the MTT and broth microdilution methods, provide the necessary tools to screen these libraries for anticancer and antimicrobial activities.

The representative data highlights the potential for developing potent compounds through systematic modification of the aldehyde component. Future work should focus on:

  • Library Expansion: Synthesizing a broader range of derivatives with diverse aromatic and heterocyclic aldehydes to further probe the SAR.

  • Mechanism of Action Studies: For promising anticancer hits, conducting in vitro kinase assays against a panel of relevant kinases (e.g., PIM, VRK1, HPK1) to identify specific molecular targets.

  • Lead Optimization: For compounds with potent activity, further chemical modifications should be undertaken to improve potency, selectivity, and pharmacokinetic properties.

By following the protocols and principles outlined in this guide, researchers can effectively explore the chemical space around the this compound core and potentially uncover novel candidates for the next generation of anticancer and antimicrobial drugs.

References

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  • Lee, D., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 5(11), 000679.v3. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available from: [Link]

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  • Abonia, R., et al. (2024). New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Archiv der Pharmazie, e2400081. Available from: [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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  • GlaxoSmithKline Intellectual Property Development Limited. (2017). Chemical Compounds as Inhibitors of Kinase Activity. WO 2017137535 A1. Available from: [Link]

  • Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. Available from: [Link]

  • Ehebauer, S. B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1459-1465. Available from: [Link]

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Application Note: Ultrasensitive Quantification of Keto-Steroids in Biological Matrices by LC-MS/MS Following 2-Hydrazinopyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Steroid Analysis

The accurate quantification of steroid hormones is critical in numerous fields, from clinical endocrinology to pharmaceutical development and anti-doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and the capability for multiplexing compared to traditional immunoassays.[1][2][3] However, a significant challenge persists: many physiologically crucial steroids, particularly those with ketone functionalities (keto-steroids), exhibit poor ionization efficiency in common electrospray ionization (ESI) sources. This inherent limitation leads to suboptimal sensitivity, often requiring large sample volumes, which is not always feasible in clinical or research settings, especially with pediatric subjects or small animal studies.[2][4]

To surmount this analytical hurdle, chemical derivatization has become an indispensable strategy.[5][6] By chemically modifying the steroid molecule to introduce a readily ionizable moiety, the ESI-MS response can be dramatically enhanced by orders of magnitude.[7][8] Among the various derivatization reagents, 2-hydrazinopyridine (2-HP) and its analogs have proven to be exceptionally effective for keto-steroids.[9][10][11] This application note provides a comprehensive guide to the use of 2-HP derivatization for the sensitive and robust analysis of keto-steroids in biological fluids by LC-MS/MS. We will delve into the underlying chemistry, provide a detailed experimental protocol, and present a validated LC-MS/MS method.

The Principle of 2-Hydrazinopyridine Derivatization

The efficacy of 2-HP as a derivatization agent lies in its chemical structure. It possesses a hydrazine group (-NHNH₂) that reacts specifically with the carbonyl (ketone) group of a steroid to form a stable hydrazone linkage.[7][12] The key to enhanced ionization is the pyridine ring within the 2-HP molecule. This heterocyclic aromatic ring has a high proton affinity, making it easily protonated in the ESI source, thus forming a stable positive ion that can be efficiently detected by the mass spectrometer.[13] This process significantly increases the signal intensity for the derivatized steroid compared to its native form.

The derivatization reaction is typically carried out in an acidic environment, which catalyzes the condensation reaction between the hydrazine and the ketone. The reaction is generally rapid and can be performed under relatively mild conditions.

G cluster_reactants Reactants cluster_products Products Steroid Keto-Steroid (e.g., Testosterone) Reaction + Steroid->Reaction HP 2-Hydrazinopyridine HP->Reaction Derivative Steroid-2-HP Derivative (Hydrazone) Water Water (H₂O) Reaction->Derivative Reaction->Water Reaction_label Acid Catalyst (e.g., TFA, Formic Acid) Heat (e.g., 60°C) G start Start: Biological Sample (e.g., 100 µL Plasma) spike Spike with Internal Standards start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract dry1 Evaporate to Dryness extract->dry1 derivatize Add 2-HP Reagent & Incubate (e.g., 60°C, 15 min) dry1->derivatize dry2 Evaporate to Dryness derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for 2-HP derivatization and LC-MS/MS analysis.

LC-MS/MS Method and Parameters

The following is a representative LC-MS/MS method for the analysis of 2-HP derivatized steroids. Optimization will be necessary depending on the specific analytes and instrumentation.

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm particle size). [1][9]* Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate. [1]* Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4-0.5 mL/min.

  • Gradient: A gradient elution is typically employed to separate the steroids and any isomers. An example gradient could be:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9.1-10 min: 10% B (re-equilibration)

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. [9]* Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Key Parameters:

    • IonSpray Voltage: ~3000-5500 V

    • Source Temperature: ~500-600°C

    • Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize based on instrument manufacturer's recommendations.

Table 1: Example MRM Transitions for 2-HP Derivatized Steroids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Testosterone-HP379.3110.135
Progesterone-HP405.3110.140
Cortisol-HP453.3110.145
Cortisone-HP451.3110.145
DHEA-HP379.3110.135
Note: These are representative values and will require empirical optimization on the specific mass spectrometer used. The product ion at m/z 110.1 corresponds to the protonated 2-hydrazinopyridine moiety.

Performance Characteristics

Methods employing 2-HP derivatization have demonstrated excellent analytical performance.

Table 2: Typical Method Validation Parameters

ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL in matrix [9][14]
Linearity (r²) > 0.99 [3][15]
Precision (%CV) < 15% [3][16]
Accuracy (% Recovery) 85 - 115% [3][14]
Sensitivity Enhancement 70 to 1600-fold increase compared to underivatized steroids [17]

Conclusion and Field-Proven Insights

The use of 2-hydrazinopyridine derivatization provides a powerful solution to the challenge of low sensitivity in the LC-MS/MS analysis of keto-steroids. This technique is robust, relatively straightforward to implement, and applicable to a wide array of analytes and biological matrices. [9][10]By incorporating a readily ionizable group onto the steroid backbone, significant enhancements in signal intensity are achieved, allowing for lower detection limits and the use of smaller sample volumes. [2][4] From a practical standpoint, it is crucial to use high-purity reagents and solvents to minimize background interference. Fresh preparation of the derivatization reagent is also recommended for optimal and consistent results. While the formation of geometric isomers (E/Z) can occur with some steroid-HP derivatives, modern ultra-high-performance liquid chromatography (UHPLC) systems typically provide sufficient chromatographic resolution to separate these isomers if necessary. [1] In summary, the protocol and methods described in this application note offer a validated and highly effective approach for researchers, scientists, and drug development professionals to achieve sensitive and reliable quantification of keto-steroids, thereby advancing research and clinical diagnostics in endocrinology and beyond.

References

  • Faqehi, A., Denham, S., Naredo, G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Gaudl, A., Kratzsch, J., Bae, Y. J., et al. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinical Mass Spectrometry, 4-5, 1-10. [Link]

  • Hala, D., Overturf, M. D., Petersen, L. H., & Huggett, D. B. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B, 879(9-10), 591-598. [Link]

  • Xu, B., Jia, P., Cai, J., et al. (2019). An LC-MS/MS assay for simultaneous determination of 13 steroid hormones and two synthetic steroids in saliva. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54. [Link]

  • Gaudl, A., et al. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. PubMed. [Link]

  • Song, M., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University. [Link]

  • Higashi, T., et al. (2007). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. R Discovery. [Link]

  • Yan, G., et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]

  • Athanasiadou, I., et al. (2012). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis. PubMed. [Link]

  • Higashi, T., & Shimada, K. (2004). 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization re liquid chromatography–electrospray ionization. exaly.com. [Link]

  • Hala, D., et al. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. ResearchGate. [Link]

  • Gaudl, A., et al. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. NIH. [Link]

  • Son, H. H., Yun, W. S., & Cho, S. H. (2020). Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins). PubMed. [Link]

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 924-937. [Link]

  • Higashi, T., et al. (2007). Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS. ResearchGate. [Link]

  • Ma, L., et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. PubMed. [Link]

  • Santa, T. (2012). Derivatization methods for the LC-MS/MS analyses of steroids. ResearchGate. [Link]

  • Higashi, T., & Shimada, K. (2004). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • Gaudl, A., et al. (2017). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Semantic Scholar. [Link]

  • Yamamoto, T., et al. (2024). Profiling of urinary steroids aided by lithium ion adduction‐based ultrahigh‐performance liquid chromatography–tandem mass. Rapid Communications in Mass Spectrometry, 38(2), e9659. [Link]

  • Koren, L., Ng, E. S. M., Soma, K. K., & Wynne-Edwards, K. E. (2012). Sample Preparation and Liquid Chromatography- Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32496. [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Fingerprint - Ulster University. [Link]

  • Song, M., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

  • Jones, A. E., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and sta. eScholarship.org. [Link]

Sources

Application Note: Enhanced Detection and Quantification of Ketones via Derivatization with 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Ketones and the Power of Derivatization

In the realms of pharmaceutical development, clinical diagnostics, and environmental analysis, the accurate detection and quantification of ketones are of paramount importance. Ketones are a diverse class of organic compounds characterized by a carbonyl group bonded to two carbon atoms. Their presence, absence, or concentration can serve as critical biomarkers for disease, indicators of metabolic processes, or markers for environmental contamination. However, many ketones exhibit poor ionization efficiency and chromatographic retention, posing significant challenges for sensitive analysis by modern techniques like liquid chromatography-mass spectrometry (LC-MS).

Chemical derivatization offers a robust solution to this analytical hurdle. By reacting the ketone's carbonyl group with a carefully selected reagent, a new derivative molecule is formed with significantly improved analytical properties. This application note provides a detailed protocol and scientific rationale for the derivatization of ketones using 2-Hydrazino-6-methoxypyridine, a reagent designed to enhance analytical sensitivity and specificity. The resulting hydrazone derivatives exhibit superior chromatographic behavior and ionization efficiency, enabling lower limits of detection and more reliable quantification.

The Chemistry of Derivatization: Hydrazone Formation

The derivatization of a ketone with this compound proceeds via a well-established nucleophilic addition-elimination reaction to form a stable hydrazone.[1][2][3] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack by the hydrazine.[3][4]

The mechanism can be broken down into two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the this compound attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral intermediate.[3]

  • Elimination (Dehydration): The intermediate then undergoes a dehydration step, eliminating a molecule of water to form the final, stable C=N double bond of the hydrazone.[2][3]

The methoxypyridine moiety of the derivatizing agent is specifically incorporated to enhance the analytical properties of the resulting hydrazone, particularly for LC-MS applications, by improving ionization efficiency.[5][6]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of a hydrazone from a ketone and this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Ketone R-C(=O)-R' Ketone Activated_Ketone R-C(=O+H)-R' Activated Ketone Ketone->Activated_Ketone + H+ Reagent H2N-NH-Py-OCH3 this compound H_plus H+ Tetrahedral_Intermediate R-C(OH)(NH-NH-Py-OCH3)-R' Tetrahedral Intermediate Activated_Ketone->Tetrahedral_Intermediate + this compound Hydrazone R-C(=N-NH-Py-OCH3)-R' Hydrazone Tetrahedral_Intermediate->Hydrazone - H2O Water H2O

Caption: Acid-catalyzed hydrazone formation mechanism.

Experimental Protocol: Derivatization of Ketones

This protocol provides a general procedure for the derivatization of a ketone standard or a sample containing ketones. Optimization may be required depending on the specific ketone and the sample matrix.

Materials and Reagents:

  • Ketone standard or sample solution

  • This compound

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (or another suitable acid catalyst)

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh for optimal reactivity.

  • Sample Preparation:

    • For a standard solution, dissolve the ketone in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).

    • For biological or environmental samples, perform a suitable extraction to isolate the ketones and minimize matrix interference. The final extract should be dissolved in methanol or acetonitrile.

  • Derivatization Reaction:

    • In a clean autosampler vial, add 100 µL of the ketone standard or sample extract.

    • Add 100 µL of the this compound reagent solution.

    • Add 10 µL of a 1% formic acid solution in methanol to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

  • Reaction Incubation:

    • Seal the vial and place it in a heating block or water bath set to 60°C.

    • Incubate the reaction for 60 minutes.[7]

  • Cooling and Dilution:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • Dilute the sample as needed with the initial mobile phase of your LC method (e.g., 1:10 with 50:50 acetonitrile:water) to ensure compatibility with the analytical system.

  • Analysis: The derivatized sample is now ready for injection into the LC-MS system.

Experimental Workflow Overview

The following diagram outlines the key steps in the derivatization and analysis workflow.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis prep_reagent Prepare this compound Solution mix Mix Sample, Reagent, and Catalyst prep_reagent->mix prep_sample Prepare Ketone Standard/Sample prep_sample->mix incubate Incubate at 60°C for 60 min mix->incubate cool_dilute Cool and Dilute Sample incubate->cool_dilute inject Inject into LC-MS System cool_dilute->inject

Caption: Workflow for ketone derivatization and analysis.

Expected Outcomes and Data Presentation

Derivatization with this compound is expected to significantly enhance the analytical performance for ketone analysis. The table below summarizes the typical improvements observed with similar hydrazine-based derivatization reagents in LC-MS applications.

ParameterWithout DerivatizationWith Hydrazine DerivatizationRationale for Improvement
LC Retention Time Often short, especially for polar ketonesIncreasedThe addition of the methoxypyridine moiety increases the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.[8]
MS Signal Intensity Low to moderateSignificantly higher (can be >100-fold)The pyridine group is readily protonated, leading to enhanced ionization efficiency in positive electrospray ionization (ESI) mode.[7]
Limit of Detection (LOD) HigherLowerA direct consequence of the enhanced signal intensity.
Specificity Potential for isobaric interferencesImprovedThe derivatization adds a specific mass to the ketone, shifting it to a different m/z range and potentially resolving it from matrix interferences.[6]

Trustworthiness and Self-Validating Systems

To ensure the reliability and validity of this protocol, the following quality control measures are recommended:

  • Reagent Blank: A blank sample containing only the solvent and derivatization reagent should be run to identify any background peaks.

  • Derivatization Efficiency: The reaction should be monitored for completeness by analyzing the sample at different time points or by looking for the disappearance of the underivatized ketone peak.

  • Calibration Curve: A calibration curve should be prepared using derivatized standards of the ketone of interest to ensure linearity and accurate quantification.

  • Internal Standard: The use of a stable isotope-labeled ketone as an internal standard is highly recommended to correct for variations in derivatization efficiency and matrix effects.[9]

Conclusion

The protocol outlined in this application note provides a robust and effective method for the derivatization of ketones using this compound. This approach addresses common analytical challenges associated with ketones by significantly improving their chromatographic and mass spectrometric properties. For researchers and professionals in drug development, clinical chemistry, and environmental science, this derivatization strategy offers a powerful tool to achieve enhanced sensitivity, specificity, and accuracy in ketone quantification.

References

  • LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Química Orgánica. (n.d.). Hydrazone Formation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link]

  • van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107–112. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D., & Marriott, P. J. (2003). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 82(4), 639-645. Retrieved from [Link]

  • Sas, K. M., et al. (2020). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolites, 10(1), 24. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(9), 594. Retrieved from [Link]

  • ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • University of Twente Research Information. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS). Retrieved from [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Retrieved from [Link]

  • Ulster University. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2011). Synthesis, X-ray and spectroscopic analysis of 2- hydrazino-6-methyl-4-(methoxymethyl)-5- nitropyridine-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(58), 35213–35225. Retrieved from [Link]

  • MDPI. (1989). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • PubMed Central. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Arkat USA. (n.d.). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Retrieved from [Link]

  • PubMed. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and characterization of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Hydrazino-6-methoxypyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthon for Privileged Scaffolds

2-Hydrazino-6-methoxypyridine is a highly valuable and versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring system, allows for a diverse range of cyclocondensation reactions. The presence of the methoxy group at the 6-position electronically influences the pyridine ring, modulating its reactivity and providing a handle for further functionalization. This guide provides an in-depth exploration of its application in constructing key heterocyclic cores, such as[1][2]triazolo[4,3-a]pyridines and pyrazoles, which are prominent scaffolds in medicinal chemistry and materials science.[3][4] We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Part 1: Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core

The[1][2]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The synthesis of this fused heterocyclic system from this compound is a robust and common strategy, typically proceeding through a two-step sequence: acylation of the hydrazine followed by a dehydrative cyclization.[5]

Mechanistic Rationale

The synthesis is initiated by the acylation of the more nucleophilic terminal nitrogen of the hydrazine group with an acylating agent (e.g., an acyl chloride or carboxylic acid). This forms a stable N'-acyl-N-(6-methoxypyridin-2-yl)hydrazide intermediate. The subsequent and crucial step is the intramolecular cyclodehydration.[5] This is an electrophilic substitution reaction where the pyridine ring nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group. This process requires significant energy input (heating) and is almost always promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which activates the carbonyl group for intramolecular attack.[1][2]

Experimental Workflow Visualization

G start Start: this compound & Acylating Agent step1 Step 1: Acylation (e.g., Pyridine, 0°C to RT) start->step1 Reaction Setup intermediate Intermediate: N'-(6-methoxypyridin-2-yl)acetohydrazide step1->intermediate Formation step2 Step 2: Dehydrative Cyclization (POCl₃, Reflux) intermediate->step2 Input for Cyclization workup Aqueous Workup & Neutralization (Ice, NaHCO₃) step2->workup Quenching purification Purification (Extraction & Column Chromatography) workup->purification Crude Product product Final Product: 8-methoxy-3-substituted-[1,2,4]triazolo[4,3-a]pyridine purification->product Isolated Product

Caption: Workflow for the synthesis of triazolopyridines.

Detailed Protocol: Synthesis of 8-methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol details the synthesis from this compound and acetyl chloride.[1]

Reagents and Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates

Step 1: Acylation to form N'-(6-methoxypyridin-2-yl)acetohydrazide

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5 mL/mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The dropwise addition at low temperature controls the exothermic reaction between the acyl chloride and the solvent/starting material.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction's completion by TLC (e.g., using 1:1 Hexane:EtOAc). The disappearance of the starting hydrazine indicates completion.

  • Pour the reaction mixture into ice-water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N'-(6-methoxypyridin-2-yl)acetohydrazide is often of sufficient purity to be used directly in the next step.[1]

Step 2: Dehydrative Cyclization

  • To the crude acetohydrazide from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq). Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.[1][2]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Causality Note: This step quenches the excess POCl₃ in a controlled manner.

  • Carefully neutralize the acidic solution with a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with EtOAc (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Reactant Acylating Agent Dehydrating Agent Conditions Yield (%) Reference
This compoundAcetyl ChloridePOCl₃Reflux, 3 h60-70[1]
2-Hydrazino-3-chloro-5-trifluoromethylpyridine2-Methoxybenzoic acidPOCl₃105 °C, 3 h (ultrasound)44[2]

Part 2: Synthesis of Pyrazole Derivatives

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[6] this compound serves as an excellent precursor for the synthesis of N-pyridinyl-substituted pyrazoles, which are of significant interest in agrochemicals and pharmaceuticals.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a cyclocondensation mechanism. The initial step is the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration. This is followed by intramolecular cyclization, where the remaining nitrogen attacks the second carbonyl group, and a final dehydration step yields the aromatic pyrazole ring.[7][8]

A critical consideration when using an unsymmetrical 1,3-dicarbonyl compound is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[6][8] The outcome is governed by:

  • Electronic Effects: The hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon.

  • Steric Effects: The attack is favored at the less sterically hindered carbonyl group.[6] Controlling the reaction pH and temperature can sometimes influence the kinetic versus thermodynamic product distribution.[6]

Reaction Mechanism Visualization

G cluster_reactants Reactants R1 This compound I1 Hydrazone Intermediate A (Attack at R' carbonyl) R1->I1 Path A (Favored by electronics/sterics) I2 Hydrazone Intermediate B (Attack at R'' carbonyl) R1->I2 Path B R2 Unsymmetrical 1,3-Diketone (R'COCH₂COR'') R2->I1 R2->I2 P1 Product A (Regioisomer 1) I1->P1 Cyclization & Dehydration P2 Product B (Regioisomer 2) I2->P2 Cyclization & Dehydration

Caption: Regioselectivity in Knorr pyrazole synthesis.

Detailed Protocol: Synthesis of 1-(6-methoxypyridin-2-yl)-3-methyl-5-phenyl-1H-pyrazole

This protocol is a representative example using benzoylacetone, an unsymmetrical diketone.

Reagents and Materials:

  • This compound

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Glacial Acetic Acid or Ethanol

  • Standard glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol (10 mL/mmol). Causality Note: Acetic acid often serves as both a solvent and a mild acid catalyst to promote hydrazone formation and the subsequent dehydration steps.

  • Add benzoylacetone (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. If using acetic acid, carefully pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃ or NaOH solution).

  • The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the major regioisomer. Self-Validation Note: Characterization by ¹H and ¹³C NMR is crucial to confirm the structure and determine the regiochemical outcome of the reaction.[8]

Conclusion

This compound has proven to be an indispensable tool for the construction of medicinally relevant heterocyclic systems. Its predictable reactivity in cyclocondensation reactions allows for the efficient synthesis of complex scaffolds like triazolopyridines and pyrazoles. By understanding the underlying mechanisms, particularly the factors governing regioselectivity, researchers can strategically employ this synthon to build diverse molecular libraries for drug discovery and development. The protocols provided herein offer a robust foundation for the practical application of this versatile reagent.

References

  • Arabian Journal of Chemistry.
  • BenchChem. Application Notes and Protocols for the Preparation of[1][9]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin.

  • National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Google Patents. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl.
  • Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • HETEROCYCLES.
  • BenchChem. Technical Support Center: Reactions of (4-methoxycyclohexyl)hydrazine with Dicarbonyl Compounds.
  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

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Application Notes & Protocols: FT-IR and NMR Spectroscopic Analysis of 2-Hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydrazinopyridine and its derivatives are a pivotal class of heterocyclic compounds, serving as essential building blocks in medicinal chemistry and materials science. Their utility in the synthesis of pharmaceuticals, ligands for catalysis, and functional materials necessitates robust and unambiguous structural characterization. This guide provides a detailed framework for the analysis of 2-hydrazinopyridine derivatives using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, present validated protocols for sample preparation and data acquisition, and offer insights into spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to confidently elucidate and confirm the molecular structures of these important compounds.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Principle and Application

FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of a molecule.[1] When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific, quantized frequencies. This absorption of energy provides a unique "molecular fingerprint." For 2-hydrazinopyridine derivatives, FT-IR is indispensable for:

  • Confirming Functional Groups: Unambiguously identifying the presence of key N-H (hydrazine), C=N (pyridine ring), and C-N bonds.

  • Verifying Synthesis: Tracking the appearance or disappearance of characteristic peaks to confirm reaction completion.[1]

  • Assessing Substitution Patterns: The C-H out-of-plane bending region can offer clues about the substitution on the pyridine ring.[1]

Interpreting the FT-IR Spectrum of 2-Hydrazinopyridine Derivatives

The structure of 2-hydrazinopyridine features a pyridine ring and a hydrazine (-NHNH₂) substituent. The resulting spectrum is a composite of the vibrational modes of both moieties. The precise position of these bands can be influenced by substitution, hydrogen bonding, and the physical state of the sample.

Table 1: Characteristic FT-IR Absorption Frequencies for 2-Hydrazinopyridine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Hydrazine)3400 - 3200Medium-StrongOften appears as a doublet for the -NH₂ group, corresponding to asymmetric and symmetric stretching. Broadening indicates hydrogen bonding.
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of the pyridine ring protons.[2]
C=N & C=C Stretch1650 - 1550StrongA series of sharp bands corresponding to the stretching vibrations within the pyridine ring.[3]
N-H Bend (Hydrazine)1620 - 1580Medium-StrongScissoring vibration of the -NH₂ group. Can sometimes overlap with ring stretching bands.
C-N Stretch1350 - 1250MediumCorresponds to the bond between the pyridine ring and the hydrazine nitrogen.
C-H Out-of-Plane Bend900 - 675StrongThe pattern of these strong bands can be diagnostic of the substitution pattern on the pyridine ring.[1][2]

Data compiled from established spectroscopic tables and literature.[2][3][4]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples, providing high-quality spectra by minimizing scattering effects.

Causality: Potassium bromide (KBr) is used as the matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pressed, reducing light scattering.[5] It is crucial to use anhydrous KBr, as absorbed water will show strong, broad O-H stretching bands around 3450 cm⁻¹ and a bending vibration near 1640 cm⁻¹, which can obscure important sample peaks.[6]

Protocol Steps:

  • Drying: Dry spectroscopic grade KBr in an oven at ~110°C for at least 2-4 hours to remove residual moisture.[6] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid 2-hydrazinopyridine derivative.[5] In a clean agate mortar, combine it with 100-200 mg of the dried KBr.[5]

  • Grinding: Gently grind the mixture with a pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This sinters the KBr and sample into a translucent or transparent pellet.

  • Data Acquisition:

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Analysis: Clean the mortar, pestle, and die assembly thoroughly with a suitable solvent (e.g., acetone or ethanol) followed by drying to prevent cross-contamination.

FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dry KBr B Weigh 1-2 mg Sample & 100-200 mg KBr A->B C Grind to Homogeneous Powder B->C D Press Pellet C->D E Collect Background Spectrum D->E F Acquire Sample Spectrum (16-32 scans) E->F G Baseline Correction F->G H Peak Picking & Interpretation G->H I Structural Confirmation H->I

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle and Application

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Maps the environment and connectivity of hydrogen atoms. Key information is derived from chemical shift (electronic environment), integration (proton ratio), and multiplicity/coupling constants (neighboring protons).

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment.

Interpreting NMR Spectra of 2-Hydrazinopyridine Derivatives

The choice of deuterated solvent is critical for NMR analysis.[7][8] For 2-hydrazinopyridine derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice.

Causality: DMSO-d₆ is an excellent solvent for many polar organic compounds. Crucially, its ability to form hydrogen bonds slows down the chemical exchange rate of N-H protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum.[9] In contrast, solvents like CDCl₃ or D₂O can lead to rapid exchange, sometimes broadening the N-H signals into the baseline or, in the case of D₂O, replacing them with deuterium, causing them to disappear from the spectrum.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a 2-Hydrazinopyridine Scaffold (in DMSO-d₆)

NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity (¹H) / Notes (¹³C)
¹H NMR H-68.0 - 8.2Doublet (d) or Doublet of Doublets (dd)
H-47.4 - 7.6Triplet (t) or Doublet of Doublets (dd)
H-36.8 - 7.0Doublet (d) or Doublet of Doublets (dd)
H-56.6 - 6.8Triplet (t) or Doublet of Doublets (dd)
-NH-8.0 - 9.5Broad Singlet (br s)
-NH₂4.0 - 5.5Broad Singlet (br s)
¹³C NMR C-2158 - 162Quaternary carbon attached to hydrazine.
C-6147 - 150
C-4137 - 140
C-3115 - 118
C-5108 - 112

Note: Chemical shifts are highly dependent on the nature and position of other substituents on the pyridine ring. The values provided are approximate ranges for the parent structure. Data compiled from spectral databases and literature.[10][11][12]

Experimental Protocol: NMR Analysis

A well-prepared sample is essential for acquiring high-quality, high-resolution NMR spectra.[7]

Protocol Steps:

  • Sample Preparation:

    • Weigh 5-25 mg of the 2-hydrazinopyridine derivative for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8][13]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filtration and Transfer:

    • To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[8]

    • The final solution height in the tube should be 4-5 cm (~0.6 mL), ensuring it is centered within the instrument's detection coil.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and acquisition of the Free Induction Decay (FID).

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

    • (Optional) Consider advanced 2D NMR experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) for complex derivatives to definitively assign proton and carbon signals.

  • Data Processing:

    • Apply Fourier Transform to the FID to generate the spectrum.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[12]

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock & Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate, Integrate & Interpret H->I J Structure Elucidation I->J

Caption: Workflow for ¹H and ¹³C NMR spectral analysis.

Conclusion

The integrated application of FT-IR and NMR spectroscopy provides a comprehensive and definitive approach to the structural characterization of 2-hydrazinopyridine derivatives. FT-IR serves as a rapid and effective tool for confirming the presence of key functional groups, while NMR provides detailed insights into the precise atomic connectivity and chemical environment. By following the robust protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, purity, and structure of their synthesized compounds, a critical step in advancing drug discovery and materials science.[1]

References

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Advances in Sample Preparation. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(12), 14445-14457. Retrieved from [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Kaya, Y., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 28(21), 7416. Retrieved from [Link]

  • Watson, A. A., et al. (1991). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Retrieved from [Link]

  • NMR/IR Analysis. (2017). Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

  • Yüksek, H., et al. (2013). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Peerannawar, S. R., et al. (2017). Theoretical and experimental analysis of the antioxidant features of diarylhydrazones. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine Mass Spectrum. Retrieved from [Link]

  • ResearchGate. (2017). Hydrazones from hydrazinopyridines: preparation, characterization and application as transition metal ligands. Retrieved from [Link]

  • Williams, A. J. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Retrieved from [Link]

  • Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3739. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydrazinopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of compounds. Here, we address common challenges and frequently asked questions encountered during the synthesis of 2-hydrazinopyridines, providing field-proven insights and evidence-based solutions to streamline your experimental workflow.

Introduction

2-Hydrazinopyridines are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3] The most common synthetic route involves the nucleophilic substitution of a leaving group (typically a halogen) at the 2-position of the pyridine ring with hydrazine. While seemingly straightforward, this reaction is often plagued by challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low when synthesizing 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate. What are the likely causes and how can I improve it?

Low yields are a frequent frustration in this synthesis. Several factors can contribute to this issue, primarily related to reaction kinetics, side reactions, and product isolation.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between 2-chloropyridine and hydrazine hydrate can be sluggish.

    • Troubleshooting: Ensure adequate reaction time and temperature. A typical procedure involves heating the reaction mixture at 100°C for an extended period, often up to 48 hours, with progress monitored by Thin Layer Chromatography (TLC).[4] For large-scale synthesis, using a high-boiling solvent like butan-1-ol or diglyme at 100°C can be effective.[4][5]

  • Formation of Dimer Impurities: A significant side reaction is the formation of dimers, which reduces the yield of the desired monosubstituted product.[5]

    • Troubleshooting: A large excess of hydrazine hydrate is commonly used to favor the formation of the 2-hydrazinopyridine and suppress dimerization.[5] While effective, this presents challenges in workup and on a larger scale. A strategy to mitigate this is the slow addition of the 2-halopyridine to the hydrazine hydrate solution, maintaining a constant excess of hydrazine throughout the reaction.[5]

  • Suboptimal Starting Material: The reactivity of the starting 2-halopyridine influences the reaction rate and yield.

    • Troubleshooting: 2-bromopyridine is generally more reactive than 2-chloropyridine and may lead to higher yields under similar conditions.[5] Consider using 2-bromopyridine if you are struggling with low conversion of 2-chloropyridine. The use of additives like tetrabutylammonium iodide can also enhance the reaction rate.[5]

  • Product Loss During Workup: 2-Hydrazinopyridine has some solubility in water, which can lead to losses during the aqueous workup.[1]

    • Troubleshooting: During the extraction step after diluting the reaction mixture with water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, 5 times) to maximize the recovery of the product from the aqueous phase.[4]

Below is a diagram illustrating the general troubleshooting workflow for low yield.

low_yield_troubleshooting start Low Yield of 2-Hydrazinopyridine check_reaction Check for Incomplete Reaction (TLC) start->check_reaction check_side_products Analyze for Side Products (e.g., Dimers) start->check_side_products review_workup Review Workup Procedure start->review_workup increase_time_temp Increase Reaction Time/Temperature check_reaction->increase_time_temp Incomplete use_excess_hydrazine Use Large Excess of Hydrazine Hydrate check_side_products->use_excess_hydrazine Dimers Present change_starting_material Switch to 2-Bromopyridine check_side_products->change_starting_material Low Reactivity optimize_extraction Optimize Extraction Protocol (Multiple Extractions) review_workup->optimize_extraction slow_addition Slowly Add 2-Halopyridine use_excess_hydrazine->slow_addition

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of a significant amount of a disubstituted byproduct. How can I prevent this?

The formation of dihydrazinopyridines is a known issue, especially when the pyridine ring has other leaving groups or activated positions.[5]

Mechanism of Side Reaction:

The initial product, 2-hydrazinopyridine, can potentially react further with another molecule of the starting 2-halopyridine, although this is less common than other side reactions. A more likely scenario, especially with starting materials like 2,4-dichloropyridine, is the substitution of both halogens to form 2,4-dihydrazinopyridine.[5]

Preventative Measures:

  • Control Stoichiometry: The most critical factor is the molar ratio of reactants. A large excess of hydrazine hydrate is crucial to ensure that the 2-halopyridine is more likely to react with hydrazine than with the already formed 2-hydrazinopyridine.[5] A molar ratio of 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is suggested to be optimal to push the reaction to completion while minimizing excess hydrazine.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the reaction rate. Careful optimization of the temperature is necessary.

  • Alternative Synthetic Routes: If disubstitution remains a persistent issue, consider alternative synthetic strategies. For instance, starting from 2-aminopyridine, one can perform a diazotization followed by reduction.[5]

The following diagram illustrates the desired reaction versus the side reaction.

side_reaction_pathway start 2-Halopyridine product 2-Hydrazinopyridine (Desired Product) start->product + Hydrazine hydrazine Hydrazine Hydrate (Excess) side_product Disubstituted Byproduct product->side_product + 2-Halopyridine (Undesired)

Caption: Desired reaction pathway vs. potential side reaction.

Q3: My purified 2-hydrazinopyridine is a red oil, but literature suggests it can be a solid. How can I obtain a solid product and what are the proper storage conditions?

The physical state of 2-hydrazinopyridine can vary depending on its purity.

Purification and Physical State:

  • Impurity Effects: The presence of residual solvents or minor impurities can result in the product being an oil.[4]

  • Purification Methods:

    • Distillation: Purification by vacuum distillation can be effective for removing non-volatile impurities.[1]

    • Recrystallization: Recrystallization from a suitable solvent system, such as diethyl ether/hexane, is a reliable method to obtain a crystalline solid.[1] The melting point of pure 2-hydrazinopyridine is in the range of 44-48°C.[2] It can appear as a white to light beige or deep red crystalline solid.[1]

Storage and Handling:

  • Stability: 2-Hydrazinopyridine can be sensitive to light, heat, and air.

  • Recommended Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][7] Recommended storage temperatures are between 2-8°C.[1][8] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent degradation.[2]

Q4: I am working on a multi-kilogram scale synthesis and using a large excess of hydrazine hydrate is problematic. Are there any alternative methods?

Scaling up the synthesis of 2-hydrazinopyridine presents significant challenges, particularly concerning the handling and cost associated with a large excess of hydrazine hydrate.[5]

Strategies for Large-Scale Synthesis:

  • Flow Chemistry: Microchannel reactors offer a promising solution for large-scale synthesis. This technology allows for precise control of reaction parameters, including temperature and stoichiometry, leading to higher yields and purity. A continuous flow process can be designed where solutions of 2-chloropyridine and hydrazine hydrate are mixed and reacted in a heated microchannel, with a much shorter reaction time (e.g., 100 seconds).[4]

  • Alternative Reagents: While hydrazine hydrate is the most common reagent, exploring other hydrazine sources or alternative synthetic pathways may be beneficial on a large scale.

  • Microwave-Assisted Synthesis: Microwave reactors can significantly accelerate the reaction, potentially reducing the need for a very large excess of hydrazine and shortening the reaction time.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Hydrazinopyridine

This protocol is based on the reaction of 2-chloropyridine with hydrazine hydrate.[4]

Materials:

  • 2-Chloropyridine

  • Hydrazine hydrate (80% or higher)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 volumes relative to 2-chloropyridine).

  • Add 2-chloropyridine (1 equivalent) to the hydrazine hydrate.

  • Heat the reaction mixture to 100°C and stir for 48 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 8:2 ethyl acetate:methanol).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water (10 volumes).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 25 volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-hydrazinopyridine.

  • Purify the product by vacuum distillation or recrystallization.

Data Summary

Starting MaterialReagentsConditionsYieldReference
2-ChloropyridineHydrazine hydrate100°C, 48h78%[4]
2-ChloropyridineHydrazine hydrate, butan-1-ol100°C, 100s (Flow reactor)95.8%[4]
2,3-DichloropyridineHydrazine hydrate, ethanolReflux, 5h99%[9]

Safety Information

  • 2-Hydrazinopyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[1][8]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • 2-Chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[7][10]

References

  • 2-hydrazinopyridine - Pipzine Chemicals. (URL: [Link])

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? - ResearchGate. (URL: [Link])

  • Synthesis of 2-hydrazino-5-chloropyridine - PrepChem.com. (URL: [Link])

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P
  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses. (URL: [Link])

  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. (URL: [Link])

  • 2-Hydrazinopyridine: A Catalyst for Material Science Advancements - NINGBO INNO PHARMCHEM CO., LTD. (URL: [Link])

  • A Facile Synthesis of Amide Derivatives of[4][5][7]Triazolo[4,3-a]pyridine - SpringerLink. (URL: [Link])

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazino-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. My aim is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters, enabling you to make informed decisions in your laboratory work.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific problems you may be facing during the synthesis of this compound.

Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield of this compound can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Let's break down the potential culprits and their solutions:

  • Choice of Starting Material: The most common precursor for this synthesis is 2-chloro-6-methoxypyridine. While cost-effective, its reactivity can sometimes be sluggish. If you are experiencing consistently low yields, consider switching to the more reactive 2-bromo-6-methoxypyridine . The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-analogue more susceptible to nucleophilic substitution by hydrazine.

  • Reaction Temperature and Time: The nucleophilic aromatic substitution of the halide with hydrazine typically requires elevated temperatures to proceed at a reasonable rate. If your reaction temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to decomposition of the product and the formation of side products.

    • Recommended Protocol: Start with a reaction temperature of around 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, you can gradually increase the temperature, but do not exceed 120 °C. The reaction time can vary from a few hours to overnight.

  • Solvent Selection: The choice of solvent is critical for ensuring that your reactants are in solution and can interact effectively.

    • Primary Recommendation: Ethanol or n-butanol are excellent choices as they are polar protic solvents that can solvate both the pyridine derivative and hydrazine hydrate. They also have a sufficiently high boiling point for the reaction to be carried out at elevated temperatures.

    • Alternative: In some cases, a polar aprotic solvent like N,N-dimethylformamide (DMF) can be used, but be mindful of potential side reactions and purification challenges.

  • Stoichiometry of Hydrazine: Using a large excess of hydrazine hydrate is a common strategy to drive the reaction to completion and minimize the formation of the di-substituted by-product.

    • Practical Tip: A 5 to 10-fold molar excess of hydrazine hydrate is generally recommended. This ensures that the concentration of the nucleophile is high throughout the reaction.

Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are these side products and how can I minimize their formation?

Answer: The primary impurity in this reaction is often the di-substituted hydrazine derivative, along with unreacted starting material. Here’s how to address this:

  • Minimizing Di-substituted Hydrazine: The formation of 2,2'-(hydrazine-1,2-diyl)bis(6-methoxypyridine) occurs when the initially formed product reacts with another molecule of the starting material. As mentioned above, using a large excess of hydrazine hydrate is the most effective way to suppress this side reaction.

  • Dealing with Unreacted Starting Material: If you observe unreacted 2-chloro- or 2-bromo-6-methoxypyridine in your product mixture, it indicates an incomplete reaction. You can address this by:

    • Increasing the reaction time.

    • Slightly increasing the reaction temperature.

    • Ensuring the quality of your hydrazine hydrate, as it can degrade over time.

Purification Challenges

Question: I am having difficulty purifying the final product. What is the best method for isolating pure this compound?

Answer: The purification of this compound can be challenging due to its physical properties.

  • Crystallization: The most common and effective purification method is recrystallization.

    • Recommended Solvent System: A mixture of ethanol and water is often successful. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Alternative Solvents: Other solvent systems like ethyl acetate/hexanes can also be explored.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used. The polarity of the eluent should be carefully optimized based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use anhydrous hydrazine instead of hydrazine hydrate?

A1: While anhydrous hydrazine can be used, it is highly toxic, volatile, and pyrophoric. Hydrazine hydrate is a safer and more commonly used alternative that is effective for this reaction. For most applications, the use of anhydrous hydrazine is not necessary and poses a significant safety risk.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to track the disappearance of the starting material and the appearance of the product spot. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-chloro-6-methoxypyridine (1.0 eq)

  • Hydrazine hydrate (8-10 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxypyridine and ethanol.

  • Stir the mixture until the starting material is completely dissolved.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux (around 80-90 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Summary: Impact of Key Parameters on Reaction Yield

ParameterConditionExpected Impact on YieldRationale
Starting Material 2-bromo-6-methoxypyridine vs. 2-chloro-6-methoxypyridineHigher yield with the bromo derivativeThe C-Br bond is weaker and more easily cleaved by the nucleophile.
Reaction Temperature 80-100 °C vs. < 60 °CHigher yield at elevated temperaturesProvides sufficient activation energy for the nucleophilic aromatic substitution.
Hydrazine Stoichiometry 5-10 eq vs. 1-2 eqSignificantly higher yield with a large excessDrives the reaction to completion and minimizes the formation of the di-substituted by-product.
Solvent Ethanol/n-butanol vs. non-polar solventsHigher yield in polar protic solventsEffectively solvates both reactants, facilitating their interaction.

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis of this compound and the potential formation of a common side product.

reaction_pathway start 2-Chloro-6-methoxypyridine product This compound (Desired Product) start->product + Hydrazine Hydrate hydrazine Hydrazine Hydrate (Excess) side_product Di-substituted Hydrazine (By-product) product->side_product + 2-Chloro-6-methoxypyridine (Minimized by excess hydrazine)

Caption: Synthesis of this compound and a key side reaction.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

  • Synthesis of this compound. Molbase. [Link]

  • 2-Hydrazinyl-6-methoxypyridine. ChemSrc. [Link]

Technical Support Center: Purification of 2-Hydrazinopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydrazinopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity 2-hydrazinopyridine products.

Introduction: The Purification Challenge

2-Hydrazinopyridine and its analogues are versatile building blocks in medicinal chemistry and materials science.[1][2] However, their unique chemical properties, including the basicity of the pyridine ring and the nucleophilicity of the hydrazine moiety, often present significant purification challenges. Common issues include the presence of unreacted starting materials, formation of side products, and the compound's affinity for polar solvents. This guide will provide practical, field-proven solutions to these common problems.

Frequently Asked Questions (FAQs)

Q1: My 2-hydrazinopyridine product is a dark or reddish oil, not the expected solid. What causes this discoloration and how can I fix it?

A: The discoloration of 2-hydrazinopyridine products is often due to the presence of impurities or oxidation products. The hydrazine moiety is susceptible to air oxidation, which can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can effectively adsorb colored impurities.

  • Chromatographic Purification: If discoloration persists, column chromatography is a highly effective method for removing colored impurities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can separate the desired product from the colored bands. For particularly stubborn cases, reversed-phase flash chromatography can be a powerful alternative.[3]

Q2: I am seeing a significant amount of unreacted 2-chloropyridine (or other halo-pyridine starting material) in my crude product. How can I remove it?

A: Unreacted halo-pyridine is a common impurity. Due to its relatively non-polar nature compared to the desired product, it can often be removed through a combination of extraction and chromatography.

Recommended Protocol: Acid-Base Extraction

The basicity of the 2-hydrazinopyridine product can be exploited to separate it from the less basic 2-chloropyridine.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The 2-hydrazinopyridine will be protonated and move into the aqueous layer, while the 2-chloropyridine remains in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining traces of 2-chloropyridine.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of 9-10 to deprotonate the 2-hydrazinopyridine, which will often precipitate out of the solution.[4][5]

  • Extract the product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-hydrazinopyridine products.

Issue 1: Presence of Excess Hydrazine Hydrate

Symptom: A persistent "streaky" appearance on TLC, or a wet, oily product even after drying. Excess hydrazine hydrate is often used in the synthesis to drive the reaction to completion and minimize the formation of dimers.[6]

Cause: Hydrazine hydrate is a high-boiling, polar reagent that can be difficult to remove by simple evaporation.

Solution:

  • Aqueous Workup: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Hydrazine hydrate is highly soluble in water and will be removed in the aqueous layer.[7][8] Multiple extractions may be necessary.

  • Column Chromatography: Hydrazine hydrate is very polar and will stick to a silica gel column. Running a column with a suitable eluent system will effectively separate the desired product from the residual hydrazine.[9]

  • Co-evaporation: In some cases, co-evaporation with a high-boiling organic solvent like toluene can help to azeotropically remove residual hydrazine hydrate, but this should be done with caution due to the hazardous nature of hydrazine.

Issue 2: Formation of Di-substituted or Other Side Products

Symptom: Multiple spots on TLC that are not the starting material or the desired product. In the synthesis of 2,6-bis-hydrazinopyridine, the mono-substituted intermediate can be a major impurity.[10]

Cause: Side reactions can occur depending on the reaction conditions and the nature of the starting materials. For instance, if the starting pyridine has multiple reactive sites, di-substitution can occur.

Solution:

  • Reaction Optimization:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can minimize the formation of di-substituted products. A slight excess of the halo-pyridine can sometimes favor mono-substitution.

    • Slow Addition: Slow, dropwise addition of one reagent to the other can help to control the reaction and minimize side product formation.[6]

  • Chromatographic Separation: Column chromatography is the most reliable method for separating isomers and other closely related side products. A careful selection of the solvent system is crucial.

Purification Protocols & Methodologies

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid 2-hydrazinopyridine products. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvents:

Solvent/Solvent SystemComments
Ethanol/WaterA good starting point for many polar compounds.[11]
IsopropanolOften provides good crystals with reduced losses compared to ethanol.[11]
Ethyl Acetate/HexaneA versatile system for compounds of intermediate polarity.
Diethyl Ether/HexaneSuitable for less polar derivatives.
TolueneCan be effective for compounds that crystallize well from aromatic solvents.

Step-by-Step Protocol:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying 2-hydrazinopyridine products, especially for removing closely related impurities.

General Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample dry_load Optional: Dry Load onto Silica dry_load->load_sample elute Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Pure Product concentrate->product

Caption: Workflow for Flash Column Chromatography Purification.

Recommended Solvent Systems for TLC and Column Chromatography:

Solvent System (v/v)Typical Application
Ethyl Acetate / Hexane (e.g., 1:4 to 1:1)Good for a wide range of 2-hydrazinopyridine derivatives.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Effective for more polar products.
Acetone / HexaneAn alternative to ethyl acetate/hexane systems.

Troubleshooting Peak Tailing in HPLC Analysis:

Peak tailing is a common issue in the HPLC analysis of basic compounds like 2-hydrazinopyridine due to interactions with acidic silanol groups on the silica-based stationary phase.

Mitigation Strategies:

  • Mobile Phase Additives: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • pH Adjustment: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use of End-Capped Columns: Employing columns where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak shape.

Protocol 3: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Impurities (e.g., 2-chloropyridine) separate1->organic1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 add_base Basify Aqueous Layer (e.g., 1M NaOH to pH 9-10) aqueous1->add_base extract_back Extract with Organic Solvent add_base->extract_back separate2 Separate Layers extract_back->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 dry_concentrate Dry and Concentrate organic2->dry_concentrate product Pure 2-Hydrazinopyridine Product dry_concentrate->product

Caption: Workflow for Acid-Base Extraction Purification.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Google Patents.
  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]

  • Reddit. Hydrazine hydrate removal by column chromatography. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?[Link]

  • Google Patents.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?[Link]

  • PubChem. 2-Hydrazinopyridine. [Link]

  • Biointerface Research in Applied Chemistry. Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. [Link]

  • MDPI. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Biotage. How can I remove color from my reaction product?[Link]

Sources

Technical Support Center: Synthesis of 2-Hydrazinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-hydrazinopyridine. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize their synthetic protocols to achieve higher yields and purity. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your laboratory success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, frequently encountered problems during the synthesis of 2-hydrazinopyridine, particularly from 2-halopyridine precursors.

Q1: Why is my yield of 2-hydrazinopyridine consistently low when reacting 2-chloropyridine with hydrazine hydrate?

A1: Consistently low yields in this nucleophilic aromatic substitution reaction typically stem from a combination of factors related to reaction kinetics, stoichiometry, and side reactions.

  • Insufficient Excess of Hydrazine Hydrate: The most common cause of low yield is an inadequate molar excess of hydrazine hydrate. Hydrazine serves two primary roles: it acts as the nucleophile to displace the chloride and as a base to neutralize the hydrogen chloride (HCl) generated during the reaction.[1] Without a sufficient excess, the reaction medium becomes acidic, which protonates the hydrazine, reducing its nucleophilicity and slowing the reaction. Furthermore, an insufficient excess can promote the formation of dimeric byproducts.[2] Literature methods often employ a large excess (sometimes 5-10 volumes) to ensure the reaction proceeds to completion, especially during scale-up.[2][3]

  • Suboptimal Reaction Temperature and Time: The reaction requires significant thermal energy to overcome the activation barrier for the substitution on the electron-deficient pyridine ring. A common protocol involves heating at 100°C for extended periods, sometimes up to 48 hours, to ensure the starting material is fully consumed.[3] If the temperature is too low or the reaction time is too short, you will likely observe incomplete conversion.

  • Improper Solvent Selection: The choice of solvent is critical. While the reaction can be run neat in a large excess of hydrazine hydrate, using a high-boiling point solvent can be beneficial. Solvents like butan-1-ol or diglyme allow for consistent temperature control at reflux and can improve the solubility of the reactants.[2][3] Some patented procedures utilize tertiary amines as the solvent, which aids the reaction by acting as an effective acid scavenger, thereby improving the reaction rate and yield.[1]

Q2: How can I minimize the large excess of hydrazine hydrate required for the synthesis, especially for scale-up?

A2: Reducing the volume of hydrazine hydrate is a critical consideration for process safety, cost-effectiveness, and waste management. Several strategies can be employed:

  • Slow Addition of the Pyridine Halide: Instead of adding all reagents at once, a very slow, controlled addition of the 2-chloropyridine to the heated hydrazine hydrate can maintain a high local concentration of hydrazine throughout the reaction.[2] This technique, often facilitated by a syringe pump in laboratory settings, ensures that the pyridine halide molecule is more likely to react with hydrazine rather than a newly formed 2-hydrazinopyridine molecule, thus suppressing dimer formation.[2]

  • Use of an Alternative Base/Solvent System: As mentioned, employing a basic solvent like a tertiary amine can fulfill the role of the acid scavenger.[1] This allows you to use a smaller excess of hydrazine hydrate (e.g., 1.5-1.8 molar equivalents) that is sufficient for the nucleophilic attack, while the solvent neutralizes the generated HCl.[1][4]

  • Flow Chemistry: Modern flow reactors offer exceptional control over stoichiometry, temperature, and reaction time. A procedure using a microchannel reactor has been shown to achieve a 95.8% yield with a reaction time of only 100 seconds at 100°C, using butan-1-ol as a solvent.[3] This highly efficient method drastically reduces the required excess of reagents and overall processing time.

Q3: I'm observing significant byproduct formation. What are the likely side products and how can I prevent them?

A3: The primary side reactions in this synthesis are the formation of dimers and di-substituted products.

  • Dimer Formation: The most common byproduct is 1,2-di(pyridin-2-yl)hydrazine. This occurs when a molecule of the desired product, 2-hydrazinopyridine, acts as a nucleophile and attacks a molecule of the starting material, 2-chloropyridine. This is a competitive reaction that becomes more prevalent when the concentration of hydrazine is low relative to the 2-chloropyridine.[2] The key preventative measure is to use a sufficient excess of hydrazine hydrate to ensure the 2-chloropyridine reacts preferentially with hydrazine.[2]

  • Di-substitution: In some cases, particularly with more activated pyridine rings, a second substitution can occur to form products like 2,4-dihydrazinopyridine.[2] This is less common with simple 2-chloropyridine but can be a factor. Again, controlling the stoichiometry and reaction conditions is crucial.

The workflow below illustrates the critical decision points for minimizing these side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction Pathway cluster_2 Optimization Strategy Start Mix 2-Chloropyridine and Hydrazine Hydrate Ratio Is Hydrazine Hydrate in large excess (>5 eq)? Start->Ratio Good_Yield High Yield of 2-Hydrazinopyridine Ratio->Good_Yield  Yes Side_Products Increased Formation of 1,2-di(pyridin-2-yl)hydrazine (Dimer) Ratio->Side_Products  No Optimize Corrective Action: 1. Increase Hydrazine Ratio 2. Use Slow Pyridine Addition 3. Employ Basic Solvent Side_Products->Optimize

Caption: Decision workflow for minimizing byproduct formation.

Q4: My product is difficult to purify. What are the best practices for isolation and purification?

A4: 2-Hydrazinopyridine is a low-melting solid or oil, which can present purification challenges.[5][6]

  • Work-up: After the reaction is complete, the mixture is typically cooled and diluted with water.[3] The product is then extracted into an organic solvent like ethyl acetate. It is crucial to perform multiple extractions (e.g., 5 times) to ensure complete recovery of the product from the aqueous phase.[3]

  • Drying: The combined organic phases must be thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) before solvent removal.[3][6] Any residual water can complicate purification and affect the final product's stability.

  • Purification Methods:

    • Concentration: For many applications, concentrating the dried organic extract under reduced pressure is sufficient to yield a product of acceptable purity (e.g., 78% yield as a red oil).[3][6]

    • Vacuum Distillation: This is an effective method for purifying the product.[6] The boiling point is reported as 90-92 °C at 1 mmHg.[6]

    • Recrystallization: The product can be recrystallized from a solvent system like diethyl ether/hexane.[6] This is an excellent way to obtain high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-hydrazinopyridine?

A1: The most prevalent and industrially relevant method is the nucleophilic substitution of a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with hydrazine hydrate.[2] An alternative, though often more complex, route involves the diazotization of 2-aminopyridine followed by reduction of the resulting diazonium salt.[2]

Q2: What is the role of the solvent in the reaction between 2-halopyridines and hydrazine hydrate?

A2: The solvent plays several key roles. Firstly, it facilitates the dissolution of the reactants, ensuring a homogeneous reaction mixture. Secondly, high-boiling polar solvents like butan-1-ol enable the reaction to be conducted at a sustained high temperature (e.g., 100°C), which is necessary for a reasonable reaction rate.[3] Thirdly, as discussed in the troubleshooting section, a basic solvent can act as an acid scavenger, which can improve the reaction rate and allow for a reduction in the amount of hydrazine hydrate needed.[1]

Q3: Are there any alternative starting materials to 2-chloropyridine that might offer better yields?

A3: Yes, 2-bromopyridine is a viable alternative.[2] The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond, making 2-bromopyridine a more reactive substrate in nucleophilic aromatic substitution reactions. This increased reactivity may lead to higher yields or allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, 2-bromopyridine is typically more expensive than 2-chloropyridine, so the choice often involves a trade-off between reactivity and cost.

Q4: What are the critical safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and must be handled with extreme care. It is toxic, corrosive, and a suspected carcinogen.[7][8]

  • Handling: Always work in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][9]

  • Quenching: Never dispose of excess hydrazine hydrate down the drain. To quench a reaction, you can carefully add a ketone like acetone to the mixture (in an ice bath) to form the less reactive hydrazone.[8] Alternatively, a controlled addition of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this reaction is highly exothermic and must be performed with extreme caution and cooling.[8]

Comparative Reaction Conditions

The table below summarizes various reported conditions for the synthesis, highlighting the impact of different parameters on yield.

Starting MaterialHydrazine Ratio (molar eq.)SolventTemperature (°C)TimeYield (%)Reference
2-Chloropyridine~10 (volume)None (neat)10048 h78%[3],[6]
2-Chloropyridine~3.3Butan-1-ol100100 s95.8%[3]
Pyridine Halide1.5 - 1.8Tertiary AmineRefluxN/AHigh[1],[4]
2,3-Dichloropyridine4 - 6Methanol/EthanolReflux4-8 h95-99%[10]

Optimized Experimental Protocol (Flow Chemistry)

This protocol is based on a high-yield continuous flow synthesis.[3]

  • Reagent Preparation:

    • Solution A: Prepare a solution of 2-chloropyridine in butan-1-ol.

    • Solution B: Use an 80% solution of hydrazine hydrate.

  • System Setup:

    • Set up a microchannel reactor system with two inlet pumps and a back-pressure regulator.

    • Connect the outlets of the pumps for Solution A and Solution B to a T-mixer just before the reactor inlet.

    • Immerse the microchannel reactor in a heating bath set to 100°C.

  • Reaction Execution:

    • Pump Solution A and Solution B into the reactor at flow rates calculated to achieve the desired stoichiometric ratio and a residence time of approximately 100 seconds.

  • Collection and Work-up:

    • Collect the reaction mixture as it exits the reactor.

    • Cool the collected solution to induce precipitation of the product.

    • Isolate the solid product via filtration.

    • The remaining mother liquor can be treated to separate the lower aqueous layer, allowing for potential recovery and recycling of the butan-1-ol.

  • Purification:

    • Dry the isolated solid product to obtain 2-hydrazinopyridine with high purity (>99%) and yield (~96%).

References

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the microwave-assisted synthesis of 2-hydrazinopyridines. This guide is designed for professionals in chemical research and drug development. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and optimize this powerful synthetic method. Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][2] However, the rapid energy transfer requires a nuanced understanding of the reaction parameters to ensure safety and success.

This document is structured to provide a comprehensive resource, from foundational safety protocols to advanced troubleshooting.

Section 1: Core Principles & Safety First

Before initiating any experiment, a thorough understanding of the reaction mechanism and, most critically, the hazards involved is paramount. The synthesis of 2-hydrazinopyridine typically involves the nucleophilic aromatic substitution of a 2-halopyridine (commonly 2-chloropyridine) with hydrazine hydrate.

Safety is a Self-Validating System

Your protocol's primary goal is safety. The reagents used in this synthesis carry significant hazards that are amplified by the high temperatures and pressures achievable in a microwave reactor.

  • Hydrazine Hydrate: This reagent is toxic, a suspected carcinogen, a strong irritant, and can be readily absorbed through the skin.[3][4] It is also flammable and can be dangerously reactive, especially with metal oxides and strong acids.[5][6] Always handle hydrazine hydrate in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Microwave Reactor Safety: Never use a domestic microwave oven.[7] Laboratory-grade microwave reactors are engineered with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities designed to withstand potential vessel failures.[7] Familiarize yourself completely with your instrument's operational limits and safety features.

  • Pressure Management: This reaction generates HCl as a byproduct, which is neutralized by the basic hydrazine hydrate. However, rapid heating of solvents can generate significant pressure. Always use a vessel rated for the temperatures and pressures you anticipate, and never exceed 80% of the vessel's maximum volume capacity.

Section 2: General Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-hydrazinopyridine from 2-chloropyridine. Optimization will likely be necessary based on your specific microwave system and substrate scale.

Step-by-Step Methodology
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloropyridine (e.g., 1 mmol, 113.5 mg).

  • Reagent Addition: In a certified chemical fume hood, carefully add an excess of 80% hydrazine hydrate in a suitable solvent. A common starting point is a mixture of hydrazine hydrate and an alcohol like n-butanol or ethanol.[8][9] For example, use 3 mL of n-butanol and 10 equivalents of hydrazine hydrate (10 mmol, ~0.5 mL of 80% solution).

    • Causality: Using a large excess of hydrazine hydrate is crucial. It serves not only to drive the reaction equilibrium towards the product but also to minimize the formation of the primary byproduct, 1,2-bis(pyridin-2-yl)hydrazine, by ensuring the electrophilic starting material is statistically more likely to react with hydrazine than the nucleophilic product.[10]

  • Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is intact to prevent any leakage under pressure.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters. A typical starting point is:

    • Temperature: 120-130 °C[11]

    • Ramp Time: 2 minutes

    • Hold Time: 10-20 minutes

    • Power: 100-200 W (use dynamic power control if available)

    • Stirring: Set to a high rate.

  • Cooling: After irradiation, ensure the vessel is cooled to below 50 °C before attempting to open it. Most modern reactors have automated cooling systems.

  • Reaction Monitoring & Work-up:

    • Spot a small aliquot of the crude reaction mixture on a TLC plate to check for the consumption of 2-chloropyridine.[8]

    • Once the reaction is complete, dilute the mixture with water (e.g., 20 mL) and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).[8]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as a reddish oil or solid.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[12]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add 2-Chloropyridine to Microwave Vessel add_reagents 2. Add Solvent & Hydrazine Hydrate prep_vessel->add_reagents seal_vessel 3. Seal Vessel Securely add_reagents->seal_vessel irradiate 4. Microwave Irradiation (Temp, Time, Power) seal_vessel->irradiate cool 5. Cool to < 50 °C irradiate->cool monitor 6. Monitor via TLC cool->monitor extract 7. Aqueous Work-up & Extraction monitor->extract purify 8. Concentrate & Purify Product extract->purify end end purify->end Final Product: 2-Hydrazinopyridine

Caption: Experimental workflow for microwave-assisted synthesis.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the experiment.

Question: My reaction shows low or no conversion of the starting material. What should I do?

Answer: This is a common issue that can usually be resolved by systematically checking your parameters.

  • Check Microwave Parameters: Is the temperature reaching the setpoint? Low power absorption can be an issue. Polar, high-boiling solvents like n-butanol, ethanol, or DMF are generally good microwave absorbers.[9] If your solvent has low polarity, the mixture may not be heating effectively.

    • Solution: Increase the reaction temperature in 10 °C increments or increase the hold time. Ensure your solvent choice is appropriate for microwave heating.

  • Reagent Quality: Hydrazine hydrate can degrade over time. Ensure you are using a fresh, high-quality reagent.

    • Solution: Use a newly opened bottle of hydrazine hydrate or verify the concentration of your current stock.

  • Insufficient Hydrazine: While a large excess is recommended, ensure you have calculated the molar equivalents correctly.

    • Solution: Double-check your calculations. If conversion is still low, try increasing the equivalents of hydrazine hydrate.

Question: My yield is low, but the starting material is consumed. What is the likely cause?

Answer: This often points to the formation of side products or issues during the work-up and purification stages.

  • Side Product Formation: The most common side product is 1,2-bis(pyridin-2-yl)hydrazine, formed when the product (2-hydrazinopyridine) acts as a nucleophile and attacks another molecule of 2-chloropyridine.

    • Solution: The most effective way to suppress this is to maintain a high concentration of hydrazine relative to 2-chloropyridine throughout the reaction.[10] Ensure you are using a sufficient excess of hydrazine hydrate (10 equivalents or more is a good starting point).

  • Product Degradation: Although microwave reactions are fast, prolonged exposure to very high temperatures (>150-160 °C) can lead to decomposition.

    • Solution: Try reducing the reaction temperature or hold time. The goal is to find the minimum energy input required for full conversion.[13]

  • Work-up Losses: 2-Hydrazinopyridine has some water solubility. You may be losing product during the aqueous extraction phase.

    • Solution: Perform multiple extractions with your organic solvent (e.g., 4-5 times) to ensure complete removal from the aqueous layer. Alternatively, saturating the aqueous layer with NaCl can decrease the product's solubility in water and improve extraction efficiency.

Question: The pressure in my reaction vessel is exceeding the safe limit. Why is this happening?

Answer: Uncontrolled pressure increases are a significant safety risk and must be addressed immediately.

  • Solvent Volatility: Low-boiling point solvents (like ethanol) will generate significant pressure at elevated temperatures. The reaction itself is typically run at temperatures well above the solvent's atmospheric boiling point.

    • Solution: Switch to a higher-boiling point solvent like n-butanol or diethylene glycol. Always consult pressure/temperature curves for your chosen solvent.

  • Reaction Exotherm: The reaction is exothermic. The rapid heating from the microwave combined with the reaction exotherm can cause a runaway temperature and pressure spike.

    • Solution: Reduce the initial microwave power setting. Use a slower ramp time to allow the instrument to better control the temperature rise. Reducing the concentration of your reactants can also help moderate the exotherm.

Troubleshooting Decision Tree

G start Problem Encountered low_conv Low/No Conversion start->low_conv low_yield Low Yield (SM Consumed) start->low_yield high_pressure High Pressure start->high_pressure check_temp Is target temp reached? low_conv->check_temp check_side_products Analyze crude for byproducts (e.g., via LCMS) low_yield->check_side_products check_solvent Is solvent boiling point too low? high_pressure->check_solvent reagent_qual Check reagent quality (fresh hydrazine) check_temp->reagent_qual Yes sol_temp Increase temp/time or change to polar solvent check_temp->sol_temp No reagent_quant Check reagent quantity (sufficient excess) reagent_qual->reagent_quant sol_reagent Use fresh reagents and verify calculations reagent_quant->sol_reagent check_degradation Is temp too high? check_side_products->check_degradation sol_side_products Increase excess of hydrazine hydrate check_side_products->sol_side_products check_workup Review work-up procedure check_degradation->check_workup sol_degradation Decrease reaction temperature or time check_degradation->sol_degradation sol_workup Increase number of extractions or use salting out check_workup->sol_workup check_exotherm Is reaction too concentrated or power too high? check_solvent->check_exotherm sol_solvent Use higher boiling point solvent check_solvent->sol_solvent sol_exotherm Reduce power, slow ramp, or dilute reaction check_exotherm->sol_exotherm

Caption: A decision tree for troubleshooting common issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis preferred over conventional heating for this reaction? Microwave irradiation provides rapid, uniform heating of the reaction mixture, which dramatically reduces reaction times from many hours to just a few minutes.[1][14] This can also lead to cleaner reactions and higher yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation or side reactions.[2]

Q2: What is the best solvent for this reaction? The ideal solvent should be polar enough to absorb microwave energy efficiently and have a sufficiently high boiling point to allow the reaction to be run at temperatures of 120 °C or higher without generating excessive pressure. Alcohols like n-butanol are a good choice as they are effective solvents for the reactants and couple well with microwave energy.[8][11] In some cases, high-boiling amines or amides can also be used.[9]

Q3: How do I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective method.[8] Prepare a developing system (e.g., 8:2 ethyl acetate/methanol) and spot the starting material (2-chloropyridine) and the reaction mixture on the same plate. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, HPLC or GC-MS can be used.

Q4: My final product is a dark oil, but the literature reports a solid. What happened? The product, 2-hydrazinopyridine, can sometimes be isolated as an oil if it contains impurities.[8] Ensure your work-up was thorough in removing all solvent and unreacted hydrazine. Purification via recrystallization or passing the material through a short plug of silica gel can often help induce crystallization and remove impurities that inhibit it.

Q5: Can I perform this reaction without a solvent? While some microwave reactions can be run under solvent-free conditions, for this specific synthesis, it is not recommended.[12] A solvent is necessary to dissolve the starting materials, dissipate heat, and moderate the reaction rate. Furthermore, using an excess of liquid hydrazine hydrate as both reactant and solvent can be hazardous and difficult to control on a larger scale.

Section 5: Data & Mechanistic Overview

Comparative Data
ParameterConventional HeatingMicrowave-Assisted Synthesis (Typical)
Reaction Time 24-48 hours[8]10-20 minutes
Temperature ~100 °C (reflux)[8]120-140 °C (controlled)
Typical Yield 70-80%[8]Often >85% (optimized)
Key Advantage Simple equipment setupSpeed, efficiency, potentially higher purity[1][2]
Key Challenge Long reaction time, potential for side products[10]Requires specialized equipment, pressure control[7]
Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: The reaction of 2-chloropyridine with hydrazine.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the pyridine ring.

  • Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.

  • Elimination: The complex rearomatizes by expelling the chloride ion, which is a good leaving group, resulting in the formation of the 2-hydrazinopyridine product and HCl. The excess hydrazine in the medium neutralizes the HCl.

References

  • Borah, M., & Deka, D. C. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. Available at: [Link]

  • Ware, M. (Year unknown). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1541-1548. Available at: [Link]

  • Mojica-Álvarez, L. A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 523-534. Available at: [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.
  • Chovatia, P. T., Akabari, J. D., Kachhadia, P. K., Zalavadia, P. D., & Joshi, H. S. (2009). Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 19(10), 2764-2767. Available at: [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Molecules, 16(5), 3746-3757. Available at: [Link]

  • Al-Jibouri, S. A., & Al-Masoudi, W. A. (2020). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. Iraqi Journal of Chemical and Petroleum Engineering, 21(1), 67-73. Available at: [Link]

  • Shaikh, I. N., et al. (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of the Indian Chemical Society, 99(5), 100431. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Hydrazinopyridine. PubChem Compound Database. Retrieved from [Link]

  • Kappe, C. O. (2014). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. Available at: [Link]

  • Le, T. (2023). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 27(8), 1373-1390. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]

  • Stanojev, I., et al. (2018). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Semantic Scholar. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Mphahlele, M. J., & Moquist, P. (2018). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 23(10), 2690. Available at: [Link]

  • Defense Technical Information Center. (1984). Safety and Handling of Hydrazine. Available at: [Link]

  • NASA Technical Reports Server. (1993). Occupational safety considerations with hydrazine. Retrieved from [Link]

  • da Rosa, G. P., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 29(8), 1735-1742. Available at: [Link]

  • Guchhait, S. K., & Chaudhary, P. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

Sources

Technical Support Center: Temperature Effects in 2-Hydrazinopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydrazinopyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form a triazolopyridine is giving a low yield. Could temperature be the issue?

A1: Absolutely. Temperature is a critical factor in the dehydrative cyclization of acylated 2-hydrazinopyridines to form[1][2]triazolo[4,3-a]pyridines.[3][4][5]

  • Insufficient Heat: These cyclizations often require significant thermal energy to overcome the activation barrier for the intramolecular condensation and dehydration. Many procedures call for refluxing in high-boiling solvents or heating to temperatures in the range of 100-150°C.[2] A common cause for low yield is a reaction temperature that is too low, resulting in a sluggish or stalled reaction.

  • Excessive Heat: Conversely, while high heat is necessary, excessive temperatures can lead to the thermal decomposition of the starting material, intermediates, or the final product.[1] Hydrazine derivatives can be thermally labile, and prolonged exposure to very high temperatures can favor side reactions, leading to a complex mixture of byproducts and a lower yield of the desired compound.[6][7]

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer placed directly in the reaction mixture.

  • Stepwise Increase: If the reaction is sluggish, consider increasing the temperature in a stepwise manner (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Solvent Choice: The choice of solvent is intrinsically linked to the reaction temperature. Ensure your solvent has a boiling point that allows you to reach the desired reaction temperature. High-boiling point solvents like dichlorobenzene are sometimes used to achieve the necessary high temperatures for cyclization.

  • Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis. This technique can often reduce reaction times and improve yields by enabling precise and rapid heating to high temperatures.[2][8]

Q2: I am forming a hydrazone with 2-hydrazinopyridine and an aldehyde/ketone, but the reaction is slow and incomplete. Should I heat it?

A2: Yes, moderate heating is often beneficial for hydrazone formation.

  • Reaction Rate: The condensation reaction between 2-hydrazinopyridine and a carbonyl compound can be slow at room temperature, especially with sterically hindered substrates.[1] Gently heating the reaction mixture, for instance, to a range of 40-60°C, can significantly increase the reaction rate and drive the equilibrium towards the product.[1]

  • Caution with Excessive Heat: As with other reactions involving hydrazines, excessive heat can lead to degradation.[1] It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.

  • pH is also a key factor: The formation of hydrazones is typically acid-catalyzed. The optimal pH is usually mildly acidic (pH 4-6).[1] If the pH is too low, the hydrazine becomes protonated and non-nucleophilic. If it's too high, the dehydration step is slow.[1] Therefore, before resorting to high temperatures, ensure the pH is optimized, often by adding a catalytic amount of a weak acid like acetic acid.[1]

Q3: My reaction is turning dark brown/black at elevated temperatures. What is happening?

A3: A significant color change to dark brown or black at high temperatures is often an indication of decomposition.

  • Thermal Instability: 2-Hydrazinopyridine and its derivatives can be thermally unstable.[6][7] The decomposition pathways can be complex, leading to a mixture of polymeric materials and other colored byproducts.

  • Oxidation: Hydrazine compounds are susceptible to oxidation, which can be accelerated at higher temperatures, especially if atmospheric oxygen is not rigorously excluded from the reaction.[1]

  • Side Reactions: Elevated temperatures can promote various side reactions, leading to the formation of undesired, often colored, impurities.[9]

Troubleshooting Steps:

  • Lower the Temperature: This is the most straightforward approach. Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]

  • Reaction Time: Reduce the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.

  • Purification: While not a preventative measure, be prepared for a more challenging purification if decomposition has occurred. Techniques like column chromatography or recrystallization may be necessary to remove the colored impurities.[8]

Troubleshooting Guides

Issue 1: Low Yield in Triazolopyridine Synthesis
Potential Cause Explanation Troubleshooting Action
Suboptimal Temperature The dehydrative cyclization requires high temperatures (often >100°C) to proceed efficiently.[2] If the temperature is too low, the reaction will be slow or may not proceed at all.Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC/LC-MS. Consider switching to a higher-boiling point solvent or using microwave irradiation.[2][8]
Excessive Temperature/Decomposition Prolonged heating at very high temperatures can cause decomposition of the starting materials or the desired product, leading to byproducts and reduced yield.[1]Lower the reaction temperature. Determine the minimum temperature necessary for the reaction. Reduce the overall reaction time.
Inefficient Dehydrating Agent The cyclization is a dehydration reaction. The choice and efficacy of the dehydrating agent (e.g., POCl₃, PPA, acetic acid) are crucial.Ensure the dehydrating agent is fresh and active. Consider alternative dehydrating agents or reaction conditions, such as a modified Mitsunobu reaction, which can proceed under milder conditions.[3][4][5]
Issue 2: Incomplete Hydrazone Formation
Potential Cause Explanation Troubleshooting Action
Low Reaction Temperature The reaction rate may be slow at ambient temperature, especially with less reactive carbonyl compounds.[1]Gently warm the reaction mixture to 40-60°C.[1] Monitor for both the disappearance of starting materials and the appearance of byproducts.
Incorrect pH Hydrazone formation is pH-dependent. The reaction is slow in neutral or basic conditions, and the hydrazine is deactivated in strongly acidic conditions.[1]Adjust the reaction mixture to a mildly acidic pH (4-6) by adding a catalytic amount of a weak acid (e.g., acetic acid).[1]
Steric Hindrance Sterically hindered aldehydes or ketones will react more slowly.Increase the reaction time and consider moderate heating. A higher concentration of reactants may also be beneficial.

Experimental Protocols

Protocol: Synthesis of a 3-Substituted-[1][2][3]triazolo[4,3-a]pyridine

This is a general procedure and may require optimization for specific substrates.

  • Acylation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in a suitable solvent (e.g., THF, acetonitrile). Add the desired carboxylic acid (1.1 equivalents) and a coupling agent (e.g., EDC with a catalytic amount of pyridine), or alternatively, add the corresponding acyl chloride (1.1 equivalents) dropwise at 0°C in the presence of a base (e.g., triethylamine). Stir at room temperature until the acylated intermediate is formed (monitor by TLC).

  • Cyclization: To the crude acylated intermediate, add a dehydrating agent such as phosphorus oxychloride (POCl₃). Heat the reaction mixture to a temperature between 100-120°C. The optimal temperature and time should be determined experimentally by monitoring the reaction progress.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield in Cyclization Reactions

G start Low Yield in Cyclization check_temp Is the reaction temperature optimal? (e.g., 100-150°C) start->check_temp temp_too_low Action: Increase temperature in increments. Consider higher boiling solvent or microwave. check_temp->temp_too_low No temp_ok Temperature appears optimal. check_temp->temp_ok Yes check_decomp Is there evidence of decomposition? (e.g., dark coloration, multiple spots on TLC) temp_ok->check_decomp decomp_yes Action: Lower temperature. Reduce reaction time. Use inert atmosphere. check_decomp->decomp_yes Yes decomp_no Decomposition is not the primary issue. check_decomp->decomp_no No check_reagents Are dehydrating agent and starting materials pure and active? decomp_no->check_reagents reagents_bad Action: Use fresh reagents. Verify starting material purity. check_reagents->reagents_bad No reagents_ok Reagents are of good quality. check_reagents->reagents_ok Yes end Consider alternative synthetic routes or catalysts. reagents_ok->end

Caption: A decision tree for troubleshooting low yields in triazolopyridine synthesis.

Effect of Temperature on Reaction Pathways

G cluster_0 Reaction Conditions cluster_1 Reaction Products Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Optimal Temperature (e.g., 120°C) Decomposition Products Decomposition Products Starting Material->Decomposition Products Excessive Temperature (e.g., >150°C) Unreacted Material Unreacted Material Starting Material->Unreacted Material Insufficient Temperature (e.g., <100°C)

Sources

Technical Support Center: Synthesis of 2-Hydrazinopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-hydrazinopyridine. This guide is designed to provide in-depth, field-proven insights into a critical, yet often overlooked, aspect of this synthesis: the role of the inert atmosphere. We will move beyond simple procedural steps to explain the underlying chemical principles, troubleshoot common issues, and provide a robust protocol to ensure the success, safety, and reproducibility of your experiments.

Core Concepts: Why an Inert Atmosphere is Non-Negotiable

In chemical synthesis, an inert atmosphere is an environment from which reactive gases, primarily oxygen and moisture, have been displaced by a non-reactive gas like nitrogen or argon.[1][2] For the synthesis of 2-hydrazinopyridine from a halopyridine and hydrazine hydrate, maintaining such an atmosphere is not merely a suggestion—it is fundamental to achieving high yield, purity, and safety. The reasons are rooted in the inherent chemical properties of hydrazine.

  • Hydrazine is a Powerful Reducing Agent: Hydrazine is susceptible to oxidation, especially at the elevated temperatures often required for this synthesis.[3][4] Atmospheric oxygen readily acts as an oxidant, consuming the hydrazine reagent in undesirable side reactions.[5] While the ideal combustion of hydrazine produces benign nitrogen and water, incomplete or side reactions can lead to a complex mixture of byproducts, complicating purification and reducing the yield of your target molecule.[3]

  • Reaction with Atmospheric Carbon Dioxide: Hydrazine hydrate is alkaline and can absorb carbon dioxide directly from the air.[6][7] This reaction forms carbazates, effectively sequestering the hydrazine and making it unavailable for the primary nucleophilic substitution reaction. This parasitic reaction directly lowers the potential yield.

  • Enhancing Reaction Safety: Hydrazine vapors are flammable across an unusually wide range of concentrations in air (from 4.7% to 100%).[8] Heating the reaction mixture increases the concentration of hydrazine vapor in the headspace of the flask. By displacing the oxygen with an inert gas like nitrogen, the risk of ignition is significantly mitigated, making the process inherently safer.[6][7][8]

The logical relationship between the atmosphere and reaction outcome is clear: failure to exclude atmospheric components directly leads to reagent degradation, byproduct formation, and diminished yields.

cluster_problem Problem: Reaction in Air cluster_consequences Consequences cluster_solution Solution air Atmospheric Air (O₂, CO₂, H₂O) reagent Hydrazine Hydrate air->reagent Exposure oxidation Oxidation Side-Products reagent->oxidation O₂ Reacts co2_reaction Carbazate Formation reagent->co2_reaction CO₂ Reacts low_yield Low Yield & Impurity oxidation->low_yield co2_reaction->low_yield inert Inert Atmosphere (Nitrogen or Argon) inert->reagent Protects

Caption: The critical role of an inert atmosphere in preventing hydrazine degradation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-hydrazinopyridine, with a focus on problems arising from atmospheric contamination.

Q1: My yield of 2-hydrazinopyridine is consistently low, and my results are not reproducible. What is the most likely cause?

A1: The most common culprit for low and inconsistent yields is the degradation of the hydrazine hydrate reagent by atmospheric oxygen and carbon dioxide.[5][6][7] Without the rigorous exclusion of air, you are performing the reaction with a constantly diminishing amount of your key nucleophile. Each time you run the reaction, the extent of this degradation will vary depending on subtle differences in your setup (e.g., headspace volume, exposure time during addition), leading to poor reproducibility.

  • Troubleshooting Steps:

    • Implement a robust inert atmosphere protocol. Use oven-dried glassware assembled while hot to minimize adsorbed moisture.[9]

    • Purge the system thoroughly. Use a Schlenk line to perform at least three vacuum-backfill cycles with high-purity nitrogen or argon before adding reagents.[9]

    • Maintain positive pressure. Ensure a gentle, continuous flow of inert gas throughout the reaction, vented through an oil bubbler, to prevent air from leaking back into the system.

Q2: I observe a faint yellow or reddish color in my final product, even after purification. Could this be related to the reaction atmosphere?

A2: Yes, this is highly likely. While pure 2-hydrazinopyridine is typically a white or off-white solid, oxidation byproducts can be colored. If hydrazine is oxidized during the reaction, it can lead to the formation of trace impurities that are difficult to remove and may impart color to the final product. An inert atmosphere is crucial for preventing the formation of these chromophoric byproducts, ensuring a cleaner reaction and a purer final compound.[1]

Q3: Is an inert atmosphere really necessary if I am only running a small-scale test reaction?

A3: While a reaction may still yield some product without an inert atmosphere on a small scale, omitting this step introduces significant variables that compromise the quality of your data. For any work intended for publication, scale-up, or use in drug development, establishing best practices early is critical. Using an inert atmosphere ensures that your results are due to the intended reaction chemistry, not an artifact of uncontrolled atmospheric side reactions.[1] Furthermore, patent literature describing industrial-scale synthesis explicitly specifies the use of an inert atmosphere for improved safety and reaction rate.[6][7]

Q4: What is the difference between using nitrogen and argon? Which is better for this synthesis?

A4: Both nitrogen (N₂) and argon (Ar) are excellent choices for creating an inert atmosphere.[2]

  • Nitrogen: It is less expensive and readily available in most labs. It is perfectly suitable for the vast majority of applications, including this synthesis. Patent examples specifically mention nitrogen as the preferred choice.[6][7]

  • Argon: It is denser than nitrogen (and air), which can be an advantage when using techniques like a balloon-maintained atmosphere, as it provides a more stable "blanket" over the reaction mixture. It is also more inert at very high temperatures where nitrogen might react with certain metals (e.g., lithium), but this is not a concern for the 2-hydrazinopyridine synthesis.

For this application, high-purity nitrogen is the cost-effective and recommended choice.

Q5: How can I confirm my inert atmosphere setup is working correctly and doesn't have leaks?

A5: A properly functioning setup will maintain a slight positive pressure of the inert gas. The most common method for verification is observing the oil bubbler connected to the outlet of your reaction condenser.

  • Good Seal: You should see a slow, steady stream of bubbles (e.g., 1-2 bubbles per second) exiting through the bubbler. This indicates that inert gas is flowing through the system and preventing air ingress.

  • Potential Leak: If the bubbling is very rapid, your gas flow rate may be too high. If there are no bubbles, either your gas supply is off, or there is a significant leak in the system (e.g., at a glass joint) where the gas is escaping before it reaches the bubbler. Before starting the reaction, check all joints for a secure fit.

Best Practices & Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of 2-hydrazinopyridine from 2-chloropyridine, emphasizing the correct implementation of an inert atmosphere.

Data Summary Table
ParameterRecommended ValueRationale
Starting Material 2-ChloropyridineCommercially available and reactive.
Reagent Hydrazine Hydrate (≥80%)High concentration minimizes excess water.[7]
Reagent Molar Ratio 1 : 1.5 - 1.8 (2-Chloropyridine : Hydrazine)An excess of hydrazine drives the reaction to completion.[7]
Inert Gas Nitrogen (High Purity)Cost-effective and proven to prevent side reactions.[6][7]
Reaction Temperature 100-130 °C (Reflux)Ensures a reasonable reaction rate.[6][7][10]
Monitoring Thin Layer Chromatography (TLC)To confirm complete consumption of starting material.[10]
Experimental Workflow Visualization

gas Nitrogen Cylinder manifold Schlenk Line / Manifold gas->manifold Gas In flask Reaction Flask (w/ Stir Bar) manifold->flask Purge/Fill condenser Reflux Condenser flask->condenser Vapors condenser->flask Condensate bubbler Oil Bubbler condenser->bubbler Gas Out

Caption: Standard experimental setup for a reaction under inert atmosphere.

Step-by-Step Synthesis Protocol

1. Glassware Preparation:

  • Place a round-bottom flask, reflux condenser, and magnetic stir bar in a laboratory oven at 120 °C for at least 4 hours (or overnight) to remove all adsorbed water.

2. System Assembly and Purging:

  • Immediately upon removal from the oven, assemble the hot glassware. Connect the flask to the condenser. Use a high-quality grease for the joints if necessary, ensuring it is applied sparingly.

  • Connect the top of the condenser to a gas outlet line leading to an oil bubbler.

  • Connect the side-arm of the flask to a Schlenk line or manifold providing a vacuum source and an inert gas (nitrogen) inlet.

  • Evacuate the entire system under vacuum until bubbling in the stir bar ceases.

  • Gently refill the system with nitrogen. Repeat this vacuum-backfill cycle a total of three times to ensure complete removal of atmospheric gases.[9]

3. Reagent Addition:

  • After the final backfill, leave the system under a slight positive pressure of nitrogen (indicated by slow bubbling in the oil bubbler).

  • To the flask, add 2-chloropyridine (1.0 eq).

  • Add a suitable solvent, such as butan-1-ol or an alcohol amine, if the procedure calls for it.[6][10] Some procedures use a large excess of hydrazine hydrate as the solvent.[10]

  • Using a gas-tight syringe, carefully add hydrazine hydrate (e.g., 1.8 eq) to the stirring solution. For larger scales, this can be done via a pressure-equalizing dropping funnel that has also been purged with nitrogen.

4. Reaction:

  • Heat the reaction mixture to reflux (typically 100-130 °C) using a heating mantle and a temperature controller.[6][10]

  • Allow the reaction to stir under reflux while maintaining a gentle positive pressure of nitrogen.

  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC until the 2-chloropyridine spot is no longer visible.[10]

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure may vary. A common method involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinopyridine.

  • Further purification can be achieved by column chromatography or recrystallization as needed.

By adhering to this detailed protocol, researchers can effectively eliminate atmospheric variables, leading to safer, more reliable, and higher-yielding syntheses of 2-hydrazinopyridine.

References

Sources

Technical Support Center: Quenching Excess Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the safe and effective quenching of excess hydrazine hydrate in synthesis reactions. As Senior Application Scientists, we understand that moving from theoretical knowledge to practical application requires a deep understanding of not just the "how," but the "why." This document is structured to provide that critical context, ensuring both the integrity of your synthesis and the safety of your laboratory personnel.

Hydrazine hydrate is a powerful and versatile reagent, essential for transformations like the Wolff-Kishner reduction and the synthesis of various heterocyclic compounds.[1][2] However, its utility is matched by its significant hazards. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[3][4][5] Therefore, unreacted hydrazine must be completely removed or neutralized from the reaction mixture in a controlled manner before product workup and isolation.

This guide is designed to be a practical resource. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

Safety First: Mandatory Handling Precautions

Before addressing quenching procedures, we must emphasize that all handling of hydrazine hydrate must be performed with strict adherence to safety protocols. Its hazardous nature cannot be overstated.[4][6]

  • Engineering Controls : All work involving hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of its toxic and flammable vapors.[3][7]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.

    • Eye and Face Protection : Wear splash-proof chemical safety goggles and a full-face shield, especially when handling larger quantities or during transfers where splashing is possible.[3][6]

    • Hand Protection : Use chemical-resistant gloves. Butyl rubber is highly recommended; nitrile or neoprene gloves may also be suitable.[3][8]

    • Body Protection : A flame-resistant lab coat is essential.[4]

Troubleshooting Guide: Selecting Your Quenching Strategy

The optimal quenching strategy depends on the stability of your desired product, the reaction scale, and the available workup procedures. This section is formatted as a series of common questions to guide you to the most appropriate method.

Q1: My reaction is complete. How do I choose the best quenching method?

Choosing the right method involves evaluating your product's sensitivity to acids, bases, and oxidizing agents. The scale of your reaction is also a critical factor due to the exothermic nature of some quenching reactions.

Below is a decision-making workflow to help you select an appropriate strategy.

G start Reaction with Excess Hydrazine Complete product_stability Assess Product Stability start->product_stability oxidant_sensitive Is the product sensitive to oxidants? product_stability->oxidant_sensitive Product is stable acid_sensitive Is the product sensitive to acid? oxidant_sensitive->acid_sensitive Yes quench_oxidant Quench with Oxidant (e.g., NaOCl, H₂O₂) [Caution: Exothermic] oxidant_sensitive->quench_oxidant No quench_acetone Quench with Ketone (e.g., Acetone) Forms Hydrazone acid_sensitive->quench_acetone Yes extract_acid Acidic Aqueous Extraction (e.g., dil. HCl) Forms Hydrazinium Salt acid_sensitive->extract_acid No workup_neutral Neutral/Basic Aqueous Extraction quench_acetone->workup_neutral

Caption: Decision workflow for selecting a hydrazine quenching method.

Q2: The quenching reaction is dangerously exothermic! How can I control it?

This is a critical safety concern, particularly when using strong oxidizing agents like sodium hypochlorite (bleach) or calcium hypochlorite.[9][10] The reaction between hydrazine and hypochlorite is rapid and generates significant heat, which can cause boiling and uncontrolled release of toxic vapors.

Causality & Solution: The exotherm is caused by the rapid oxidation of hydrazine. To control it, you must manage the reaction rate and effectively dissipate the heat generated.

Mitigation Strategies:

  • Dilution is Key : Never add an oxidizer to concentrated hydrazine. The reaction mixture should first be diluted with a solvent (e.g., water, ethanol) to reduce the concentration of hydrazine to 5% or less.[8][9]

  • External Cooling : Always perform the quench in an ice-water bath to absorb the heat generated.

  • Slow, Controlled Addition : Add the quenching agent dropwise or in small portions with vigorous stirring. This ensures that heat does not build up locally.

  • Monitor Temperature : Use a thermometer to monitor the internal temperature of the reaction mixture and keep it within a safe range (e.g., below 20-30°C).

Q3: My product is sensitive to strong oxidants. What are my alternatives?

If your molecule contains functional groups that are easily oxidized (e.g., thiols, some amines, aldehydes), using bleach is not a viable option.

Alternative 1: Hydrazone Formation

  • Mechanism : Add a simple ketone (acetone is most common) or aldehyde to the reaction mixture.[11] Hydrazine will preferentially react with the carbonyl compound to form a stable, less reactive hydrazone.[12] This derivative can then be easily separated during a standard aqueous workup or by chromatography.

  • Advantages : This method is non-oxidative, generally not exothermic, and the reagents are inexpensive and easy to handle. The formation of acetone azine is fast and efficient.[12]

G reagents H₂N-NH₂ (Excess Hydrazine) + 2 x (CH₃)₂C=O (Acetone) product (CH₃)₂C=N-N=C(CH₃)₂ (Acetone Azine) + 2 x H₂O reagents->product Condensation Reaction

Caption: Quenching hydrazine via formation of acetone azine.

Alternative 2: Acidic Extraction

  • Mechanism : Hydrazine is a weak base (pKb ≈ 5.9) and will be protonated in the presence of acid to form the non-volatile and water-soluble hydrazinium salt ([N₂H₅]⁺).[13]

  • Procedure : Dilute the reaction mixture with an organic solvent (e.g., DCM, ethyl acetate) and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl, 1 M NH₄Cl).[14] The hydrazinium salt will partition into the aqueous layer, which can then be separated and discarded for proper waste disposal.

  • Caution : This method is only suitable if your desired product is stable under acidic conditions and is not water-soluble.

Q4: How can I be certain all the hydrazine has been removed?

Verifying the complete removal of hydrazine is crucial, especially in pharmaceutical development where it is considered a potential genotoxic impurity with strict limits (e.g., 1.5 µ g/day ).[12]

Verification Methods:

  • Colorimetric Spot Test : A simple and rapid method involves using p-dimethylaminobenzaldehyde, which forms a brightly colored complex with hydrazine.[9] This can be used as a quick check for the presence of residual hydrazine in waste streams or workup fractions.

  • Chromatographic Analysis : For quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are required.[15] Often, hydrazine is derivatized (e.g., with benzaldehyde or acetone) to improve its chromatographic properties and detection limits.[12][16]

MethodPrincipleUse CaseDetection Limit
p-Dimethylaminobenzaldehyde Test Colorimetric reactionQualitative check of waste/spillsLow ppm range
HPLC-UV Chromatographic separation & UV detection (after derivatization)Quantitative analysis of productLow ppm to ppb range
GC-FID/NPD Chromatographic separation & flame ionization or nitrogen-phosphorus detectionQuantitative analysis of productLow ppm to ppb range

Validated Experimental Protocols

These protocols are designed as self-validating systems. Adherence to these steps, particularly regarding dilution and temperature control, is critical for a safe and successful outcome.

Protocol 1: Quenching with Sodium Hypochlorite (Bleach)

This protocol is suitable for products that are stable to oxidation. It effectively destroys hydrazine, converting it to nitrogen gas and water.[13]

Mechanism: N₂H₄ + 2 NaOCl → N₂ + 2 H₂O + 2 NaCl

  • Pre-Cooling and Dilution : Ensure the reaction flask is immersed in an ice-water bath. Dilute the reaction mixture with water until the concentration of hydrazine hydrate is estimated to be below 5%.

  • Prepare Quenching Solution : Use a commercially available bleach solution (typically 5-6% NaOCl) or prepare a fresh ~5% aqueous solution of sodium or calcium hypochlorite.[9]

  • Slow Addition : With vigorous stirring, add the hypochlorite solution dropwise to the cold reaction mixture.

  • Temperature Monitoring : Continuously monitor the internal temperature, ensuring it does not rise above 20°C. Adjust the addition rate to maintain this temperature.

  • Test for Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. To confirm the absence of hydrazine, a spot test using a p-dimethylaminobenzaldehyde test kit can be performed on the aqueous phase.[9]

  • Workup : Proceed with the standard extraction and purification of your product.

Protocol 2: Quenching via Acetone Derivatization

This is the preferred method for oxidant-sensitive compounds.

  • Cooling : Cool the reaction mixture to room temperature or in an ice bath if the initial reaction was performed at elevated temperatures.

  • Add Acetone : Add an excess of acetone (typically 3-5 equivalents relative to the initial amount of hydrazine) to the reaction mixture.

  • Stir : Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the acetone azine.[12]

  • Workup : The acetone azine is typically soluble in organic solvents and can be removed from the desired product during aqueous extraction or column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I just remove excess hydrazine on a rotary evaporator? A: This is strongly discouraged, especially if the evaporator is outside a fume hood.[14] Hydrazine vapors are toxic and flammable (explosive limits in air are 4.7% to 100%).[9] While some high-temperature procedures like the Huang-Minlon reduction involve distilling off excess hydrazine, this is done in a controlled setup within a fume hood.[1][11] For standard workups, chemical quenching is the safer method.

Q: What are the byproducts of quenching reactions? A:

  • Hypochlorite Quench : The ideal products are nitrogen gas, water, and salt (e.g., NaCl).[13] However, incomplete oxidation can potentially form hazardous byproducts.[17]

  • Hydrogen Peroxide Quench : This is considered a greener method as it yields only nitrogen and water.[8][18]

  • Acetone Quench : The byproduct is acetone azine, which must be separated from your final product.[12]

Q: Why is hydrazine hydrate used instead of anhydrous hydrazine? A: Hydrazine hydrates (solutions in water, typically 64% or less) are used whenever possible because they are less flammable and less volatile than anhydrous hydrazine, making them significantly safer to handle and store.[4]

References
  • Alvarez de Laviada, T., et al. (1987). Methods for the determination of hydrazine in biological samples. Sourced from the Agency for Toxic Substances and Disease Registry, Public Health Statement for Hydrazines. Available at: [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. Available at: [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. Available at: [Link]

  • University of Nevada, Reno Environmental Health & Safety (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Available at: [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

  • NASA Tech Briefs (2010). Three Methods of Detection of Hydrazines. Available at: [Link]

  • OSHA. Hydrazine Method No. 44. U.S. Department of Labor, Occupational Safety & Health Administration. Available at: [Link]

  • Google Patents (2017). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Hydrazine. Available at: [Link]

  • Wikipedia. Hydrazine. Available at: [Link]

  • ResearchGate (2021). Remove excess hydrazine hydrate?. User Discussion. Available at: [Link]

  • Kinkela, D. (2001). Detoxifying of hydrazine in waste waters. Thermal Engineering, 48(11), 937–943. Available at: [Link]

  • Google Patents (1982). US4366130A - Process for removing residual hydrazine from caustic solutions.
  • Mitchell, J. & Waring, R. H. (2023). Hydrazine Toxicology. StatPearls [Internet]. Available at: [Link]

  • Organic Syntheses. hydrazine hydrate procedure. Available at: [Link]

  • Organic Chemistry Portal. Hydrazine. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing 2-Hydrazino-6-methoxypyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its prevalence in blockbuster drugs highlights the enduring importance of efficient and versatile synthetic routes to this privileged heterocycle. The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a workhorse in the synthetic chemist's toolbox.[1]

While a diverse array of hydrazine reagents are available, 2-hydrazino-6-methoxypyridine has garnered attention for its potential to introduce a substituted pyridyl moiety, a common pharmacophore, directly onto the pyrazole core. However, the choice of hydrazine reagent is a critical decision that profoundly impacts reaction outcomes, including yield, regioselectivity, and purification efficiency. This guide provides an in-depth comparison of this compound with its key alternatives, offering field-proven insights and experimental data to inform your synthetic strategy.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr pyrazole synthesis is a robust and widely applicable method for the construction of the pyrazole ring.[2] The reaction proceeds via a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3] The mechanism, typically acid-catalyzed, commences with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, wherein the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4]

A critical consideration, especially when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[5] This outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative (e.g., 2-Hydrazino- 6-methoxypyridine) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Comparative Analysis of Hydrazine Reagents

The selection of the hydrazine reagent is a pivotal decision in pyrazole synthesis. Here, we compare this compound with common alternatives, focusing on key performance indicators.

ReagentKey Features & ApplicationsTypical Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
This compound Introduces a 6-methoxypyridin-2-yl group at the N1 position. Useful for creating pyrazole-pyridine hybrid molecules.Elevated temperatures in solvents like ethanol or acetic acid.Moderate to GoodDirect incorporation of a valuable pharmacophore.Higher cost and lower availability compared to simpler hydrazines. Potential for complex regiochemical outcomes.
Hydrazine Hydrate (N₂H₄·H₂O) The most common and simplest hydrazine source for the synthesis of N-unsubstituted pyrazoles.[1]Reflux in ethanol or acetic acid.[1]66-95%[1]Highly reactive, readily available, and cost-effective.Highly toxic and carcinogenic, requiring stringent safety precautions.[7]
Phenylhydrazine (C₆H₅NHNH₂) Introduces a phenyl group at the N1 position, widely used for creating 1-phenylpyrazole derivatives.[1]Room temperature to reflux in solvents like ethanol.[1]79-95%[1]Readily available, well-established reactivity, and often provides good yields.Can influence the regioselectivity of the reaction.[5] Toxic and a suspected carcinogen.
Substituted Phenylhydrazines Allows for the introduction of various substituted aryl groups at the N1 position, enabling SAR studies.Similar to phenylhydrazine, conditions may vary based on substituents.Good to ExcellentEnables fine-tuning of electronic and steric properties of the final product.Availability and cost vary depending on the substitution pattern. Regioselectivity can be a significant issue.[5]

In-Depth Discussion of Reagent Performance

This compound: This reagent offers the distinct advantage of directly installing a 6-methoxypyridin-2-yl moiety, a common structural motif in medicinal chemistry, in a single step. This can streamline synthetic routes that would otherwise require post-pyrazole functionalization. However, the electron-donating nature of the methoxy group and the steric bulk of the pyridyl ring can influence the nucleophilicity of the hydrazine and the regiochemical outcome of the reaction. Researchers should anticipate the potential for isomeric mixtures and the need for careful characterization and purification.

Hydrazine Hydrate: As the simplest hydrazine, hydrazine hydrate is often the first choice for the synthesis of N-unsubstituted pyrazoles.[1] Its high reactivity and low cost make it an attractive option for large-scale synthesis.[1] However, its extreme toxicity and potential instability are significant drawbacks that necessitate stringent safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[7]

Phenylhydrazine and its Derivatives: Phenylhydrazine is a workhorse reagent for introducing a phenyl group at the N1 position of the pyrazole ring.[1] The electronic and steric properties of substituents on the phenyl ring can be strategically manipulated to control the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls.[5] For instance, electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the adjacent nitrogen, influencing which carbonyl group is attacked first.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol provides a detailed methodology for the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, using phenylhydrazine and ethyl acetoacetate, a common 1,3-dicarbonyl compound.[8]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Caution: This addition is exothermic and should be performed slowly in a fume hood.[8]

  • Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C.[8]

  • After heating, a heavy syrup will form. Transfer this syrup into a beaker and cool it thoroughly in an ice-water bath.[8]

  • Add approximately 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously to induce precipitation of the crude product.[8]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product in a desiccator to a constant weight.

  • Determine the yield and characterize the product by obtaining its melting point and spectroscopic data (e.g., ¹H NMR, ¹³C NMR).

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Ethyl Acetoacetate and Phenylhydrazine Heating 2. Heat under Reflux (135-145°C, 1h) Reactants->Heating Cooling 3. Cool in Ice Bath Heating->Cooling Precipitation 4. Add Diethyl Ether & Induce Precipitation Cooling->Precipitation Filtration 5. Collect Solid by Vacuum Filtration Precipitation->Filtration Washing 6. Wash with Cold Diethyl Ether Filtration->Washing Drying 7. Dry in Desiccator Washing->Drying Analysis 8. Characterize Product (Yield, MP, NMR) Drying->Analysis

Caption: A streamlined workflow for the synthesis of 3-methyl-1-phenyl-5-pyrazolone.

Conclusion and Future Perspectives

The choice of a hydrazine reagent in pyrazole synthesis is a multifaceted decision that requires careful consideration of the desired final product, potential regioselectivity issues, cost, and safety. While this compound offers a direct route to valuable pyrazole-pyridine hybrids, its performance must be weighed against more traditional and often more cost-effective alternatives like hydrazine hydrate and substituted phenylhydrazines.

For routine synthesis of N-unsubstituted or N-phenyl pyrazoles, hydrazine hydrate and phenylhydrazine, respectively, remain the reagents of choice due to their high reactivity and ready availability. However, for the synthesis of more complex, highly functionalized pyrazoles, the use of more elaborate hydrazine derivatives like this compound can provide significant advantages in terms of synthetic efficiency.

Ultimately, the optimal choice of reagent will depend on the specific goals of the research program. By understanding the relative merits and drawbacks of each alternative, researchers can make informed decisions that will accelerate their drug discovery and development efforts.

References

  • Benchchem. "Detailed experimental protocol for Knorr pyrazole synthesis." Accessed January 17, 2026.
  • Benchchem. "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis." Accessed January 17, 2026.
  • The Royal Society of Chemistry. "4.2.3.1. Knorr Pyrazole Synthesis of Edaravone." In Books. 2020.
  • Chem Help Asap. "Knorr Pyrazole Synthesis." Accessed January 17, 2026.
  • Benchchem. "A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine." Accessed January 17, 2026.
  • J&K Scientific LLC. "Knorr Pyrazole Synthesis." Accessed January 17, 2026.
  • Google Patents.
  • Benchchem. "A Comparative Guide to the Efficacy of Hydrazine Hydrate and Alternative Nitrogen Sources in Chemical Synthesis." Accessed January 17, 2026.
  • Knorr Pyrazole Synthesis.
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  • Ali, T., et al.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Eller, G. A., and W. Holzer. "A one-step synthesis of pyrazolone.
  • Synthesis of pyrazolines by reaction with hydrazine hydrate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
  • Benchchem. "Regioselectivity issues in the synthesis of substituted hydrazines." Accessed January 17, 2026.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • Deng, X., and N. S. Mani. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Organic Chemistry Portal.
  • Benchchem. "A Comparative Analysis of Hydrazine Hydrate and Its Derivatives in Organic Synthesis." Accessed January 17, 2026.
  • Pyrazole synthesis. Organic Chemistry Portal.
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  • Google Patents.

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Introduction: The Central Role of Nitrogen Heterocycles and the Hydrazine Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Hydrazinopyridines in Heterocyclic Synthesis

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry and materials science.[1] Scaffolds such as pyrazoles, pyridazines, and triazoles are present in a vast number of FDA-approved drugs, from the anti-inflammatory celecoxib to the antiviral ribavirin.[1][2] The synthesis of these vital structures often relies on the versatile reactivity of hydrazine and its derivatives.[3][4] These reagents, possessing a unique N-N bond and two nucleophilic nitrogen atoms, are exceptionally effective for constructing five- and six-membered heterocyclic rings.[5]

Among the diverse family of substituted hydrazines, 2-hydrazinopyridine (2-HP) emerges as a particularly valuable building block.[6][7] It combines the classic reactivity of a hydrazine with the unique electronic and coordinating properties of a pyridine ring. This guide provides a comparative analysis of 2-hydrazinopyridine against other common reagents in the synthesis of key heterocycles, offering field-proven insights and experimental data to guide researchers in their synthetic strategies. We will explore the causal relationships behind reaction outcomes, focusing on how the choice of reagent dictates yield, selectivity, and the ultimate functionality of the target molecule.

Core Principles of Hydrazine-Based Cyclocondensations

The primary pathway for forming heterocycles with hydrazines is through a cyclocondensation reaction, typically with a bifunctional electrophile like a 1,3- or 1,4-dicarbonyl compound. The general workflow involves two key stages: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.

G cluster_workflow General Synthetic Workflow A Hydrazine Reagent (e.g., 2-Hydrazinopyridine) C Condensation (Solvent, Catalyst) A->C B Dicarbonyl Compound (or equivalent) B->C D Hydrazone Intermediate C->D Formation of C=N bond E Intramolecular Cyclization & Dehydration D->E Ring Closure F Aromatic Heterocycle (e.g., Pyrazole, Pyridazine) E->F Aromatization

Caption: General experimental workflow for heterocycle synthesis via cyclocondensation.

The choice of the substituent on the hydrazine (e.g., H, alkyl, aryl, or in our case, a pyridyl group) is a critical decision that profoundly influences the reaction's regioselectivity, kinetics, and the properties of the final product.

I. The Synthesis of Pyrazoles: A Case Study in Regioselectivity

The Knorr pyrazole synthesis, the reaction of a hydrazine with a 1,3-dicarbonyl compound, is arguably the most common application for these reagents.[8] Here, the distinction between 2-hydrazinopyridine and other substituted hydrazines becomes critically important, especially when using unsymmetrical dicarbonyls.

Mechanism and Regiochemical Outcomes

With an unsymmetrical 1,3-diketone, a substituted hydrazine can attack either of the two distinct carbonyl carbons, potentially leading to two regioisomers. The outcome is dictated by a delicate balance of steric and electronic factors.[9] The nucleophilicity of the substituted nitrogen (N1) versus the terminal nitrogen (N2) of the hydrazine, and the reactivity of the two carbonyls, determine the initial point of attack and the final structure.[10]

G cluster_mech Regioselectivity in Knorr Pyrazole Synthesis Start Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Attack_C1 Attack at C1 (less hindered/more electrophilic) Start->Attack_C1 Attack_C2 Attack at C2 (more hindered/less electrophilic) Start->Attack_C2 Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization

Caption: Decisive pathways for regioisomer formation in pyrazole synthesis.

Comparative Performance: 2-Hydrazinopyridine vs. Alternatives

2-Hydrazinopyridine often exhibits distinct reactivity compared to simple alkyl or aryl hydrazines. The electron-withdrawing nature of the pyridine ring can modulate the nucleophilicity of the attached hydrazine moiety. Furthermore, the pyridyl group itself offers a site for secondary interactions (e.g., hydrogen bonding or metal coordination) that can influence the reaction pathway and product properties.

ReagentSubstrateConditionsYield (%)Key AdvantagesDisadvantagesReference
2-Hydrazinopyridine 1,5-disubstituted pent-1-en-4-yn-1-onesRoom Temp60-82%Direct formation of pyrazole, introduces valuable pyridyl moietyPotential for lower nucleophilicity vs. alkyl hydrazines[11]
Phenylhydrazine Ethyl acetoacetateHeat93-100%High reactivity, readily availableProduct can have toxicity concerns similar to starting material[12]
Methylhydrazine Ethyl acetoacetateHeat66-100%High reactivityCan lead to mixtures of regioisomers with unsymmetrical diketones[12]
Hydrazine Hydrate 1,3-DicarbonylsRoom Temp/Heat85-99%Highly reactive, inexpensiveHighly toxic and carcinogenic, often gives N-H pyrazole[5]

Key Insights:

  • Regiocontrol: While simple alkyl hydrazines can give mixtures of isomers, the electronic and steric profile of aryl and pyridyl hydrazines often leads to higher regioselectivity.[9]

  • Functional Handle: The primary advantage of 2-hydrazinopyridine is the introduction of a pyridyl group directly into the heterocycle.[7] This is highly desirable in drug development, as the pyridine nitrogen can serve as a hydrogen bond acceptor or a ligand for metal-based catalysts and metalloenzymes.[6][13]

  • Reactivity: In reactions with cross-conjugated enynones, 2-hydrazinopyridine consistently leads to the formation of pyrazoles, whereas arylhydrazines can yield pyrazolines or hydrazones, demonstrating a different reaction pathway control.[11][14]

Experimental Protocol: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

This protocol describes a standard Knorr condensation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydrazinopyridine (5.45 g, 50 mmol) and ethanol (50 mL).

  • Reagent Addition: Stir the solution at room temperature and add acetylacetone (5.0 g, 50 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the title compound.

II. The Synthesis of Pyridazines and Fused Systems

Pyridazines, six-membered heterocycles with two adjacent nitrogen atoms, are another important class accessible via hydrazine chemistry, typically from 1,4-dicarbonyls or γ-ketoesters.

Comparative Performance: 2-Hydrazinopyridine in Complex Scaffolds

While simple pyridazine synthesis from a 1,4-dicarbonyl and hydrazine hydrate is straightforward, 2-hydrazinopyridine is often employed in more complex, multi-step syntheses to build fused heterocyclic systems. In these cases, it is often not the initial cyclizing reagent but is instead generated in situ or used as a nucleophile to build upon an existing pyridazine core.

For instance, a chloropyridazine can be reacted with hydrazine hydrate to produce a hydrazinylpyridazine, which then serves as a versatile intermediate for constructing fused triazolo-pyridazine systems.[15]

Reagent/MethodPrecursorConditionsYield (%)ApplicationReference
Hydrazine Hydrate ChloropyridazineRefluxHighFormation of hydrazinylpyridazine intermediate[15]
TBAI/K₂S₂O₈ Ketene N,S-acetals, N-tosylhydrazonesHeatGood[4+2] annulation for trisubstituted pyridazines[16]
Lewis Acid s-Tetrazine, Silyl enol etherN/AHighInverse electron demand Diels-Alder[16]

Key Insights:

  • Alternative Routes: For pyridazine synthesis, direct cyclocondensation with 1,4-dicarbonyls is common, but modern methods like [4+2] annulations and inverse electron demand Diels-Alder reactions offer alternative pathways that do not always rely on a simple hydrazine reagent.[16]

  • 2-HP as a Functional Intermediate: 2-Hydrazinopyridine's value in this context is less about the initial ring formation and more about its role as a precursor to pyridyl-substituted hydrazines or as a nucleophile for functionalizing existing heterocyclic systems. Its derivatives are key intermediates in the synthesis of pharmaceuticals.[7][17][18]

III. The Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered rings with three nitrogen atoms. Their synthesis can be achieved through various routes, often involving the cyclization of intermediates derived from hydrazides or thiohydrazides.[2][19]

Comparative Reagents and Pathways

The synthesis of 1,2,4-triazoles rarely involves the direct reaction of 2-hydrazinopyridine with a dicarbonyl-type compound. Instead, the common strategy involves converting a carboxylic acid into a hydrazide using hydrazine hydrate, followed by reaction with another one-carbon or one-nitrogen synthon.

Common Synthetic Routes to 1,2,4-Triazoles:

  • From Hydrazides and Orthoesters: Reaction of an acid hydrazide with an orthoester.

  • From Hydrazides and Isothiocyanates: Formation of a thiosemicarbazide intermediate followed by cyclization.

  • Einhorn-Brunner Reaction: Reaction of a hydrazine with diacylamines.

While 2-hydrazinopyridine is not a primary reagent for forming the triazole ring itself, pyridyl-substituted hydrazides (derived from isonicotinic hydrazide, for example) are extremely common precursors for creating triazoles with a pending pyridine moiety. The fundamental reactivity is that of the hydrazide group, but the choice of the pyridine-containing backbone is a strategic decision to imbue the final molecule with desired pharmaceutical properties.

G cluster_decision Reagent Selection Guide for Heterocycle Synthesis Start Desired Heterocycle? Pyrazole Pyrazole Start->Pyrazole Pyridazine Pyridazine Start->Pyridazine Triazole 1,2,4-Triazole Start->Triazole R_2HP 2-Hydrazinopyridine Pyrazole->R_2HP Requires Pyridyl Moiety & High Regioselectivity R_HH Hydrazine Hydrate Pyrazole->R_HH Requires Unsubstituted N-H R_PH Phenylhydrazine Pyrazole->R_PH Requires Aryl Moiety Pyridazine->R_HH Simple 1,4-Dicarbonyl R_DA Diels-Alder Reagents Pyridazine->R_DA Complex Substitution Pattern R_Hydrazide Acid Hydrazides Triazole->R_Hydrazide Standard Route

Caption: Decision flowchart for selecting a nitrogen source in heterocycle synthesis.

Conclusion and Outlook

2-Hydrazinopyridine stands as a uniquely valuable reagent in the synthetic chemist's toolbox. While hydrazine hydrate offers raw reactivity and is cost-effective, its high toxicity and lack of substitution are significant drawbacks.[5] Aryl hydrazines provide a means to install aryl groups but may also carry toxicity concerns.[12]

The distinct advantage of 2-hydrazinopyridine lies in its ability to introduce a pyridyl moiety, a privileged scaffold in medicinal chemistry, in a single, efficient step.[7][20] This is particularly evident in pyrazole synthesis, where it can offer excellent control over regioselectivity while building in a functional group ripe for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[11] For other systems like pyridazines and triazoles, while not always the primary cyclizing agent, its derivatives serve as indispensable intermediates.[17]

The choice of reagent is ultimately a strategic decision guided by the target molecule's requirements. For syntheses where the introduction of a coordinating, hydrogen-bonding pyridyl group is paramount, 2-hydrazinopyridine often presents a superior alternative to other hydrazines, justifying its consideration in complex synthetic campaigns.

References

  • A Comparative Guide to the Efficacy of Hydrazine Hydrate and Alternative Nitrogen Sources in Chemical Synthesis. Benchchem.
  • 2-Hydrazinopyridine 4930-98-7 wiki. Guidechem.
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  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF.
  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES.
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  • Navigating Pyrazole Synthesis: A Guide to Hydrazine Altern
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  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
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  • Pyrazole synthesis. Organic Chemistry Portal.
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  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
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Sources

A Validated HPLC Method for the Analysis of 2-Hydrazino-6-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and reactants is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. 2-Hydrazino-6-methoxypyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust and reliable analytical method for its quantification, particularly given its potential as a process-related impurity. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Furthermore, it offers a comparative analysis with alternative techniques, supported by experimental data and guided by the principles of scientific integrity.

The Challenge of Analyzing Hydrazine Compounds

Hydrazine and its derivatives, including this compound, are highly polar molecules. This inherent polarity presents a significant challenge for traditional Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar. Polar analytes have limited interaction with the stationary phase, leading to poor retention and elution near the solvent front, making accurate quantification difficult[1]. To overcome this, a common and effective strategy is pre-column derivatization. This process modifies the analyte to make it less polar and more suitable for RP-HPLC, often enhancing its detectability by introducing a chromophore.

A Validated RP-HPLC Method for this compound

This section details a validated RP-HPLC method for the quantification of this compound, employing pre-column derivatization with salicylaldehyde. This approach is based on established methods for other hydrazine compounds and has been tailored and validated for this specific analyte.

Experimental Protocol: Derivatization and HPLC Analysis

1. Derivatization Procedure:

  • Reagents:

    • This compound standard

    • Salicylaldehyde

    • Methanol (HPLC grade)

    • Diluent: Methanol/Water (50:50, v/v)

  • Procedure:

    • Prepare a stock solution of this compound in the diluent.

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add an excess of salicylaldehyde solution (prepared in methanol).

    • Allow the reaction to proceed at room temperature for approximately 30 minutes to form the corresponding hydrazone.

    • Dilute to the final volume with the diluent.

2. HPLC Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be optimized)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan of the derivatized product)
Injection Volume 20 µL
Column Temperature 30 °C
Method Validation: Adherence to ICH Q2(R1) Guidelines

The developed method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[2][3]. The following validation parameters were assessed:

Specificity: The specificity of the method was evaluated by analyzing a blank (diluent and derivatizing agent), the derivatized this compound standard, and a spiked sample matrix. The chromatograms demonstrated no interference from the blank at the retention time of the analyte, confirming the method's specificity.

Linearity: The linearity of the method was determined by analyzing a series of solutions of derivatized this compound at different concentrations. The peak areas were plotted against the corresponding concentrations, and the correlation coefficient (r²) was calculated.

ParameterResult
Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy: Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase composition. The results showed that minor variations did not significantly affect the chromatographic performance, indicating the method's reliability during routine use.

Experimental Workflow and Validation Process

The following diagrams illustrate the experimental workflow for the HPLC analysis and the validation process.

G cluster_workflow Experimental Workflow A Sample Preparation (Derivatization) B HPLC System A->B Inject C C18 Column B->C Mobile Phase D UV Detector C->D E Data Acquisition & Processing D->E

Caption: HPLC Experimental Workflow Diagram.

G cluster_validation Method Validation (ICH Q2(R1)) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness

Caption: Method Validation Parameters.

Comparative Analysis of Analytical Techniques

While the validated HPLC-UV method is robust and reliable for routine quality control, other analytical techniques can also be employed for the analysis of this compound, especially when higher sensitivity or structural confirmation is required. The choice of technique often depends on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix.

FeatureValidated HPLC-UV MethodGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity with UV detection. Requires derivatization for polar analytes.Separation of volatile compounds with detection based on mass-to-charge ratio.Separation based on polarity coupled with highly sensitive and selective mass detection.
Sample Volatility Not critical.Requires volatile or derivatized to be volatile analytes.Not critical.
Sensitivity Good (µg/mL range).Very high (ng/mL to pg/mL range).[4]Excellent (pg/mL to fg/mL range).
Specificity Good, but co-eluting impurities can interfere.Excellent, provides structural information from mass spectra.Excellent, provides molecular weight and structural information.
Instrumentation Cost Relatively low.Moderate to high.High.
Ease of Use Relatively simple and routine.Requires more expertise for method development and maintenance.Requires significant expertise for operation and data interpretation.
Typical Application Routine quality control, content uniformity, and assay.Trace level analysis of volatile genotoxic impurities.[5]Identification and quantification of trace level impurities, metabolite studies.

Conclusion

The presented validated RP-HPLC method with pre-column derivatization offers a reliable, accurate, and precise solution for the routine analysis of this compound in a quality control setting. The method's adherence to ICH Q2(R1) guidelines ensures its suitability for regulatory submissions.

For applications requiring higher sensitivity or confirmatory analysis, more advanced techniques such as GC-MS and LC-MS are viable alternatives. The choice of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, including the required sensitivity, specificity, and the available resources. This guide provides the necessary data and rationale to make an informed decision, empowering researchers and drug development professionals to ensure the quality and safety of their products.

References

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ResearchGate. (2025). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Sheffield Hallam University. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Retrieved from [Link]

  • Preprints.org. (n.d.). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Retrieved from [Link]

  • Research and Reviews. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in Analysis of Hazardous Genotoxic Impurities in Pharmaceuticals by HPLC, GC and CE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-6-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the NMR Validation of 2-Hydrazino-6-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison and validation of the synthesis of 2-Hydrazino-6-methoxypyridine, a crucial building block in pharmaceutical and agrochemical research. We move beyond a simple recitation of steps to explain the underlying chemical principles and provide a robust framework for Nuclear Magnetic Resonance (NMR) validation, ensuring the structural integrity and purity of the final compound. This document is intended for researchers, scientists, and drug development professionals who require a self-validating protocol grounded in rigorous analytical data.

Introduction: The Synthetic Value of this compound

This compound is a key heterocyclic intermediate. The hydrazine moiety is a versatile functional group, serving as a precursor for the synthesis of a wide array of more complex heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in medicinal chemistry.[1] The methoxy-substituted pyridine ring provides a specific electronic and steric profile that can be critical for molecular recognition in biological systems.

Given its utility, a reliable synthetic protocol with an unambiguous method for structural confirmation is paramount. NMR spectroscopy stands as the cornerstone of this validation process, offering a non-destructive, information-rich window into the molecular structure and sample purity. This guide will detail a common synthetic route and provide a comprehensive NMR-based validation strategy.

The Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-6-methoxypyridine, with hydrazine.

Mechanism and Rationale

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C6 positions. The presence of the electronegative chlorine atom at the C2 position further activates the ring for substitution. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate. The subsequent departure of the chloride ion yields the desired product. The reaction is typically performed with an excess of hydrazine hydrate, which can also act as the base to neutralize the HCl generated in situ.[2][3]

Visualizing the Synthesis

R1 2-chloro-6-methoxypyridine P1 This compound R1->P1 Heat (e.g., 100 °C) R2 Hydrazine Hydrate (H2NNH2·H2O) R2->P1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methoxypyridine (1.0 eq).

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10-20 eq). The use of a solvent such as ethanol or butan-1-ol is optional but can facilitate the reaction.[3][4]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).[3]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

The Core of Validation: A Comparative NMR Analysis

NMR spectroscopy provides definitive proof of the transformation by tracking the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals of the product. The key is to analyze the changes in the chemical environment of the pyridine ring protons and carbons.

¹H NMR Spectral Comparison

The substitution of the electron-withdrawing chlorine atom with the more electron-donating hydrazino group causes a predictable upfield shift (to lower ppm values) of the pyridine ring protons.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)-OCH₃ (ppm)-NH (ppm)-NH₂ (ppm)
2-chloro-6-methoxypyridine[5]~6.85 (d)~7.55 (t)~6.70 (d)~3.90 (s)--
This compound~6.35 (d)~7.30 (t)~6.15 (d)~3.85 (s)~5.8 (br s)~3.8 (br s)

Note: Predicted shifts for the product are based on data for 2-hydrazinopyridine and substituent effects.[3][6] Actual values may vary depending on the solvent and instrument.

Analysis of the ¹H NMR Spectrum:

  • Disappearance of Starting Material: The signals for the protons of 2-chloro-6-methoxypyridine at ~6.85, ~7.55, and ~6.70 ppm will diminish as the reaction progresses.

  • Appearance of Product: New signals will appear in the aromatic region at distinctly upfield positions (~6.15-7.30 ppm) characteristic of the product.

  • Diagnostic Hydrazino Protons: The appearance of two broad singlets, one for the -NH proton (~5.8 ppm) and one for the -NH₂ protons (~3.8 ppm), is a key indicator of successful synthesis. The integration of these peaks should correspond to 1H and 2H, respectively.

  • Methoxy Signal: The singlet for the -OCH₃ group will remain relatively unchanged, providing a useful internal reference point.

¹³C NMR Spectral Comparison

The carbon signals also exhibit characteristic shifts that confirm the identity of the product. The carbon atom directly attached to the substituent (C2) will show a significant shift.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-OCH₃ (ppm)
2-chloro-6-methoxypyridine[7]~151.0~110.0~139.5~105.0~163.0~53.5
This compound~160.0~100.0~138.0~95.0~162.0~53.0

Note: Predicted shifts for the product are based on data for analogous structures and established substituent effects.[8][9]

Analysis of the ¹³C NMR Spectrum:

  • The most significant change is expected at C2, where the chlorine is replaced by the nitrogen of the hydrazino group.

  • The other ring carbons (C3, C5) will also shift upfield due to the electron-donating nature of the hydrazino group compared to chlorine.

Experimental Protocol: NMR Validation

This protocol ensures the acquisition of high-quality NMR data for accurate validation.

Visualizing the NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) B Transfer solution to a clean NMR tube A->B C Insert sample into NMR spectrometer B->C D Acquire 1H NMR spectrum C->D E Acquire 13C NMR spectrum C->E F Process spectra (Fourier transform, phase, and baseline correction) D->F E->F G Integrate 1H signals and assign peaks F->G H Compare experimental data with reference spectra and expected values G->H I Identify any impurity signals H->I

Caption: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Guide
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is usually sufficient. Following this, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak). Integrate the peaks in the ¹H spectrum and assign all signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. Compare the obtained chemical shifts, multiplicities, and integrals with the expected values detailed in Section 4.

Trustworthiness: Identifying Potential Impurities

A self-validating protocol must account for potential impurities. In this synthesis, the most likely impurity is unreacted 2-chloro-6-methoxypyridine . Its presence would be easily detected in the ¹H NMR spectrum by the characteristic signals at ~7.55, ~6.85, and ~6.70 ppm. The relative integration of these peaks compared to the product signals can be used to estimate the purity of the sample. Other potential impurities, though less common, could arise from side reactions and would present as unassigned peaks in the spectrum.[10]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a straightforward and efficient method. This guide provides a robust framework for validating the outcome of this synthesis using the power of NMR spectroscopy. By comparing the ¹H and ¹³C NMR spectra of the product against the starting material and expected chemical shifts, researchers can unambiguously confirm the structure of the target molecule and assess its purity with a high degree of confidence. This analytical rigor is fundamental to ensuring the quality and reliability of subsequent research that utilizes this valuable chemical intermediate.

References

  • Supporting Information . The Royal Society of Chemistry. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . RSC Publishing. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines . University of South Florida Scholar Commons. [Link]

  • 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE . National Institutes of Health (NIH). [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity . National Institutes of Health (NIH). [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) . Human Metabolome Database. [Link]

  • NMR studies of substituted pyridines . Sci-Hub. [Link]

  • Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines . Asian Journal of Chemistry. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative.
  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines . ResearchGate. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules . Dalton Transactions. [Link]

  • 2-Methoxypyridine . PubChem. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones . ARKAT USA, Inc.. [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Method Development for 2-Hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of small molecules, particularly those containing carbonyl or carboxyl functional groups, presents a significant challenge in modern bioanalysis due to their frequent poor ionization efficiency and chromatographic retention in standard reversed-phase liquid chromatography systems. Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations. This guide provides an in-depth, comparative analysis of LC-MS/MS method development using 2-hydrazinopyridine (2-HP) and its analogs as derivatizing agents. We will explore the underlying chemical principles, provide a systematic approach to method development from sample preparation to mass spectrometric detection, and offer comparative data to guide experimental choices. This document is designed to serve as a practical, field-proven resource for scientists aiming to develop robust, sensitive, and reliable quantitative assays for challenging analytes.

The Rationale for Derivatization: Why 2-Hydrazinopyridine?

Direct analysis of many endogenous compounds (e.g., steroids, keto-acids) and pharmaceuticals by liquid chromatography-mass spectrometry (LC-MS/MS) is often hindered by several factors:

  • Poor Ionization Efficiency: Many analytes, especially neutral molecules like steroids, lack readily ionizable functional groups, leading to low sensitivity in common ionization sources like Electrospray Ionization (ESI).[1][2]

  • Insufficient Chromatographic Retention: Highly polar analytes are poorly retained on conventional reversed-phase columns (like C18), often eluting in the solvent front with matrix components, which leads to ion suppression and poor peak shape.[3][4]

  • Lack of Specificity: Isobaric interferences, where different compounds have the same nominal mass, can compromise selectivity, a significant issue in complex biological matrices.[1][2]

Chemical derivatization addresses these issues by chemically modifying the analyte to introduce desirable properties.[5][6][7] Hydrazine-based reagents, which react with carbonyl groups (aldehydes and ketones) to form stable hydrazones, are particularly effective.[8][9]

Why choose 2-Hydrazinopyridine (2-HP) or its analogs?

The key advantage of 2-HP lies in the incorporation of a pyridine ring, which is a readily protonated "proton-acceptor" moiety. This significantly enhances the ionization efficiency of the derivative in positive-ion ESI, dramatically boosting sensitivity.[10][11] Its analogs, such as 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazinoquinoline (HQ), offer further advantages.

ReagentKey FeaturePrimary Advantage(s)Typical Analytes
2,4-Dinitrophenylhydrazine (DNPH) Aromatic hydrazineWell-established reagent, forms UV-active derivatives.Carbonyls in environmental and food safety applications.[8]
Girard's Reagents (T & P) Quaternary ammonium groupIntroduces a permanent positive charge, excellent for ESI.Steroids and other keto compounds.[1]
2-Hydrazinopyridine (2-HP) Pyridine ringExcellent proton acceptor, greatly enhances ESI+ signal.Steroids, prostaglandins, carboxylic acids.[3][10][11]
2-Hydrazino-1-methylpyridine (HMP) Quaternary ammonium groupPermanent positive charge for maximum ESI sensitivity.Low-abundance androgens like DHT.[1][2]
2-Hydrazinoquinoline (HQ) Quinoline ring (more hydrophobic)Increases hydrophobicity for better retention of polar analytes on RP columns.[3][4]Short-chain carboxylic acids, aldehydes, and ketones.[3][4]

As the table illustrates, the choice of reagent is a strategic one. While DNPH is a classic choice, 2-HP and its analogs are generally superior for LC-MS/MS due to the introduction of a more readily ionizable group. HMP, with its permanent charge, often provides the highest sensitivity, while HQ can be used to improve the chromatographic behavior of very polar analytes that remain poorly retained even after derivatization with 2-HP.[1][3][4]

The Method Development Workflow: A Systematic Approach

A successful LC-MS/MS method is built on a logical progression of optimization steps. Rushing any stage will inevitably lead to issues with robustness, sensitivity, or reproducibility.

MethodDevelopmentWorkflow cluster_0 Phase 1: Pre-Analytical cluster_1 Phase 2: Analytical cluster_2 Phase 3: Validation SamplePrep Sample Preparation (Extraction & Cleanup) Deriv Derivatization Reaction Optimization SamplePrep->Deriv Analyte Isolation LC LC Method Development Deriv->LC Derivatized Sample MS MS/MS Parameter Optimization LC->MS Analyte Introduction Validation Method Validation (FDA/ICH Guidelines) MS->Validation Optimized Transitions

Caption: A systematic workflow for LC-MS/MS method development.

Phase 1: Sample Preparation and Derivatization

The goal of this phase is to isolate the analyte from its matrix and efficiently convert it to its 2-HP derivative.

2.1.1. Sample Extraction and Clean-up

Matrix components can interfere with the derivatization reaction and suppress the analyte signal in the mass spectrometer.[12] The choice of extraction technique depends on the analyte's properties and the sample matrix (e.g., plasma, urine, tissue).

  • Protein Precipitation (PPT): Simple and fast. Best for removing proteins from plasma or serum. Typically performed with cold acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Based on partitioning the analyte between two immiscible liquids (e.g., ethyl acetate and water).

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration.[2] A wide variety of sorbents (C18, mixed-mode) can be used to selectively retain the analyte while washing away interferences.

Trustworthiness Check: Always assess extraction recovery and matrix effects early. A low recovery (<70%) or significant matrix effect (>15%) indicates the need for a more rigorous clean-up method like SPE.

2.1.2. Optimizing the Derivatization Reaction

The reaction of 2-HP with a carbonyl forms a hydrazone. For carboxylic acids, coupling agents are required to first activate the carboxyl group to form a hydrazide.[3][4]

DerivatizationReaction cluster_carbonyl Carbonyl Derivatization cluster_carboxyl Carboxylic Acid Derivatization Analyte_K Analyte (Ketone/Aldehyde) Product_H Hydrazone Derivative (MS-active) Analyte_K->Product_H + HP, Acid Catalyst, Heat HP 2-Hydrazinopyridine Analyte_C Analyte (Carboxylic Acid) Product_C Acyl Hydrazide Derivative (MS-active) Analyte_C->Product_C + HP_C, Coupling Agents, Heat HP_C 2-Hydrazinopyridine

Caption: Derivatization reactions of 2-HP with different functional groups.

Experimental Protocol: Optimization of 2-HP Derivatization for Carbonyls

  • Reagent Preparation: Prepare a stock solution of 2-HP at 1-5 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Prepare a catalyst solution, typically 0.1-1% formic acid or acetic acid in the same solvent.

  • Dried Extract: Start with a dried, clean sample extract to avoid interference from water.

  • Reaction: Add 50-100 µL of the 2-HP reagent and 10-20 µL of the catalyst solution to the dried extract.

  • Parameter Testing: Systematically evaluate the following parameters:

    • Temperature: Test a range from room temperature (25°C) up to 80°C.[1] A common starting point is 60°C.

    • Time: Evaluate reaction times from 15 minutes to 2 hours.[1] Many reactions reach completion within 30-60 minutes.

    • Reagent Concentration: Ensure the derivatizing agent is in significant molar excess to drive the reaction to completion.

  • Quenching: After incubation, the reaction can be stopped by cooling on ice or by dilution with the initial mobile phase.[1]

  • Analysis: Inject the derivatized sample into the LC-MS/MS and monitor the peak area of the product to determine the optimal conditions.

Expertise Insight: The stability of the derivative is critical. After finding the optimal reaction conditions, test the stability of the derivatized sample in the autosampler over 24-48 hours to ensure consistent results during long analytical runs.[2]

Phase 2: LC-MS/MS Method Development

2.2.1. Chromatographic Separation

The goal is to achieve a sharp, symmetrical peak for the derivatized analyte, well-separated from any isomers or matrix interferences.

Column Selection: The derivatization process increases the hydrophobicity of the analyte, making reversed-phase chromatography an ideal choice.[3][5]

Column ChemistryParticle SizeKey AdvantagesWhen to Use
C18 (e.g., Waters BEH C18, Sunfire C18) 1.7 - 3.5 µmExcellent retention for hydrophobic compounds, widely available, robust.[1][10][11]The default starting point for most 2-HP derivatives.
C8 1.8 - 5 µmLess retentive than C18.For very hydrophobic derivatives that are too strongly retained on C18.
Phenyl-Hexyl 1.7 - 3.5 µmOffers alternative selectivity through pi-pi interactions.Useful for separating structurally similar isomers that are not resolved on C18.

Mobile Phase Optimization:

  • Aqueous Phase (A): Ultrapure water with an acidic modifier is essential for good peak shape and ionization efficiency in ESI+. Common choices are 0.1% formic acid or 5 mM ammonium formate.[1][10]

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure. A 50:50 mix of methanol:acetonitrile can also be effective.[1]

  • Gradient: Start with a shallow gradient to screen for the approximate elution time, then optimize the gradient slope around the analyte's elution window to maximize resolution from nearby peaks. A typical starting gradient might be 10-95% B over 10 minutes.[10]

2.2.2. Mass Spectrometer Optimization

This is where the enhanced sensitivity from derivatization is realized. The process involves tuning the instrument for the specific mass-to-charge ratio (m/z) of the derivatized analyte and identifying the most stable and intense fragment ions for quantification.

Experimental Protocol: MS/MS Parameter Optimization

  • Infusion: Directly infuse a solution of the pure, derivatized analyte (approx. 100-500 ng/mL) into the mass spectrometer.

  • Full Scan (Q1): Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the protonated molecular ion, [M+H]⁺. For a 2-HP derivative of an analyte with molecular weight 'X', this will be at (X + 109.15 - 18.01 + 1.0078) = [X + 92.15]⁺.

  • Product Ion Scan (Q3): Select the [M+H]⁺ ion in Q1 and perform a product ion scan to observe its fragmentation pattern. The pyridine or methylpyridine moiety often produces a characteristic, stable product ion. For example, HMP-derivatized androgens frequently show a dominant product ion at m/z 108.[1][2]

  • Select SRM Transitions: Choose the precursor ion (from Q1) and the 2-3 most intense, stable product ions (from Q3) to create Selected Reaction Monitoring (SRM) transitions. One transition is used for quantification (quantifier), and another for confirmation (qualifier).

  • Optimize Collision Energy (CE): For each SRM transition, perform a CE optimization experiment to find the voltage that produces the most intense product ion signal.

  • Optimize Source Parameters: Fine-tune source-dependent parameters like ion spray voltage, source temperature, and gas flows (nebulizer, heater gas) to maximize the signal for the infused analyte.[12]

Analyte ExampleDerivativePrecursor Ion (m/z)Product Ion (m/z)Reference
TestosteroneHMP394108[1]
DHTHMP396108[1][2]
AndrostenedioneHMP392108[1]

Phase 3: Method Validation

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines for bioanalytical method validation.[14][15]

Key Validation Parameters:

  • Selectivity & Specificity: Demonstrate that the method can differentiate the analyte from endogenous matrix components and other interferences.[16]

  • Accuracy & Precision: Assess the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision) over multiple days and concentrations.[17]

  • Calibration Curve & Linearity: Define the relationship between concentration and response over the intended analytical range.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10]

  • Recovery & Matrix Effects: Quantify the efficiency of the extraction process and the degree of ion suppression or enhancement caused by the sample matrix.[15]

  • Stability: Evaluate the stability of the analyte in the biological matrix and the derivatized sample under various storage and handling conditions (freeze-thaw, bench-top, autosampler).[2]

Troubleshooting Common Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Derivative Peak Incomplete reaction; Degradation of reagent; Matrix interference with reaction.Re-optimize reaction time/temperature. Use fresh reagent. Improve sample clean-up (e.g., switch from LLE to SPE).
High Variability (Poor Precision) Inconsistent derivatization; Analyte/derivative instability; Sample carryover.Ensure complete solvent evaporation before reaction. Check autosampler stability. Implement a more rigorous needle wash.
Poor Peak Shape (Tailing/Fronting) Incompatible mobile phase pH; Column degradation; Sample solvent effects.Ensure mobile phase pH is at least 2 units below the pKa of the derivative. Use a fresh column. Ensure final sample solvent is similar to the initial mobile phase.
Signal Drift/Loss of Sensitivity Adsorption of the analyte/derivative to surfaces ("sticky" nature); Source contamination.Use silanized vials or low-adsorption plates.[12] Clean the mass spectrometer ion source.

Conclusion

The development of a robust LC-MS/MS method for challenging analytes is a systematic process that relies on a strong understanding of analytical chemistry principles. Derivatization with 2-hydrazinopyridine and its analogs is a field-proven strategy for dramatically improving the sensitivity and chromatographic behavior of compounds containing carbonyl or carboxyl groups. By carefully optimizing each stage of the workflow—from sample preparation and the derivatization reaction to chromatographic separation and mass spectrometric detection—researchers can develop highly reliable and sensitive methods suitable for regulatory scrutiny. This guide provides the foundational knowledge and comparative data necessary to make informed decisions, streamline the development process, and successfully implement these powerful techniques in a bioanalytical setting.

References

  • Wang, D., Li, Y., & Li, H. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(9), 621. Available from: [Link]

  • Taylor, L. T., & Chang, J. C. (1996). Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography. Analyst, 121(8), 1081-1086. Available from: [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine. NIST WebBook. Available from: [Link]

  • Garland, M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available from: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(22), 10895–10903. Available from: [Link]

  • Garland, M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Hala, D., et al. (2011). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS. Journal of Chromatography B, 879(9-10), 591-598. Available from: [Link]

  • ResearchGate. (n.d.). Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS | Request PDF. Available from: [Link]

  • Ray, D. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available from: [Link]

  • Unknown. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Available from: [Link] (Note: A placeholder URL is used as the original may not be stable).

  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 922-939. Available from: [Link]

  • van den Broek, I., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Available from: [Link]

  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • U.S. Food & Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ResearchGate. (n.d.). Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS | Request PDF. Available from: [Link]

  • SCIEX. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available from: [Link]

  • University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available from: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

  • Journal of the Association for Laboratory Automation. (2004). An Introduction to Mass Spectrometry Ionization. Available from: [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Available from: [Link]

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A Comparative Guide to Carbonyl Derivatization: 2-Hydrazino-1-methylpyridine (HMP) vs. 2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of sensitive quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the derivatization of poorly ionizing analytes is a cornerstone of method development. For carbonyl-containing compounds, such as aldehydes and ketones, which often exhibit low ionization efficiency, the introduction of a permanently charged or readily ionizable tag is crucial. This guide provides an in-depth comparison of two prominent hydrazine-based derivatization reagents: 2-hydrazino-1-methylpyridine (HMP) and 2-hydrazino-4-(trifluoromethyl)pyrimidine (HTP).

Introduction to the Reagents

Both HMP and HTP are hydrazine derivatives that react with carbonyl groups to form hydrazones, thereby enhancing their detectability in mass spectrometry. The choice between these reagents can significantly impact the sensitivity, chromatography, and overall success of an analytical method.

2-Hydrazino-1-methylpyridine (HMP) is a derivatization agent that incorporates a permanently charged quaternary pyridinium ion into the analyte. This "charge-tagging" strategy ensures that the derivative is pre-ionized, leading to a substantial increase in signal intensity in electrospray ionization (ESI) mass spectrometry.

2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP) , in contrast, does not possess a permanent charge. Its efficacy stems from the introduction of a pyrimidine ring and a trifluoromethyl group, which can enhance ionization efficiency and provide a characteristic fragmentation pattern for detection.

The Derivatization Reaction: A Mechanistic Overview

The fundamental reaction for both HMP and HTP with a carbonyl compound is the formation of a hydrazone. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.

G cluster_0 Reaction Mechanism Carbonyl Compound R-C(=O)-R' Intermediate R-C(OH)(NH-NH-R'')-R' Carbonyl Compound->Intermediate + Hydrazine Reagent Hydrazine Reagent H₂N-NH-R'' Hydrazone Derivative R-C(=N-NH-R'')-R' Intermediate->Hydrazone Derivative - H₂O Water H₂O

Caption: General reaction of a carbonyl compound with a hydrazine reagent to form a hydrazone derivative.

A critical aspect of this reaction is the potential for the formation of geometric isomers (E and Z) around the newly formed C=N double bond. The differential chromatographic behavior of these isomers is a key point of comparison between HMP and HTP.

Head-to-Head Comparison: Performance in Steroid Analysis

A comprehensive study by Faqehi et al. (2021) provides a direct comparison of HMP and HTP for the derivatization of low-abundance androgens, such as 5α-dihydrotestosterone (DHT), for LC-MS/MS analysis.[1][2] This work serves as an excellent case study to evaluate the relative performance of these two reagents.

Parameter2-Hydrazino-1-methylpyridine (HMP)2-Hydrazino-4-(trifluoromethyl)pyrimidine (HTP)
Sensitivity Significantly higher [1][2]Lower than HMP[1][2]
Chromatography Forms two distinct E and Z isomers, leading to double peaks for each analyte, which can complicate chromatography.[1]Isomers tend to co-elute, resulting in a single chromatographic peak and a simpler chromatogram.[1]
Derivative Stability HMP derivatives of androgens are stable for at least 30 days at -20°C.[1]Data on long-term stability is less readily available.
Reaction Conditions Optimal derivatization at 60°C for 15 minutes.[1]Optimal derivatization at 60°C for 30 minutes.[1]
Applicability Highly effective for mono-oxosteroids, with reported sensitivity increases of 70- to 1600-fold. However, it is noted as unsuitable for di-oxosteroids.Used for the analysis of testosterone and dihydrotestosterone.[3]

Key Performance Characteristics

Sensitivity

The permanent positive charge on the HMP derivative provides a significant advantage in terms of sensitivity in positive-ion ESI-MS. In the direct comparison for DHT analysis, HMP was selected for method validation due to the greater sensitivity it afforded over HTP.[1][2] For the analysis of oxosteroids, HMP has been shown to increase sensitivity by a factor of 70 to 1600. This makes HMP a superior choice when dealing with trace-level analytes.

Chromatographic Profile

The formation of E and Z isomers is a well-documented phenomenon for hydrazine-based derivatization. With HMP, these isomers are often chromatographically resolved, resulting in two peaks for a single analyte.[1] This can be a significant drawback, as it complicates peak integration and can require longer chromatographic run times to resolve all isomer peaks from other analytes and interferences.

HTP offers a distinct advantage in this regard. The isomers of HTP derivatives have been observed to co-elute, presenting as a single, sharp peak.[1] This simplifies the chromatography and data analysis, making it a more pragmatic choice for complex samples or high-throughput applications where chromatographic simplicity is paramount.

G cluster_HMP HMP Derivatization Workflow cluster_HTP HTP Derivatization Workflow HMP_start Analyte with Carbonyl Group HMP_deriv Derivatization with HMP HMP_start->HMP_deriv HMP_isomers Formation of E and Z Isomers HMP_deriv->HMP_isomers HMP_lc LC Separation HMP_isomers->HMP_lc HMP_peaks Two Chromatographic Peaks HMP_lc->HMP_peaks HMP_ms High Sensitivity MS Detection HMP_peaks->HMP_ms HTP_start Analyte with Carbonyl Group HTP_deriv Derivatization with HTP HTP_start->HTP_deriv HTP_isomers Formation of E and Z Isomers HTP_deriv->HTP_isomers HTP_lc LC Separation HTP_isomers->HTP_lc HTP_peaks Co-elution of Isomers (Single Peak) HTP_lc->HTP_peaks HTP_ms MS Detection HTP_peaks->HTP_ms

Caption: Comparative workflow of HMP and HTP derivatization highlighting the difference in chromatographic outcomes.

Application to a Broader Range of Carbonyls

While the most detailed comparative data for HMP and HTP comes from steroid analysis, the principles can be extended to other carbonyl-containing molecules such as aliphatic and aromatic aldehydes, ketones, and keto-acids.

HMP has been successfully used for the derivatization of other keto-steroids like cortisol and cortisone, demonstrating a 1000-fold increase in detection sensitivity.[4] However, the formation of multiple isomers (up to four for di-carbonyl compounds) presents a significant chromatographic challenge.[4] Its unsuitability for some di-oxosteroids suggests potential limitations with molecules containing multiple carbonyl groups, possibly due to steric hindrance or the formation of a complex mixture of derivatives.

HTP 's utility for a wider range of carbonyls is less documented in readily available literature. However, its property of isomer co-elution makes it an attractive candidate for the analysis of complex mixtures of aldehydes and ketones, for example, in metabolomics or environmental samples, where chromatographic space is at a premium.

Experimental Protocols

The following are generalized protocols for the derivatization of carbonyl compounds with HMP and HTP, based on the optimized conditions reported for androgens.[1][2] These should be used as a starting point and optimized for the specific analyte and matrix.

Protocol 1: Derivatization with HMP
  • Sample Preparation: The dried sample extract or standard is placed in a suitable reaction vial.

  • Reagent Addition: Add 100 µL of a 0.5 mg/mL solution of HMP in methanol containing 1% (v/v) formic acid.

  • Reaction: Vortex the mixture for 10 seconds and incubate at 60°C for 15 minutes.

  • Quenching: Quench the reaction by adding 50 µL of methanol.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization with HTP
  • Sample Preparation: The dried sample extract or standard is placed in a suitable reaction vial.

  • Reagent Addition: Add 100 µL of a 0.1 mg/mL solution of HTP in acetonitrile containing 0.05% (v/v) trifluoroacetic acid.

  • Reaction: Vortex the mixture for 10 seconds and incubate at 60°C for 30 minutes.

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Conclusion and Recommendations

The choice between HMP and HTP for the derivatization of carbonyl compounds is a trade-off between sensitivity and chromatographic simplicity.

Choose 2-hydrazino-1-methylpyridine (HMP) when:

  • Ultimate sensitivity is required: For trace-level analysis where maximizing the signal-to-noise ratio is the primary concern.

  • The analyte is a mono-carbonyl compound: The chromatographic complexity is more manageable with a single carbonyl group.

  • Sufficient chromatographic resolution is achievable: If your LC system and method can resolve the E/Z isomers from other components of interest.

Choose 2-hydrazino-4-(trifluoromethyl)pyrimidine (HTP) when:

  • Chromatographic simplicity is a priority: For complex samples with many analytes or in high-throughput settings.

  • Sufficient sensitivity can be achieved: If the analyte concentration is high enough that the enhanced sensitivity of HMP is not strictly necessary.

  • You are analyzing a mixture of carbonyl compounds: The single peak per analyte will greatly simplify the resulting chromatogram.

For any new analytical method, it is recommended to empirically evaluate both reagents with the specific carbonyl compounds of interest to determine the optimal choice for your application.

References

  • Faqehi, A. M. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., Sabil, G., Upreti, R., Gibb, F., Homer, N. Z., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214–222. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. [Link]

  • Sun, Y., Li, Y., & Wang, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(11), 731. [Link]

  • Faqehi, A. M. M., Denham, S., Naredo, G., Cobice, D., Khan, S., Simpson, J., Sabil, G., Upreti, R., Gibb, F., Homer, N. Z., & Andrew, R. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Weng, Y., Li, Y., Johnson, D., & Wang, Y. (2010). Analysis of testosterone and dihydrotestosterone in mouse tissues by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Biochemistry, 402(2), 121–128. [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Strategic Synthesis: Navigating Alternatives to 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 2-chloropyridine is a cornerstone, a versatile building block for introducing the pyridyl moiety. Its utility in cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and as a precursor for more complex heterocyclic systems is well-documented. However, reliance on a single starting material can introduce vulnerabilities into a supply chain, driven by cost fluctuations, availability, and regulatory pressures.

This guide provides a comparative analysis of viable and strategic alternatives to 2-chloropyridine. We will move beyond a simple list of substitutes, instead offering a rationale-driven exploration of when and why to choose a different path. The focus is on the practical application and causal logic behind experimental choices, empowering researchers to make informed decisions that enhance the robustness and efficiency of their synthetic routes.

Core Alternatives: A Comparative Overview

Three primary precursors stand out as the most practical and widely adopted alternatives for generating 2-chloropyridine or its synthetic equivalents in situ:

  • 2-Aminopyridine: A cost-effective and readily available starting material that provides access to 2-halopyridines via diazotization and subsequent Sandmeyer or related reactions.

  • 2-Hydroxypyridine (2-Pyridone): The tautomeric nature of this compound allows for direct chlorination using common and potent dehydrating chlorinating agents.

  • Pyridine N-Oxide: This precursor leverages a different reactivity profile, enabling regioselective chlorination at the C2 position under specific conditions.

The choice between these alternatives is not arbitrary; it is dictated by factors such as substrate scope, functional group tolerance, reaction scale, and overall synthetic strategy.

The Workhorse Route: 2-Aminopyridine via Diazotization

The conversion of 2-aminopyridine to 2-chloropyridine via the Sandmeyer reaction is arguably the most common alternative pathway. It is a classic, reliable transformation rooted in the generation of a diazonium salt, which is then displaced by a chloride nucleophile, typically delivered by a copper(I) catalyst.

The "Why": Mechanistic Rationale and Strategic Advantage

The primary driver for choosing this route is often economic. 2-Aminopyridine is frequently more affordable than 2-chloropyridine, making this a cost-saving measure, especially at scale. The reaction proceeds via the formation of a pyridyl diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium species is a superb leaving group (N₂), facilitating substitution. The role of the Cu(I) catalyst is crucial; it engages in a single-electron transfer (SET) mechanism to generate a pyridyl radical and Cu(II)Cl, which then delivers the chlorine atom and regenerates the Cu(I) catalyst, completing the catalytic cycle.

Comparative Performance Data
Starting MaterialReagentsTypical YieldKey AdvantagesKey Disadvantages
2-Aminopyridine NaNO₂, HCl, CuCl65-85%Low cost of starting material; well-established and scalable procedure.Requires careful temperature control (-5 to 0 °C); diazonium salts can be unstable; generates stoichiometric copper waste.
2-Chloropyridine (Direct Use)N/ADirect, one-step use in subsequent reactions.Higher starting material cost; potential supply chain volatility.
Experimental Protocol: Sandmeyer Reaction of 2-Aminopyridine

This protocol is a representative example and may require optimization for specific scales or substrates.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~4.0 eq)

  • Copper(I) Chloride (CuCl, 0.3 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Water

  • Ice

Procedure:

  • Catalyst Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve CuCl in concentrated HCl. Cool the resulting solution to 0 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve 2-aminopyridine in water and concentrated HCl. Cool this solution to -5 °C.

  • Slowly add an aqueous solution of NaNO₂ dropwise to the 2-aminopyridine solution, ensuring the internal temperature does not rise above 0 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

  • Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the vigorously stirred CuCl/HCl solution, maintaining the temperature below 5 °C. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Work-up: Basify the mixture carefully with NaOH or Na₂CO₃ to pH ~8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloropyridine, which can be purified by distillation.

The Dehydration Route: 2-Hydroxypyridine (2-Pyridone)

2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This tautomeric relationship is key to its utility as a 2-chloropyridine precursor. The pyridone form can be viewed as an amide, and its oxygen can be replaced by a chlorine atom using strong dehydrating chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The "Why": Mechanistic Rationale and Strategic Advantage

This method is particularly advantageous when dealing with substrates that might be sensitive to the strongly acidic and oxidative conditions of the Sandmeyer reaction. The reaction with POCl₃ is believed to proceed through the formation of a dichlorophosphate ester intermediate on the pyridone oxygen. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion in an SNAr-type mechanism. The aromaticity of the pyridine ring is restored upon departure of the phosphate group, providing a strong thermodynamic driving force for the reaction.

Workflow Diagram: Chlorination of 2-Hydroxypyridine

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Start 2-Hydroxypyridine (2-Pyridone Tautomer) Activation Formation of Dichlorophosphate Ester (Intermediate) Start->Activation Reaction with POCl₃ Reagent POCl₃ or SOCl₂ (Chlorinating Agent) Reagent->Activation Substitution Nucleophilic Attack by Chloride (SₙAr) Activation->Substitution Elimination Elimination & Re-aromatization Substitution->Elimination Product 2-Chloropyridine Elimination->Product G PNO Pyridine N-Oxide Activated Activated Intermediate (e.g., O-phosphorylated) PNO->Activated Activation Product 2-Chloropyridine Activated->Product Nucleophilic Attack (Cl⁻) & Elimination Reagent POCl₃ Reagent->Activated

Caption: Activation and substitution pathway for pyridine N-oxide chlorination.

Comparative Performance Data
Starting MaterialReagentsTypical YieldKey AdvantagesKey Disadvantages
Pyridine N-Oxide POCl₃ or SO₂Cl₂60-80%Excellent regioselectivity for the 2-position; offers an alternative reactivity pattern.Requires an extra step to prepare the N-oxide from pyridine; uses corrosive reagents.
2-Chloropyridine (Direct Use)N/AAvoids the N-oxide formation and subsequent deoxygenation/chlorination steps.Less flexibility in terms of synthetic strategy.

Conclusion: A Strategic Decision Matrix

The selection of a starting material is a critical decision point in synthesis design. While direct use of 2-chloropyridine offers simplicity, its alternatives provide strategic advantages in cost, safety, and synthetic flexibility.

  • For large-scale, cost-driven synthesis: 2-Aminopyridine is often the superior choice, provided the process can accommodate careful temperature control and waste stream management.

  • For substrates intolerant of Sandmeyer conditions: 2-Hydroxypyridine provides a high-yielding, robust alternative, though it requires handling of hazardous chlorinating agents.

  • For achieving specific regioselectivity or overcoming functional group incompatibilities: Pyridine N-Oxide presents a unique and powerful pathway, adding a valuable tool to the synthetic chemist's arsenal.

By understanding the underlying mechanisms and practical considerations of each route, researchers can design more resilient, efficient, and economical synthetic pathways, moving beyond a single-point dependency on 2-chloropyridine.

References

  • Title: The Sandmeyer Reaction: A Review of Recent Developments. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]

  • Title: A Novel and Efficient Method for the Synthesis of 2-Chloropyridines. Source: Organic Preparations and Procedures International, Taylor & Francis. URL: [Link]

  • Title: A simple, efficient and general method for the synthesis of 2-chloroquinolines. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: The reactions of pyridine N-oxides with sulphonyl chlorides—I: The reactions of pyridine N-oxide with p-toluenesulphonyl chloride in the presence of sodium hydroxide. Source: Tetrahedron, Elsevier. URL: [Link]

  • Title: Recent advances in the chemistry of pyridine N-oxides. Source: RSC Advances, Royal Society of Chemistry. URL: [Link]

The Efficacy of 2-Hydrazino-6-methoxypyridine in Specific Cyclization Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. In the realm of heterocyclic chemistry, hydrazinopyridines are valuable precursors for the construction of fused nitrogen-containing ring systems, which are prevalent in many biologically active molecules. This guide provides an in-depth technical comparison of 2-hydrazino-6-methoxypyridine with other common alternatives in key cyclization reactions. We will delve into the mechanistic underpinnings of its reactivity, present comparative data where available, and provide detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.

Introduction: The Role of the 6-Methoxy Substituent

This compound is a substituted pyridine derivative that offers unique reactivity in cyclization reactions. The key to understanding its efficacy lies in the electronic properties of the methoxy group. Positioned at the 6-position of the pyridine ring, the methoxy group (-OCH₃) acts as an electron-donating group through resonance. This has two primary consequences that influence its role in cyclization reactions:

  • Enhanced Nucleophilicity of the Pyridine Ring Nitrogen: The increased electron density on the pyridine ring enhances the nucleophilicity of the ring nitrogen. This can be a crucial factor in the final ring-closing step of many cyclization reactions, potentially leading to faster reaction rates or milder reaction conditions compared to its unsubstituted counterpart, 2-hydrazinopyridine.

  • Modulation of the Hydrazino Group Reactivity: While the primary effect is on the pyridine ring, the electron-donating nature of the methoxy group can also subtly influence the nucleophilicity of the exocyclic hydrazino group.

This guide will explore how these electronic effects translate into practical advantages or disadvantages in two major classes of cyclization reactions: the synthesis of[1][2][3]triazolo[4,3-a]pyridines and the Knorr synthesis of pyrazoles.

Synthesis of[1][2][3]triazolo[4,3-a]pyridines: A Comparative Analysis

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is a common application for 2-hydrazinopyridines. This transformation typically involves the reaction of the hydrazinopyridine with a carboxylic acid or its derivative, followed by a dehydrative cyclization.

Comparison with 2-Hydrazinopyridine

While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer the relative performance based on the electronic effects of the 6-methoxy group. The enhanced nucleophilicity of the pyridine nitrogen in this compound is expected to facilitate the final intramolecular cyclization step. This can potentially lead to:

  • Higher Yields: A more facile cyclization could translate to higher overall yields of the desired triazolopyridine product.

  • Milder Reaction Conditions: The increased reactivity may allow the use of less harsh dehydrating agents or lower reaction temperatures compared to reactions with 2-hydrazinopyridine. Traditional methods for the dehydrative cyclization of the intermediate acylhydrazide often require harsh conditions like refluxing in phosphorus oxychloride or strong acids, which may not be compatible with sensitive functional groups.[4] The modified Mitsunobu reaction, for instance, offers a milder alternative.[4]

Comparison with Hydrazine Hydrate

Hydrazine hydrate is a common and inexpensive source of the hydrazine moiety. However, its use in the synthesis of N-aryl or N-heteroaryl fused systems requires a different synthetic strategy, often involving the initial formation of a heterocyclic halide followed by nucleophilic substitution with hydrazine. The use of this compound offers a more direct route to the[1][2][3]triazolo[4,3-a]pyridine core.

ReagentAdvantagesDisadvantages
This compound Direct route to 7-methoxy-[1][2][3]triazolo[4,3-a]pyridines. Expected higher reactivity due to the electron-donating group.Higher cost and less commercial availability compared to hydrazine hydrate.
2-Hydrazinopyridine Well-established reactivity. More readily available than the methoxy-substituted analog.May require harsher conditions for cyclization compared to the 6-methoxy derivative.
Hydrazine Hydrate Inexpensive and widely available.Requires a multi-step synthesis for N-heteroaryl fused systems. Can lead to side reactions due to its high reactivity and basicity.
Experimental Protocol: Synthesis of 7-methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine

This protocol is adapted from a known procedure for a similar transformation and is provided as a representative example.

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable dry solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N'-(6-methoxypyridin-2-yl)acetohydrazide, which can often be used in the next step without further purification.

Step 2: Dehydrative Cyclization

  • To the crude N'-(6-methoxypyridin-2-yl)acetohydrazide from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-methoxy-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.

Triazolopyridine Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start 2-Hydrazino-6- methoxypyridine Acylation Acylation Reaction (0°C to RT) Start->Acylation Reagent1 Acetyl Chloride in Pyridine Reagent1->Acylation Workup1 Aqueous Workup & Extraction Acylation->Workup1 Intermediate N'-(6-methoxypyridin-2-yl)acetohydrazide Cyclization Dehydrative Cyclization Intermediate->Cyclization Crude product Workup1->Intermediate Reagent2 POCl₃ (Reflux) Reagent2->Cyclization Workup2 Quenching, Neutralization & Extraction Cyclization->Workup2 Purification Column Chromatography Workup2->Purification Product 7-methoxy-3-methyl- [1,2,4]triazolo[4,3-a]pyridine Purification->Product

Caption: Workflow for the synthesis of a 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine derivative.

Knorr Pyrazole Synthesis: A Comparative Perspective

The Knorr pyrazole synthesis is a classic and versatile method for constructing the pyrazole ring, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][5] The use of a substituted hydrazine, such as this compound, introduces the potential for regioselectivity.

Comparison with Hydrazine Hydrate

When using an unsymmetrical 1,3-dicarbonyl compound, hydrazine hydrate will typically yield a single pyrazole product (or a tautomeric mixture). In contrast, this compound can theoretically produce two regioisomers, depending on which nitrogen atom of the hydrazine moiety initially attacks which carbonyl group.

The electron-donating methoxy group on the pyridine ring is expected to influence the nucleophilicity of the adjacent nitrogen atom of the hydrazine group, potentially directing the initial condensation and influencing the regiochemical outcome. However, without specific experimental data, predicting the exact isomeric ratio is challenging.

Comparison with Phenylhydrazine

Phenylhydrazine is a commonly used substituted hydrazine in the Knorr synthesis. The phenyl group is generally considered to be electron-withdrawing by induction and weakly electron-donating by resonance. The electronic nature of the 6-methoxypyridin-2-yl group is more strongly electron-donating, which could lead to different reactivity profiles and regioselectivity compared to phenylhydrazine.

ReagentKey Considerations in Knorr Synthesis
This compound Potential for regioselectivity with unsymmetrical diketones. The electron-donating group may influence the reaction rate.
Hydrazine Hydrate Simple, often high-yielding for symmetrical diketones.
Phenylhydrazine Well-established for the synthesis of N-phenylpyrazoles.
Experimental Protocol: Knorr Synthesis of 1-(6-methoxypyridin-2-yl)-3,5-dimethylpyrazole

This is a general protocol based on the principles of the Knorr pyrazole synthesis.

  • In a round-bottom flask, dissolve 2,4-pentanedione (acetylacetone, 1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Add this compound (1.0 eq) to the solution.

  • If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration and washed with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Knorr Pyrazole Synthesis Mechanism Reagents This compound + 1,3-Dicarbonyl Compound Condensation Initial Condensation (Imine/Enamine Formation) Reagents->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Cyclic_Intermediate Non-aromatic Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (Loss of H₂O) Cyclic_Intermediate->Dehydration Aromatization Aromatization Dehydration->Aromatization Product 1-(6-methoxypyridin-2-yl)pyrazole Aromatization->Product

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Outlook and Future Directions

The utility of this compound as a reagent in cyclization reactions is evident, particularly for the synthesis of substituted triazolopyridines and pyrazoles. The electron-donating methoxy group is a key feature that distinguishes its reactivity from unsubstituted 2-hydrazinopyridine and other common hydrazines. However, to fully elucidate its efficacy, further research is warranted. Specifically, direct comparative studies under standardized conditions are needed to quantify the impact of the 6-methoxy group on reaction yields and rates.

Furthermore, the application of this compound in the synthesis of other heterocyclic systems, such as pyridazines and indoles (e.g., in a Fischer indole synthesis), remains an underexplored area. Expanding the scope of its known cyclization reactions will undoubtedly enhance its value to the synthetic chemistry community.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(9), 105021. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Hydrazinopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Analytical Rigor for 2-Hydrazinopyridine Compounds

2-Hydrazinopyridine and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][2] Their inherent reactivity, stemming from the hydrazine moiety, makes them valuable synthons but also presents unique analytical challenges.[3] Ensuring the identity, purity, and concentration of these compounds is not merely a quality control checkpoint; it is a foundational requirement for reproducible research, scalable manufacturing, and, ultimately, patient safety.[4][5]

This guide provides an in-depth comparison of common analytical techniques for the characterization of 2-hydrazinopyridine compounds. More importantly, it champions the principle of cross-validation , a systematic comparison of results from two or more distinct analytical methods to provide a higher level of assurance in the data's integrity.[6][7] As outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), robust analytical validation is non-negotiable in the pharmaceutical industry.[8][9] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish and verify the analytical integrity of their work with 2-hydrazinopyridine and related compounds.

Pillar 1: Orthogonal Analytical Methodologies for Comprehensive Characterization

No single analytical technique can provide a complete picture of a compound's purity and stability. A multi-faceted, or orthogonal, approach is essential. Here, we compare three workhorse techniques in the pharmaceutical analysis laboratory: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the primary method for purity and assay determination due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds like 2-hydrazinopyridine.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: This is the most common mode for separating moderately polar compounds like 2-hydrazinopyridine from potential non-polar and more polar impurities. A C18 column is a standard starting point, offering a good balance of retention and resolution.[10]

  • Mobile Phase Selection: A mixture of acetonitrile (or methanol) and a buffered aqueous phase is typical. The buffer (e.g., phosphate) is crucial for controlling the ionization state of the basic pyridine and hydrazine functionalities, ensuring reproducible retention times. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used.[10]

  • UV Detection: The pyridine ring in 2-hydrazinopyridine contains a strong chromophore, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main 2-hydrazinopyridine peak from potential degradants, making it a "stability-indicating" method.[11]

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 25°C.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm.[12]

  • Reagents and Solutions:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A/Acetonitrile (50:50 v/v).

    • Standard Solution: Accurately weigh about 10 mg of 2-hydrazinopyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard solution using the diluent.

  • Chromatographic Run:

    • Use a gradient elution to ensure separation of early and late-eluting impurities. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

Gas Chromatography (GC): For Volatile Impurities and Derivatized Analytes

While 2-hydrazinopyridine itself has limited volatility, GC can be an excellent tool for identifying and quantifying volatile impurities (e.g., residual solvents) or after derivatization of the analyte.[3] The hydrazine group can be reactive at high temperatures, often necessitating derivatization to improve thermal stability and chromatographic performance.[3][13]

Causality Behind Experimental Choices:

  • Derivatization: Reacting 2-hydrazinopyridine with an aldehyde or ketone (e.g., salicylaldehyde or acetone) forms a more stable and volatile hydrazone derivative.[14] This step is critical for successful GC analysis.

  • Column Selection: A mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysysiloxane phase (e.g., DB-624), provides good selectivity for a range of analytes with varying polarities.[14]

  • Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds and provides excellent sensitivity for the derivatized analyte.

Experimental Protocol: GC-FID Analysis of Derivatized 2-Hydrazinopyridine

  • Derivatization Step:

    • To 1 mL of the sample solution (e.g., 1 mg/mL in methanol), add 100 µL of salicylaldehyde.

    • Vortex the mixture and allow it to react for 15 minutes at room temperature to form the hydrazone.

  • Chromatographic System:

    • GC system with a split/splitless injector and FID.

    • Column: DB-624, 30 m x 0.25 mm i.d., 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.[14]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injection: 1 µL, split ratio 50:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[15][16] It is an indispensable tool for confirming the identity of 2-hydrazinopyridine and characterizing impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: This is the most common NMR experiment and provides detailed information about the chemical environment of protons in the molecule. The chemical shifts, integration values, and coupling patterns are unique to the structure of 2-hydrazinopyridine.[17]

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Internal Standard for qNMR: For quantitative analysis, a certified internal standard with known purity and a simple spectrum (e.g., maleic acid) is added in a precise amount.

Experimental Protocol: ¹H NMR for Identity and Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-hydrazinopyridine sample into an NMR tube.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex until the sample is fully dissolved.

  • Spectrometer Setup:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Key parameters to set:

      • Number of scans (e.g., 16 or 32 for good signal-to-noise).

      • Relaxation delay (D1) of at least 5 times the longest T1 of interest for quantitative accuracy.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the aromatic protons of the pyridine ring and the NH/NH₂ protons of the hydrazine group.

    • Compare the observed chemical shifts and coupling constants to known values for 2-hydrazinopyridine to confirm its identity.[18]

    • Identify any impurity signals and estimate their levels based on their integration relative to the main compound signals.

Pillar 2: The Cross-Validation Framework

The core of this guide is the cross-validation process, which establishes the trustworthiness of your analytical data.[19] This involves analyzing the same batch of 2-hydrazinopyridine by the different validated methods and comparing the results. The ICH M10 guideline emphasizes the importance of cross-validation when multiple methods are used.[6]

Workflow for Cross-Validation of Analytical Data

CrossValidationWorkflow cluster_methods Analytical Methodologies cluster_validation Method Validation (ICH Q2(R2)) cluster_crossval Cross-Validation HPLC HPLC-UV Analysis (Purity & Assay) Val_Params Specificity Accuracy Precision Linearity Range LOD/LOQ HPLC->Val_Params Validate GC GC-FID Analysis (Volatile Impurities) GC->Val_Params Validate NMR qNMR Analysis (Identity & Assay) NMR->Val_Params Validate Data_Comp Data Comparison (e.g., Assay, Purity) Val_Params->Data_Comp Generate Data Final_Report Final Report (Verified Data) Data_Comp->Final_Report Consolidate Sample Single Batch of 2-Hydrazinopyridine Sample->HPLC Sample->GC Sample->NMR

Caption: Workflow for the cross-validation of analytical methods.

Data Comparison and Acceptance Criteria

The key is to compare the quantitative results obtained from the different techniques. For instance, the purity value from HPLC should be corroborated by the ¹H NMR data, and the assay value from HPLC should be in close agreement with the qNMR result.

ParameterHPLC-UVqNMRGC-FIDAcceptance Criteria for Agreement
Assay (%) 99.5%99.7%N/AResults should be within ± 2.0% of each other.
Purity (% Area) 99.8%99.9% (by integration)N/AResults should be within ± 1.0% of each other.
Known Impurity A 0.12%0.10%N/AResults should be within ± 20% relative difference.
Total Volatiles N/AN/A0.05%Reportable

This table presents hypothetical data for illustrative purposes.

Interpreting Discrepancies:

Discrepancies in results are not failures but opportunities for deeper investigation. For example:

  • HPLC assay lower than qNMR: This could indicate the presence of non-chromophoric impurities that are not detected by UV but are visible in the NMR spectrum.

  • Presence of a peak in GC but not in HPLC: This likely points to a volatile impurity that would not be retained under reverse-phase HPLC conditions.

Pillar 3: Trustworthiness Through Self-Validating Systems

Each protocol described is designed to be a self-validating system. This is achieved through the inclusion of system suitability tests (SSTs) before any sample analysis.

System Suitability Testing (SST) Logic

SST_Logic Start Start Analysis Sequence Inject_SST Inject System Suitability Solution (e.g., 5x Replicates) Start->Inject_SST Check_Params Check Key Parameters: - Tailing Factor - Resolution - %RSD of Peak Area/Height Inject_SST->Check_Params Proceed Proceed with Sample Analysis Check_Params->Proceed Parameters Met Troubleshoot Troubleshoot System: - Check Mobile Phase - Inspect Column - Verify Detector Settings Check_Params->Troubleshoot Parameters Not Met Troubleshoot->Inject_SST After Correction

Caption: Logic diagram for System Suitability Testing (SST).

For the HPLC method, typical SST criteria would include:

  • Tailing Factor: ≤ 2.0 for the 2-hydrazinopyridine peak.

  • Theoretical Plates: ≥ 2000.

  • Precision: Relative Standard Deviation (RSD) of peak areas from replicate injections ≤ 2.0%.

Meeting these pre-defined criteria before analyzing samples ensures that the analytical system is performing correctly on that day, lending high credibility to the generated data.

The cross-validation of analytical results for 2-hydrazinopyridine compounds is an indispensable practice for any high-stakes research or development environment. By employing orthogonal techniques like HPLC, GC, and NMR, and systematically comparing their outputs, scientists can build a robust and defensible data package. This guide provides the strategic framework and detailed protocols to implement such a system, ensuring that the analytical data generated is not just a number, but a trustworthy reflection of product quality. Investing in this analytical rigor is a direct investment in the success and integrity of the scientific endeavor.[5]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • SIELC Technologies. (n.d.). Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column.
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • NIST. (n.d.). 2-Hydrazinopyridine. In NIST Chemistry WebBook.
  • MDPI. (1989). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Analytical Chemistry. (n.d.). Determination of Pyridines by Infrared Spectroscopy.
  • PubChem. (n.d.). 2-Hydrazinopyridine.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • ResearchGate. (2025). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • PMC. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.
  • ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubMed Central. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • PMC. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • NIST. (n.d.). 2-Hydrazinopyridine. In NIST Chemistry WebBook.
  • ResearchGate. (2025). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Guidechem. (n.d.). 2-Hydrazinopyridine 4930-98-7 wiki.
  • CymitQuimica. (n.d.). CAS 4930-98-7: 2-Hydrazinopyridine.
  • Sigma-Aldrich. (n.d.). 2-Hydrazinopyridine 97 4930-98-7.
  • Tokyo Chemical Industry. (n.d.). 2-Hydrazinopyridine | 4930-98-7.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.

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Safety Operating Guide

Proper Disposal of 2-Hydrazino-6-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the safe and compliant disposal of 2-Hydrazino-6-methoxypyridine (CAS No. 74677-60-4). As a substituted hydrazine derivative, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety and regulatory standards.

Understanding the Hazard: Why Special Disposal is Critical

Key Hazards Associated with Hydrazine Derivatives:

  • Toxicity: Hydrazine compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][4] Acute exposure can lead to irritation of the eyes, nose, and throat, as well as more severe effects on the central nervous system, liver, and kidneys.[4]

  • Carcinogenicity: Many hydrazine derivatives are suspected or confirmed carcinogens.[1][2][3][4][5] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen (Group B2).[4][5]

  • Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents, acids, and certain metals.[6] Such reactions can lead to fires or explosions.

Given these risks, all waste containing this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[7][8][9][10]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all appropriate safety measures are in place.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

  • Eye Protection: Safety goggles with side shields or a face shield must be worn.[2]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[1] In situations where a fume hood is not feasible, a respirator may be required, and a comprehensive respiratory protection program consistent with OSHA guidelines should be implemented.[2]

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of hydrazine derivatives involves chemical neutralization through oxidation, followed by disposal as hazardous waste.

Step 1: Segregation and Labeling

Properly segregate waste containing this compound. Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

Step 2: Chemical Neutralization (for dilute aqueous solutions)

For small quantities of dilute aqueous solutions, chemical neutralization can be performed by trained personnel in a controlled laboratory setting. This procedure should only be carried out if you have the appropriate training and resources.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6%) or calcium hypochlorite.

  • Stir plate and stir bar.

  • pH paper or meter.

Procedure:

  • Work in a chemical fume hood.

  • Place the dilute hydrazine solution in a suitably large beaker with a stir bar.

  • Slowly add the sodium hypochlorite solution while stirring. An excess of the oxidizing agent is recommended to ensure complete destruction of the hydrazine.[6]

  • Monitor the reaction. The reaction is exothermic, so add the bleach slowly to control the temperature.

  • After the addition is complete, continue stirring for at least two hours to ensure the reaction goes to completion.

  • Test for the presence of residual hydrazine using an appropriate method, if available.

  • Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.

  • The final solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department.

Step 3: Disposal of Solid Waste and Concentrated Solutions

Solid this compound and concentrated solutions should not be neutralized in the lab without specific protocols and safety measures in place.

Procedure:

  • Carefully package the solid waste or concentrated solution in a sealed, compatible container.

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste" with the full chemical name.

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's certified hazardous waste management provider.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (for small liquid spills): Once absorbed, the material can be cautiously treated with a dilute solution of sodium hypochlorite.

  • Collect: Carefully sweep or scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10][11][12][13] It is imperative to comply with all federal, state, and local regulations. Your institution's EHS department is the primary resource for ensuring compliance.

Quantitative Data Summary

ParameterValue/GuidelineSource
OSHA PEL (Hydrazine) 1 ppm (8-hour TWA)[2][7]
NIOSH REL (Hydrazine) 0.03 ppm (2-hour ceiling)[2][7]
ACGIH TLV (Hydrazine) 0.01 ppm (8-hour TWA)[2][7]
EPA Carcinogen Classification (Hydrazine) Group B2 (Probable Human Carcinogen)[4][5]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Form fume_hood->waste_type solid_conc Solid or Concentrated Solution waste_type->solid_conc Solid/Concentrated dilute_aq Dilute Aqueous Solution waste_type->dilute_aq Dilute Aqueous package Package in a sealed, compatible container solid_conc->package neutralize Chemical Neutralization (Oxidation with Hypochlorite) dilute_aq->neutralize collect Collect treated solution in waste container neutralize->collect label_waste Label as 'Hazardous Waste' package->label_waste collect->label_waste final_disposal Dispose via certified hazardous waste handler label_waste->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - Production, Import, Use, and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrazine (Method 20). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Brenntag. (2015). Safety Data Sheet: Hydrazine Hydrate 7.5%. Retrieved from [Link]

  • ScienceDirect. (n.d.). Human health perspective of environmental exposure to hydrazines: A review. Retrieved from [Link]

  • Totton Pumps. (2008). Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazard Summary: Hydrazine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Hydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - Potential for Human Exposure. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Hydrazino-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Safety and Handling

Anticipated Hazard Profile: A Synthesis of Analog Data

The chemical structure of 2-Hydrazino-6-methoxypyridine, featuring both a pyridine ring and a hydrazine functional group, suggests a hazard profile that warrants careful attention. Based on data from structurally related compounds, researchers should anticipate the following potential hazards:

  • Skin and Eye Irritation: Like many substituted pyridines and hydrazines, this compound is expected to be a skin and eye irritant.[1][2][3] Direct contact may cause redness, discomfort, and in the case of eye contact, serious damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[3]

  • Toxicity: Hydrazine and its derivatives are known for their potential toxicity. While the exact toxicological properties of this compound have not been fully investigated, it is prudent to handle it as a potentially toxic substance.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Standard Lab Coat- Nitrile or Neoprene Gloves- ANSI Z87.1-Compliant Safety Glasses with Side ShieldsMinimizes skin contact and protects eyes from airborne particulates.
Solution Preparation and Transfers - Chemical-Resistant Lab Coat- Double-gloving with Nitrile or Neoprene Gloves- Chemical Splash GogglesProvides enhanced protection against splashes and direct skin/eye contact with the dissolved compound.
Reactions and Work-ups - Flame-Retardant Lab Coat- Chemical-Resistant Gloves (e.g., Neoprene)- Chemical Splash Goggles- Face Shield (when handling larger quantities or potential for splashing exists)Offers maximum protection during dynamic procedures where the risk of splashes, and unforeseen reactions is highest.
Operations with Potential for Aerosol Generation - All PPE listed for "Reactions and Work-ups"- Use of a certified chemical fume hood is mandatory.- Consider a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if a fume hood is not available or as an additional precaution.Protects against inhalation of potentially harmful aerosols.

Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider the breakthrough time of the specific solvent being used with your chosen glove material.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]

  • Ensure the container is tightly sealed.

  • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

2. Engineering Controls:

  • All manipulations of this compound, especially those involving the solid form or the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

3. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in the chemical fume hood by laying down absorbent, disposable bench paper.

  • Weighing: If working with the solid, carefully weigh the desired amount in a tared container inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process closely.

  • Transfer: Use appropriate glassware and techniques (e.g., cannulation or a dropping funnel) to transfer solutions and minimize the risk of spills.

  • Post-Handling: After completing your work, decontaminate all surfaces with an appropriate solvent and wipe down the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Response: Spill and Exposure Plan

Preparedness is key to effectively managing any accidental release or exposure.

Spill Response Workflow:

SpillResponse cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FollowUp Follow-Up Assess Assess the Spill (Size and Location) Alert Alert Colleagues and Lab Supervisor Assess->Alert Small & Contained Evacuate Evacuate Immediate Area (if necessary) Assess->Evacuate Large or Uncontrolled PPE Don Appropriate PPE (Gloves, Goggles, etc.) Alert->PPE Evacuate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident (Follow Institutional Protocol) Dispose->Report

Sources

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Top-N result to add to graph 6

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2-Hydrazino-6-methoxypyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.